Sebetralstat
Description
Structure
2D Structure
Properties
CAS No. |
1933514-13-6 |
|---|---|
Molecular Formula |
C26H26FN5O4 |
Molecular Weight |
491.5 g/mol |
IUPAC Name |
N-[(3-fluoro-4-methoxy-2-pyridinyl)methyl]-3-(methoxymethyl)-1-[[4-[(2-oxo-1-pyridinyl)methyl]phenyl]methyl]pyrazole-4-carboxamide |
InChI |
InChI=1S/C26H26FN5O4/c1-35-17-22-20(26(34)29-13-21-25(27)23(36-2)10-11-28-21)16-32(30-22)15-19-8-6-18(7-9-19)14-31-12-4-3-5-24(31)33/h3-12,16H,13-15,17H2,1-2H3,(H,29,34) |
InChI Key |
KGMPDQIYDKKXRD-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=NN(C=C1C(=O)NCC2=NC=CC(=C2F)OC)CC3=CC=C(C=C3)CN4C=CC=CC4=O |
Origin of Product |
United States |
Foundational & Exploratory
Sebetralstat: A Technical Guide to its Mechanism of Action in Plasma Kallikrein Inhibition
Executive Summary: Sebetralstat is a novel, orally administered, potent, and selective small-molecule inhibitor of plasma kallikrein (PKa). Developed for the on-demand treatment of acute attacks of Hereditary Angioedema (HAE), its mechanism centers on the direct, competitive, and reversible inhibition of plasma kallikrein.[1][2][3] By binding to the enzyme's active site, this compound prevents the cleavage of high-molecular-weight kininogen (HK) into bradykinin, the primary mediator of swelling and pain in HAE.[4][5] This intervention effectively halts the cascade that leads to increased vascular permeability and angioedema. Furthermore, this compound disrupts a positive feedback loop within the kallikrein-kinin system, preventing further amplification of the pathological process. Its rapid absorption and fast onset of near-complete plasma kallikrein inhibition translate directly to clinically significant reductions in the time to symptom relief for patients experiencing HAE attacks.
The Kallikrein-Kinin System and Pathophysiology of Hereditary Angioedema
Hereditary Angioedema (HAE) is a rare genetic disorder most commonly caused by a deficiency or dysfunction of the C1 esterase inhibitor (C1-INH). C1-INH is a crucial regulator of several physiological pathways, including the kallikrein-kinin system (KKS). In HAE, insufficient C1-INH function leads to uncontrolled activation of plasma kallikrein.
Activated plasma kallikrein is a serine protease that enzymatically cleaves high-molecular-weight kininogen (HK), releasing the potent inflammatory nonapeptide, bradykinin. Bradykinin binds to its B2 receptors on endothelial cells, triggering signaling that results in vasodilation and increased vascular permeability, leading to the characteristic subcutaneous and submucosal swelling attacks of angioedema.
The system is further amplified by a positive feedback mechanism: plasma kallikrein can also cleave Factor XII (FXII) to its active form, FXIIa. FXIIa, in turn, converts more plasma prekallikrein into active plasma kallikrein, thus accelerating the production of bradykinin and exacerbating the angioedema attack.
This compound: A Novel Oral Plasma Kallikrein Inhibitor
This compound (formerly KVD900) is an orally bioavailable, potent, and selective small-molecule plasma kallikrein inhibitor discovered and developed by KalVista Pharmaceuticals. It is the first approved oral, on-demand therapy for acute HAE attacks in adults and adolescents (12 years and older). Its development was aimed at addressing the need for a non-invasive, rapidly acting treatment that patients can administer at the first sign of an attack, aligning with global treatment guidelines that recommend early intervention.
Core Mechanism of Action
Direct Inhibition of Plasma Kallikrein
This compound functions as a competitive and reversible inhibitor of plasma kallikrein. It binds directly to the active site of the enzyme. This binding event is reported to induce a conformational change in the active site, a characteristic that contributes to its high potency and selectivity for plasma kallikrein over other related serine proteases.
Downstream Effects and Feedback Loop Disruption
By occupying the active site of plasma kallikrein, this compound physically prevents the enzyme from cleaving its primary substrate, high-molecular-weight kininogen. This action is the central therapeutic mechanism, as it directly blocks the generation of bradykinin at its source.
Crucially, this compound also inhibits the positive feedback amplification of the KKS. By neutralizing plasma kallikrein, it prevents the subsequent activation of Factor XII, thereby halting the cycle that leads to the generation of more plasma kallikrein. This dual action—blocking both bradykinin production and the system's amplification—allows for rapid and effective control of the underlying driver of HAE attacks.
Quantitative Pharmacology
The efficacy of this compound is underpinned by its potent biochemical activity and favorable pharmacokinetic and pharmacodynamic profiles.
In Vitro Potency and Selectivity
This compound demonstrates high potency against human plasma kallikrein with strong selectivity over other proteases, minimizing the potential for off-target effects.
| Parameter | Value | Reference(s) |
| Inhibitory Constant (Ki) | 3 nM | |
| IC50 vs. Plasma Kallikrein | 6 nM - 27 nM | |
| IC50 in Plasma | 54 nM | |
| Selectivity | >1500-fold vs. related serine proteases |
Pharmacokinetics and Pharmacodynamics (PK/PD)
Clinical studies have shown that this compound is rapidly absorbed and achieves therapeutic concentrations quickly, leading to a swift and sustained inhibition of plasma kallikrein activity.
| Parameter | Value / Finding | Reference(s) |
| Time to Max Concentration (Tmax) | ~1 hour | |
| Plasma Protein Binding | 77% | |
| Metabolism | Primarily via CYP3A4 | |
| Food Effect | No clinically relevant effect | |
| Time to >90% PKa Inhibition | As early as 15-30 minutes post-dose | |
| Duration of >90% PKa Inhibition | ~4 hours (300 mg dose), ~6 hours (600 mg dose) |
Key Experimental Methodologies
The mechanism and efficacy of this compound have been validated through a series of robust in vitro assays and well-controlled clinical trials.
Plasma Kallikrein Inhibition Assay (Fluorogenic Substrate)
This in vitro assay is designed to mimic the high-level KKS activation that occurs during an HAE attack and to quantify the inhibitory effect of this compound.
-
Protocol Outline:
-
Human plasma samples are obtained.
-
Samples are incubated with varying concentrations of this compound or a vehicle control.
-
KKS activation is stimulated by adding dextran sulfate (DXS), which initiates the Factor XII activation cascade, leading to the generation of plasma kallikrein.
-
A fluorogenic substrate specific for plasma kallikrein is added to the plasma.
-
The rate of substrate cleavage is measured by monitoring the increase in fluorescence over time. This rate (Vmax) is directly proportional to plasma kallikrein activity.
-
The concentration of this compound that produces 50% inhibition of enzyme activity (IC50) is calculated.
-
High-Molecular-Weight Kininogen (HK) Cleavage Assay
This assay directly measures the functional consequence of plasma kallikrein inhibition—the protection of HK from cleavage.
-
Protocol Outline:
-
The experimental setup is similar to the PKa inhibition assay, with plasma samples incubated with this compound and stimulated with DXS.
-
At specific time points, the reaction is stopped.
-
The amounts of intact HK and/or cleaved HK (cHK) are quantified using an immunoassay, such as a Western Blot or ELISA.
-
The results demonstrate the degree to which this compound protects HK from being cleaved, confirming its mechanism of action in a biologically relevant context. Near-complete protection of HK is observed when >90% of PKa activity is inhibited.
-
Phase 3 Clinical Trial Protocol (KONFIDENT Trial)
The KONFIDENT trial was a pivotal study that established the clinical efficacy and safety of this compound.
-
Study Design: A Phase 3, international, randomized, double-blind, placebo-controlled, three-way crossover trial.
-
Patient Population: Adults and adolescents (≥12 years) with a confirmed diagnosis of HAE Type I or II.
-
Intervention: Each participant treated three separate HAE attacks, one with this compound 300 mg, one with this compound 600 mg, and one with a placebo. The order of treatment was randomized for each participant.
-
Primary Endpoint: The primary measure of efficacy was the time to the beginning of symptom relief, as reported by the patient using the Patient Global Impression of Change (PGI-C) scale.
Clinical Efficacy and Safety Summary
The robust pharmacodynamic effect of this compound translates directly into its clinical efficacy. The rapid and near-complete inhibition of plasma kallikrein activity leads to a statistically and clinically significant reduction in the time it takes for patients to experience symptom relief during an HAE attack.
| Outcome | This compound 300 mg | This compound 600 mg | Placebo | Reference(s) |
| Median Time to Symptom Relief | 1.61 hours | 1.79 hours | 6.72 hours | |
| Median Time (Phase 2) | 1.6 hours | - | 9.0 hours |
The KONFIDENT Phase 3 trial demonstrated that both the 300 mg and 600 mg doses of this compound were significantly superior to placebo in providing rapid symptom relief. The safety profile of this compound was found to be comparable to that of the placebo, and the treatment was well-tolerated.
Conclusion
This compound's mechanism of action is a targeted and potent inhibition of plasma kallikrein, the key enzyme responsible for the overproduction of bradykinin in Hereditary Angioedema. Through competitive and reversible binding, it halts the pathological cascade at its source and prevents its amplification via a positive feedback loop. This well-defined biochemical activity, combined with a pharmacokinetic profile that allows for rapid oral absorption and onset of action, provides the foundation for its clinical success. As the first oral, on-demand therapy for HAE, this compound represents a significant advancement in patient care, directly linking a precise molecular mechanism to a meaningful clinical benefit.
References
The Role of Sebetralstat in the Kallikrein-Kinin System Cascade: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sebetralstat is a novel, orally administered, potent, and selective small-molecule inhibitor of plasma kallikrein (PKa).[1] It is the first and only oral on-demand therapy approved for the treatment of hereditary angioedema (HAE) attacks in adults and children 12 years of age and older.[2] By competitively and reversibly binding to plasma kallikrein, this compound effectively blocks the cleavage of high-molecular-weight kininogen (HK) into bradykinin, a potent vasodilator that increases vascular permeability and mediates the swelling attacks characteristic of HAE.[1][3] This technical guide provides an in-depth overview of the mechanism of action of this compound within the kallikrein-kinin system (KKS) cascade, summarizes key quantitative data from clinical and preclinical studies, and details relevant experimental protocols.
The Kallikrein-Kinin System and Hereditary Angioedema
The kallikrein-kinin system is a complex enzymatic cascade that plays a crucial role in inflammation, blood pressure regulation, coagulation, and pain. A key component of this system is plasma kallikrein, a serine protease that, upon activation from its zymogen prekallikrein, cleaves high-molecular-weight kininogen (HK) to release the vasoactive peptide bradykinin.
In hereditary angioedema (HAE), a genetic disorder often caused by a deficiency or dysfunction of the C1 esterase inhibitor (C1-INH), the regulation of the kallikrein-kinin system is impaired. C1-INH is a primary inhibitor of plasma kallikrein and Factor XIIa. Its deficiency leads to uncontrolled activation of the KKS, resulting in excessive bradykinin production. This overproduction of bradykinin leads to recurrent, unpredictable, and often severe episodes of swelling in various parts of the body, which can be debilitating and, in the case of laryngeal attacks, life-threatening.
This compound: Mechanism of Action
This compound is a competitive and reversible inhibitor of plasma kallikrein. Upon oral administration, it is rapidly absorbed and exerts its therapeutic effect by binding to the active site of plasma kallikrein. This binding prevents the enzymatic cleavage of HK, thereby inhibiting the generation of bradykinin. By blocking this critical step in the KKS cascade, this compound effectively mitigates the increase in vascular permeability and subsequent swelling associated with HAE attacks. Furthermore, this compound also inhibits the positive feedback loop where plasma kallikrein activates Factor XII, leading to further plasma kallikrein generation.
Quantitative Data
The efficacy and pharmacokinetics of this compound have been evaluated in several clinical trials, most notably the Phase 3 KONFIDENT and KONFIDENT-S trials.
Table 1: In Vitro Pharmacology of this compound
| Parameter | Value | Reference |
| Ki (human plasma kallikrein) | 3.02 ± 0.33 nM | |
| IC50 (isolated human PKa) | 6.0 nM | |
| IC50 (PKa in healthy volunteer plasma) | 54.4 ± 13.1 nM | |
| IC50 (PKa in HAE patient plasma) | 47.5 ± 10.4 nM | |
| Selectivity vs. other serine proteases | >1500-fold |
Table 2: Pharmacokinetic Properties of this compound (600 mg oral dose)
| Parameter | Value | Reference |
| Median Tmax | ~1 hour | |
| Mean Cmax | 6080 ng/mL | |
| Mean AUC0-inf | 17,600 ng·h/mL | |
| Apparent Volume of Distribution | 70.1 L | |
| Plasma Protein Binding | 77% | |
| Metabolism | Primarily via CYP3A4, secondarily via CYP2C8 |
Table 3: Efficacy of this compound in the Phase 3 KONFIDENT Trial
| Endpoint | This compound 300 mg | This compound 600 mg | Placebo | Reference |
| Median Time to Beginning of Symptom Relief (hours) | 1.61 | 1.79 | 6.72 | |
| Median Time to Reduction in Attack Severity (hours) | 5.0 | 5.2 | >12 | |
| Median Time to Complete Attack Resolution (hours) | 21.0 | Not specified | >24 | |
| Attacks with Complete Resolution within 24 hours | 42.5% | 49.5% | 27.4% |
Table 4: Pharmacodynamic Effects of this compound
| Dose | Duration of >90% Plasma Kallikrein Inhibition | Reference |
| 160 mg | 2 hours | |
| 300 mg | 4 hours | |
| 600 mg | 6 hours |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for key experiments related to the evaluation of this compound.
Synthesis of this compound
The synthesis of this compound is a multi-step process involving the preparation of key intermediates. The following is a representative synthetic scheme.
Protocol for the Synthesis of this compound:
-
Step 1: Synthesis of 1-(4-(Hydroxymethyl)benzyl)pyridin-2(1H)-one. 4-(Chloromethyl)benzyl alcohol is reacted with 2-hydroxypyridine in the presence of potassium carbonate in acetone at 50°C.
-
Step 2: Synthesis of 1-(4-(Chloromethyl)benzyl)pyridin-2(1H)-one. The alcohol from the previous step is converted to the corresponding chloride using thionyl chloride in dichloromethane.
-
Step 3: Synthesis of Methyl 3-(methoxymethyl)-1-((4-((2-oxo-1,2-dihydropyridin-1-yl)methyl)benzyl)-1H-pyrazole-4-carboxylate. The chloromethyl intermediate is reacted with methyl 3-(methoxymethyl)-1H-pyrazole-4-carboxylate in the presence of potassium carbonate in N,N-dimethylformamide at 70°C.
-
Step 4: Synthesis of 3-(Methoxymethyl)-1-((4-((2-oxo-1,2-dihydropyridin-1-yl)methyl)benzyl)-1H-pyrazole-4-carboxylic acid. The methyl ester is hydrolyzed to the carboxylic acid using sodium hydroxide.
-
Step 5: Synthesis of this compound. The carboxylic acid is coupled with (3-fluoro-4-methoxypyridin-2-yl)methanamine using HATU and triethylamine in dichloromethane to yield this compound.
In Vitro Plasma Kallikrein Inhibition Assay
This assay measures the ability of this compound to inhibit the enzymatic activity of purified human plasma kallikrein using a fluorogenic or chromogenic substrate.
Protocol:
-
Reagent Preparation:
-
Prepare serial dilutions of this compound in an appropriate assay buffer containing a low percentage of DMSO.
-
Prepare a working solution of purified human plasma kallikrein in the assay buffer.
-
Prepare a working solution of a suitable fluorogenic (e.g., a peptide substrate linked to a fluorophore like Rhodamine 110) or chromogenic (e.g., H-D-Pro-Phe-Arg-p-nitroanilide) substrate in the assay buffer.
-
-
Assay Plate Preparation:
-
Add a defined volume of the this compound dilutions or vehicle control (for 0% and 100% activity) to the wells of a 96-well microplate.
-
-
Enzyme-Inhibitor Pre-incubation:
-
Add the plasma kallikrein working solution to all wells except for the blank controls.
-
Mix gently and incubate the plate at 37°C for a specified time (e.g., 15-30 minutes) to allow for inhibitor binding.
-
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding the substrate working solution to all wells.
-
-
Detection:
-
Immediately place the plate in a microplate reader pre-set to 37°C.
-
Measure the increase in fluorescence or absorbance kinetically over a defined period (e.g., 15-30 minutes).
-
-
Data Analysis:
-
Determine the initial reaction velocity (rate) for each well.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a suitable model to determine the IC50 value.
-
High-Molecular-Weight Kininogen (HK) Cleavage Assay
This assay assesses the ability of this compound to prevent the cleavage of HK in human plasma, which is a direct downstream effect of plasma kallikrein inhibition. This can be evaluated by Western blot or ELISA.
4.3.1. Western Blot Method
Protocol:
-
Plasma Incubation: Pre-incubate human plasma with varying concentrations of this compound or vehicle control at 37°C for a short period (e.g., 15 minutes).
-
KKS Activation: Initiate the cleavage of HK by adding an activator of the contact system, such as dextran sulfate (DXS), and incubate at 37°C for a defined time (e.g., 30 minutes).
-
Sample Preparation: Stop the reaction by adding a loading buffer containing reducing agents and SDS. Boil the samples to denature the proteins.
-
SDS-PAGE and Transfer: Separate the proteins by size on a polyacrylamide gel. Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for HK (detecting both intact and cleaved forms) or a neo-epitope antibody specific for cleaved HK.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
-
Detection and Analysis:
-
Wash the membrane thoroughly and add a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify the band intensities corresponding to intact and cleaved HK to determine the extent of inhibition by this compound.
-
4.3.2. ELISA Method
A sandwich ELISA can be used for a more quantitative assessment of cleaved HK.
Protocol:
-
Plate Coating: Coat a 96-well plate with a capture antibody specific for cleaved HK.
-
Blocking: Block the plate with a suitable blocking buffer.
-
Sample Incubation: Add the plasma samples (prepared as in the Western blot protocol, steps 1 and 2, but without the addition of loading buffer) to the wells and incubate.
-
Detection Antibody: Add a biotinylated detection antibody that binds to a different epitope on HK.
-
Enzyme Conjugate: Add streptavidin-HRP.
-
Substrate and Detection: Add a colorimetric substrate (e.g., TMB) and stop the reaction. Measure the absorbance at the appropriate wavelength.
-
Analysis: Calculate the concentration of cleaved HK based on a standard curve and determine the inhibitory effect of this compound.
Conclusion
This compound represents a significant advancement in the on-demand treatment of hereditary angioedema. Its targeted inhibition of plasma kallikrein directly addresses the underlying mechanism of bradykinin-mediated swelling in HAE. The robust clinical data demonstrating its rapid efficacy, favorable pharmacokinetic profile, and good tolerability, combined with the convenience of oral administration, position this compound as a cornerstone therapy for the management of HAE attacks. The experimental protocols detailed herein provide a framework for the continued investigation of this compound and other plasma kallikrein inhibitors in the context of the kallikrein-kinin system and related pathologies.
References
- 1. benchchem.com [benchchem.com]
- 2. A novel detection method of cleaved plasma high-molecular-weight kininogen reveals its correlation with Alzheimer's pathology and cognitive impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (3-fluoro-4-methoxypyridin-2-yl)methanamine - CAS:1256812-75-5 - Sunway Pharm Ltd [3wpharm.com]
Sebetralstat's Interaction with Plasma Kallikrein: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the binding mechanism of sebetralstat to its target, plasma kallikrein (PKa). This compound, a novel oral medication, has been approved for the on-demand treatment of acute attacks of hereditary angioedema (HAE)[1][2]. Its efficacy stems from its potent and selective inhibition of plasma kallikrein, a key enzyme in the bradykinin-mediated pathophysiology of HAE[1][3][4]. This document details the binding site, quantitative metrics of interaction, the downstream effects on the kallikrein-kinin system, and the experimental methodologies used to characterize this interaction.
The this compound Binding Site on Plasma Kallikrein
This compound functions as a direct, competitive, and reversible inhibitor of plasma kallikrein. It binds to the active site of the enzyme, a characteristic feature of trypsin-like serine proteases. Structural biology studies, including X-ray crystallography, have elucidated the precise binding mode. The crystal structure of this compound in complex with plasma kallikrein has been solved with a resolution of 2.06 Å and is available under the PDB code 8A3Q.
A critical interaction occurs within the S1 pocket of the enzyme, where this compound's novel P1 binding group interacts with an aspartic acid residue (Asp189). This interaction is a key determinant of the inhibitor's potency. Upon binding, this compound induces a conformational change in the active site, which contributes to its high potency and selectivity against other serine proteases. The optimization of the P4 and central core components of the this compound molecule, along with its 3-fluoro-4-methoxypyridine P1 group, were crucial in its development as a potent and selective oral inhibitor.
Quantitative Analysis of this compound-Plasma Kallikrein Interaction
The interaction between this compound and plasma kallikrein has been quantified through various in vitro and in vivo studies. The following table summarizes the key quantitative parameters.
| Parameter | Value | Species/Matrix | Notes |
| IC₅₀ | 27 nM | Purified Human Plasma Kallikrein | In vitro biochemical assay. |
| IC₅₀ | 54.4 nM (± 13.1) | Healthy Volunteer Plasma | DXS-stimulated whole plasma assay. |
| IC₅₀ | 47.5 nM (± 10.4) | HAE Patient Plasma | DXS-stimulated whole plasma assay. |
| Kᵢ | 3 nM | Human Plasma Kallikrein | High potency is attributed to this strong binding affinity. |
| Selectivity | >1500-fold | Against other serine proteases | Demonstrates high specificity for plasma kallikrein. |
| kₒₙ | >10 x 10⁶ M⁻¹s⁻¹ | Human Plasma Kallikrein | Fast association kinetics, above the limit of detection. |
| Plasma Protein Binding | 77% | In vitro |
Signaling Pathway and Mechanism of Action
This compound's therapeutic effect is a direct consequence of its inhibition of plasma kallikrein and the subsequent interruption of the kallikrein-kinin system (KKS) cascade. In HAE, uncontrolled plasma kallikrein activity leads to excessive production of bradykinin, a potent vasodilator that increases vascular permeability, resulting in angioedema.
By binding to plasma kallikrein, this compound prevents the cleavage of high-molecular-weight kininogen (HK) into bradykinin. This action directly addresses the root cause of swelling in HAE attacks. Furthermore, this compound inhibits the positive feedback loop where plasma kallikrein activates Factor XII to Factor XIIa, which in turn converts more prekallikrein to plasma kallikrein. This dual action—blocking both bradykinin production and the amplification of the KKS—underpins its rapid therapeutic effect.
Figure 1: this compound's mechanism of action within the Kallikrein-Kinin System.
Experimental Protocols
The characterization of this compound's inhibitory activity involves several key experimental methodologies.
In Vitro Plasma Kallikrein Inhibition Assay (Fluorogenic Substrate)
This assay determines the direct inhibitory effect of this compound on purified plasma kallikrein.
Objective: To determine the IC₅₀ value of this compound against purified human plasma kallikrein.
Materials:
-
Purified human plasma kallikrein
-
Fluorogenic substrate for plasma kallikrein
-
Assay buffer (e.g., Tris-HCl with appropriate pH and ionic strength)
-
This compound (in DMSO, serially diluted)
-
96-well microplates (black, for fluorescence measurements)
-
Plate reader with fluorescence detection capabilities
Protocol:
-
Prepare serial dilutions of this compound in DMSO and then dilute further in assay buffer to the desired final concentrations.
-
In a 96-well plate, add a fixed concentration of purified human plasma kallikrein to each well.
-
Add the various concentrations of this compound to the wells containing the enzyme. Include control wells with DMSO only (for 100% activity) and wells with no enzyme (for background fluorescence).
-
Incubate the enzyme and inhibitor mixture for a predetermined period at a controlled temperature (e.g., 37°C) to allow for binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Monitor the increase in fluorescence over time using a plate reader. The rate of fluorescence increase is proportional to the enzyme activity.
-
Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Ex Vivo Whole Plasma Kallikrein Activity Assay (DXS-Stimulated)
This assay measures the functional inhibition of plasma kallikrein in a more physiologically relevant matrix, whole plasma.
Objective: To assess the inhibitory activity of this compound on the kallikrein-kinin system in human plasma.
Materials:
-
Human plasma (from healthy volunteers or HAE patients)
-
Dextran sulfate (DXS) as an activator of the contact system
-
This compound
-
Buffer
-
Appropriate detection reagents (e.g., for measuring cleaved HK or a chromogenic/fluorogenic substrate specific for PKa in plasma)
-
96-well plates
-
Plate reader
Protocol:
-
Obtain plasma samples from subjects at various time points after oral administration of this compound or from in vitro spiking experiments.
-
In a 96-well plate, add the plasma samples.
-
Initiate the activation of the kallikrein-kinin system by adding DXS to the plasma.
-
Allow the reaction to proceed for a specific time at 37°C.
-
Measure the plasma kallikrein activity. This can be done by:
-
Directly: Adding a chromogenic or fluorogenic substrate and measuring the change in absorbance or fluorescence.
-
Indirectly: Quantifying the cleavage of high-molecular-weight kininogen (HK) using an immunoassay (e.g., ELISA) to measure the amount of cleaved HK or the remaining intact HK.
-
-
The activity in post-dose or this compound-spiked samples is compared to the pre-dose or vehicle control samples to determine the percentage of inhibition.
Figure 2: Generalized workflow for in vitro determination of this compound IC₅₀.
Conclusion
This compound is a potent, selective, and orally bioavailable inhibitor of plasma kallikrein. Its mechanism of action is well-characterized, involving direct binding to the active site of the enzyme and subsequent disruption of the bradykinin-producing kallikrein-kinin system. The quantitative data from in vitro and ex vivo assays confirm its high affinity and functional activity. The detailed understanding of its binding site and mechanism of action provides a strong foundation for its clinical use in the on-demand treatment of hereditary angioedema.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. m.youtube.com [m.youtube.com]
- 3. This compound (KVD900): A Potent and Selective Small Molecule Plasma Kallikrein Inhibitor Featuring a Novel P1 Group as a Potential Oral On-Demand Treatment for Hereditary Angioedema - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
The Synthesis and Purification of Sebetralstat: A Technical Guide for Researchers
For research and development purposes only.
Introduction
Sebetralstat is a potent and selective oral plasma kallikrein (PKa) inhibitor developed for the on-demand treatment of hereditary angioedema (HAE).[1][2] By competitively and reversibly inhibiting plasma kallikrein, this compound effectively blocks the cleavage of high-molecular-weight kininogen (HK) to produce bradykinin, a potent inflammatory mediator responsible for the swelling and pain associated with HAE attacks.[1][3] This document provides a detailed technical guide on the chemical synthesis and purification of this compound, intended for researchers, scientists, and professionals in drug development. The methodologies presented are compiled from published scientific literature.
Chemical Synthesis of this compound
The synthesis of this compound can be accomplished through a multi-step process, as outlined in the literature.[4] The overall synthetic scheme is depicted below, followed by detailed experimental protocols for each step.
Synthetic Scheme Overview
Caption: Overall synthetic workflow for this compound.
Quantitative Data Summary
The following table summarizes the quantitative data for each step in the synthesis of this compound.
| Step | Reactant(s) | Reagent(s) & Conditions | Product | Yield (%) |
| a | 4-(Chloromethyl)benzyl alcohol, 2-Hydroxypyridine | K₂CO₃, acetone, 50 °C, 18 h | 1-(4-Hydroxymethyl-benzyl)-1H-pyridin-2-one (19) | 78 |
| b | 1-(4-Hydroxymethyl-benzyl)-1H-pyridin-2-one (19) | Methanesulfonyl chloride, Et₃N, dichloromethane, rt, 18 h | 1-(4-Chloromethyl-benzyl)-1H-pyridin-2-one (20) | 93 |
| c | 1-(4-Chloromethyl-benzyl)-1H-pyridin-2-one (20), Methyl 3-(methoxymethyl)-1H-pyrazole-4-carboxylate | K₂CO₃, DMF, 60 °C, 18 h | Methyl 3-(methoxymethyl)-1-(4-((2-oxopyridin-1(2H)-yl)methyl)benzyl)-1H-pyrazole-4-carboxylate (21a) | 54 |
| d | Methyl 3-(methoxymethyl)-1-(4-((2-oxopyridin-1(2H)-yl)methyl)benzyl)-1H-pyrazole-4-carboxylate (21a) | NaOH, THF-MeOH-H₂O, rt, 18 h | 3-(Methoxymethyl)-1-(4-((2-oxopyridin-1(2H)-yl)methyl)benzyl)-1H-pyrazole-4-carboxylic acid (22a) | 34 |
| e | 3-(Methoxymethyl)-1-(4-((2-oxopyridin-1(2H)-yl)methyl)benzyl)-1H-pyrazole-4-carboxylic acid (22a), C-(3-fluoro-4-methoxy-pyridin-2-yl)-methylamine | HATU, Et₃N, dichloromethane, rt, 4 h | This compound (14w) | 64 |
Experimental Protocols
Step a: Synthesis of 1-(4-Hydroxymethyl-benzyl)-1H-pyridin-2-one (19)
-
To a solution of 4-(chloromethyl)benzyl alcohol (5.0 g, 31.9 mmol) and 2-hydroxypyridine (3.6 g, 38.3 mmol) in acetone (250 mL) is added potassium carbonate (13.2 g, 96 mmol).
-
The reaction mixture is heated at 50 °C for 18 hours.
-
The mixture is then concentrated in vacuo.
-
The residue is partitioned between dichloromethane (300 mL) and water (300 mL).
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2 x 300 mL).
-
The combined organic layers are washed with brine, dried over magnesium sulfate, filtered, and concentrated.
-
The crude product is purified by flash chromatography on silica gel (0–10% methanol in dichloromethane) to afford compound 19 as a white solid.
Step b: Synthesis of 1-(4-Chloromethyl-benzyl)-1H-pyridin-2-one (20)
-
To a solution of 1-(4-hydroxymethyl-benzyl)-1H-pyridin-2-one (19) in dichloromethane is added triethylamine.
-
Methanesulfonyl chloride is added, and the reaction mixture is stirred at room temperature for 18 hours.
-
The reaction is quenched, and the organic layer is washed, dried over sodium sulfate, filtered, and concentrated to afford compound 20 as a pale yellow solid.
Step c: Synthesis of Methyl 3-(methoxymethyl)-1-(4-((2-oxopyridin-1(2H)-yl)methyl)benzyl)-1H-pyrazole-4-carboxylate (21a)
-
To a solution of 1-(4-chloromethyl-benzyl)-1H-pyridin-2-one (20) and methyl 3-(methoxymethyl)-1H-pyrazole-4-carboxylate in DMF is added potassium carbonate.
-
The reaction mixture is heated at 60 °C for 18 hours.
-
The crude product is purified by flash chromatography (120 g column, 0–100% (10% ethanol in ethyl acetate) in isohexanes) to afford compound 21a as an off-white solid.
Step d: Synthesis of 3-(Methoxymethyl)-1-(4-((2-oxopyridin-1(2H)-yl)methyl)benzyl)-1H-pyrazole-4-carboxylic acid (22a)
-
To a solution of methyl 3-(methoxymethyl)-1-(4-((2-oxopyridin-1(2H)-yl)methyl)benzyl)-1H-pyrazole-4-carboxylate (21a) in a mixture of THF, methanol, and water is added sodium hydroxide.
-
The reaction mixture is stirred at room temperature for 18 hours.
-
The mixture is acidified, and the product is extracted.
-
The organic layer is washed with brine, dried over magnesium sulfate, filtered, and concentrated in vacuo to afford compound 22a as a white solid.
Step e: Synthesis of this compound (14w)
-
3-(Methoxymethyl)-1-(4-((2-oxopyridin-1(2H)-yl)methyl)benzyl)-1H-pyrazole-4-carboxylic acid (22a), C-(3-fluoro-4-methoxy-pyridin-2-yl)-methylamine, and HATU are suspended in anhydrous dichloromethane.
-
Triethylamine is added, and the mixture is sonicated and then stirred at room temperature for 4 hours.
-
The solvent is removed under reduced pressure, and the resulting residue is quenched with saturated aqueous ammonium chloride solution.
-
The aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over sodium sulfate, filtered, and concentrated.
-
The residue is purified by chromatography (eluting with 1% NH₃ in MeOH/dichloromethane) to afford this compound as a white solid.
Purification of this compound
Purification of the final compound and intermediates is primarily achieved through flash column chromatography. The specific conditions for each purification step are detailed in the experimental protocols above.
General Purification Protocol (Flash Chromatography):
-
Column Preparation: A silica gel column of appropriate size is packed using the initial eluent mixture.
-
Sample Loading: The crude product is dissolved in a minimum amount of the appropriate solvent (e.g., dichloromethane) and loaded onto the column.
-
Elution: The column is eluted with a gradient of solvents, as specified in the individual synthetic steps (e.g., 0-10% methanol in dichloromethane).
-
Fraction Collection: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the desired product.
-
Solvent Evaporation: Fractions containing the pure product are combined and the solvent is removed under reduced pressure to yield the purified compound.
Mechanism of Action: Inhibition of the Kallikrein-Kinin System
This compound exerts its therapeutic effect by inhibiting plasma kallikrein, a key enzyme in the kallikrein-kinin system (KKS). In HAE, dysregulation of the KKS leads to excessive production of bradykinin, which increases vascular permeability and causes swelling. This compound blocks the action of plasma kallikrein, thereby preventing the cleavage of high-molecular-weight kininogen (HK) into bradykinin. This action halts the progression of HAE attacks.
Caption: this compound's inhibition of the Kallikrein-Kinin System.
References
Sebetralstat Analogues and Derivatives: A Technical Guide to Structure-Activity Relationship Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sebetralstat is an orally bioavailable small molecule inhibitor of plasma kallikrein (PKa), a key enzyme in the kallikrein-kinin system (KKS).[1][2] Dysregulation of this system, leading to excessive bradykinin production, is the underlying cause of hereditary angioedema (HAE), a rare and debilitating genetic disorder characterized by recurrent episodes of severe swelling.[3][4] this compound, by competitively and reversibly inhibiting PKa, effectively blocks the cleavage of high-molecular-weight kininogen (HK) to bradykinin, thereby preventing the subsequent inflammatory cascade.[1] This document provides an in-depth technical guide on the structure-activity relationships (SAR) of this compound analogues and derivatives, detailing experimental protocols and the underlying signaling pathways.
The Kallikrein-Kinin System and this compound's Mechanism of Action
The kallikrein-kinin system is a complex cascade that plays a crucial role in inflammation, blood pressure regulation, and coagulation. The pathway is initiated by the activation of Factor XII, which in turn converts prekallikrein to plasma kallikrein. Plasma kallikrein then cleaves high-molecular-weight kininogen (HK) to produce bradykinin. Bradykinin binds to its B2 receptor, leading to vasodilation, increased vascular permeability, and the classic symptoms of angioedema. This compound directly inhibits plasma kallikrein, thus halting the production of bradykinin and mitigating the inflammatory response.
Structure-Activity Relationship (SAR) of this compound Analogues
The development of this compound involved extensive SAR studies to optimize potency, selectivity, and pharmacokinetic properties. Key modifications were focused on the P1, P4, and central core regions of the molecule.
P1 Group Modifications
The P1 group of a serine protease inhibitor plays a crucial role in binding to the S1 pocket of the enzyme. Early development efforts focused on moving from highly basic P1 groups, which often suffer from poor oral bioavailability, to neutral P1 moieties. A significant breakthrough was the identification of a 3-fluoro-4-methoxypyridine P1 group, which demonstrated potent inhibition of plasma kallikrein while maintaining favorable drug-like properties.
| Compound | P1 Group | PKa IC50 (nM) |
| 7a | Unsubstituted Phenyl | >1000 |
| 7h | m-Methoxy Phenyl | 90 |
| 7j | p-Methyl Phenyl | 88 |
| 7n | 2-Fluoro-6-trimethylfluoro Phenyl | 7.8 |
| 13a | 2,6-Difluoro-3-methoxy Phenyl | 3.0 |
| This compound | 3-Fluoro-4-methoxy Pyridine | 6.0 |
| Data sourced from Davie et al., J Med Chem, 2022. |
P4 and Core Modifications
Optimization of the P4 and central core regions also contributed significantly to the overall potency and selectivity of the inhibitors. Replacing a pyrrole core with a pyrazole ring led to a notable increase in potency. Further exploration of biaryl substituents at the P4 position identified that a benzylpyridone moiety provided a good balance of potency and pharmacokinetic properties.
| Compound | Core | P4 Substituent | PKa IC50 (nM) |
| 9h | Pyrrole | Phenylthiazole | 72 |
| 9n | Pyrrole | Benzylpyrazole | 65 |
| 4 | Pyrrole | Benzylpyridone | 110 |
| 10 | Pyrazole | Phenylthiazole | - |
| 11 | Pyrazole | Benzylpyrazole | 11 |
| 5 | Pyrazole | Benzylpyridone | 18 |
| Data sourced from Davie et al., J Med Chem, 2022. |
This compound Selectivity Profile
This compound exhibits high selectivity for plasma kallikrein over other related serine proteases, which is crucial for minimizing off-target effects.
| Protease | This compound IC50 (nM) | Fold Selectivity vs. PKa |
| Plasma Kallikrein (PKa) | 6 | - |
| Factor XIa | >10,000 | >1667 |
| Factor XIIa | >10,000 | >1667 |
| Tissue Kallikrein-1 (KLK1) | >10,000 | >1667 |
| Thrombin | >10,000 | >1667 |
| Trypsin | >10,000 | >1667 |
| Plasmin | >10,000 | >1667 |
| Data sourced from Davie et al., J Med Chem, 2022. |
Experimental Protocols
In Vitro Plasma Kallikrein Inhibition Assay
This assay determines the in vitro inhibitory potency of test compounds against human plasma kallikrein.
Materials:
-
Human plasma kallikrein
-
Fluorogenic substrate (e.g., H-D-Pro-Phe-Arg-AMC)
-
Assay Buffer (e.g., 50 mM Tris pH 7.4, 150 mM NaCl, 0.05% CHAPS)
-
Test compounds dissolved in DMSO
-
96-well black microtiter plates
-
Microplate reader
References
In Vitro Inhibitory Profile of Sebetralstat: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sebetralstat (formerly KVD900) is an orally bioavailable, potent, and selective small molecule inhibitor of plasma kallikrein (PKa).[1][2] It is under development for the on-demand treatment of hereditary angioedema (HAE), a rare genetic disorder characterized by recurrent and unpredictable swelling attacks.[3][4] The underlying pathology of HAE is linked to the uncontrolled activity of the plasma kallikrein-kinin system (KKS), leading to the excessive production of bradykinin, a potent vasodilator that increases vascular permeability and causes localized swelling.[2] this compound acts by competitively and reversibly inhibiting PKa, thereby preventing the cleavage of high-molecular-weight kininogen (HK) to bradykinin and mitigating the progression of HAE attacks. This guide provides a comprehensive overview of the in vitro characterization of this compound's inhibitory profile, detailing its potency, selectivity, and mechanism of action.
Quantitative Inhibitory Profile
The inhibitory activity of this compound has been quantified through various in vitro assays, demonstrating its high potency and selectivity for plasma kallikrein. The key quantitative parameters are summarized in the table below.
| Parameter | Value | Enzyme/System | Assay Type | Reference |
| IC50 | 6.0 nM | Isolated Human Plasma Kallikrein | Fluorogenic Substrate Assay | |
| Ki | 3.02 ± 0.33 nM | Isolated Human Plasma Kallikrein | Enzyme Kinetic Assay | |
| kon (Association Rate) | > 10 x 10^6 M⁻¹s⁻¹ | Isolated Human Plasma Kallikrein | Enzyme Kinetic Assay | |
| koff (Dissociation Rate) | 0.0789 s⁻¹ | Isolated Human Plasma Kallikrein | Enzyme Kinetic Assay | |
| IC50 | 54.4 ± 13.1 nM | Plasma Kallikrein in Healthy Volunteer Plasma (DXS-stimulated) | Whole Plasma Assay | |
| IC50 | 47.5 ± 10.4 nM | Plasma Kallikrein in HAE Patient Plasma (DXS-stimulated) | Whole Plasma Assay | |
| IC50 | ~200 nM | Inhibition of HK Cleavage in Plasma (DXS-stimulated) | Endpoint Protein Measurement | |
| Selectivity (IC50) | >40 µM | Tissue Kallikrein 1 (KLK1) | Fluorogenic Substrate Assay | |
| Selectivity (IC50) | >40 µM | Factor XIIa | Fluorogenic Substrate Assay | |
| Selectivity (IC50) | >40 µM | Factor XIa | Fluorogenic Substrate Assay | |
| Selectivity (IC50) | >10 µM | Factor Xa | Fluorogenic Substrate Assay | |
| Selectivity (IC50) | >10 µM | Factor VIIa | Fluorogenic Substrate Assay | |
| Selectivity (IC50) | >40 µM | Plasmin | Fluorogenic Substrate Assay | |
| Selectivity (IC50) | >40 µM | Thrombin | Fluorogenic Substrate Assay | |
| Selectivity (IC50) | >40 µM | Trypsin | Fluorogenic Substrate Assay | |
| Selectivity (IC50) | >10 µM | Beta-secretase 1 | Fluorogenic Substrate Assay | |
| Selectivity (IC50) | >10 µM | Cathepsin D | Fluorogenic Substrate Assay | |
| Selectivity (IC50) | >10 µM | Cathepsin G | Fluorogenic Substrate Assay | |
| Selectivity (IC50) | >10 µM | Renin | Fluorogenic Substrate Assay | |
| Selectivity (IC50) | >10 µM | Tissue Plasminogen Activator | Fluorogenic Substrate Assay | |
| Selectivity (IC50) | >10 µM | Tryptase | Fluorogenic Substrate Assay |
Mechanism of Action: Inhibition of the Kallikrein-Kinin System
This compound exerts its therapeutic effect by directly inhibiting the enzymatic activity of plasma kallikrein. This inhibition disrupts the cascade that leads to bradykinin production. Furthermore, by blocking PKa, this compound also dampens a positive feedback loop where PKa activates Factor XII, leading to further PKa generation.
Experimental Protocols
Detailed methodologies are crucial for the accurate in vitro characterization of enzyme inhibitors. The following sections describe the key experimental protocols used to determine this compound's inhibitory profile.
Isolated Enzyme Kinetic Fluorogenic Substrate Assay
This assay is employed to determine the direct inhibitory potency (IC50) of this compound on purified plasma kallikrein and to assess its selectivity against other proteases.
Methodology:
-
Enzyme and Substrate Preparation: Purified human plasma kallikrein and a specific fluorogenic substrate (e.g., H-D-Pro-Phe-Arg-AFC) are prepared in an appropriate assay buffer.
-
Inhibitor Preparation: this compound is serially diluted to a range of concentrations.
-
Assay Procedure:
-
The reaction is initiated by adding the enzyme to wells of a microplate containing the assay buffer and varying concentrations of this compound.
-
The mixture is pre-incubated to allow for inhibitor binding.
-
The fluorogenic substrate is added to start the enzymatic reaction.
-
The rate of fluorescence increase, corresponding to substrate cleavage, is monitored over time using a fluorescence plate reader.
-
-
Data Analysis: The rate of reaction at each inhibitor concentration is calculated. The IC50 value, the concentration of inhibitor that causes 50% inhibition of enzyme activity, is determined by fitting the data to a four-parameter logistic equation.
Whole Plasma Dextran Sulfate (DXS)-Stimulated Kallikrein Activity Assay
This assay measures the inhibitory effect of this compound on plasma kallikrein activity within a more physiologically relevant environment, i.e., in whole human plasma.
Methodology:
-
Plasma Collection: Human plasma is collected from healthy volunteers or HAE patients.
-
Inhibitor Addition: this compound is added to the plasma samples at various concentrations.
-
Contact System Activation: The contact system is activated by the addition of dextran sulfate (DXS), which initiates the conversion of prekallikrein to plasma kallikrein.
-
Enzyme Activity Measurement:
-
A fluorogenic substrate for plasma kallikrein is added to the plasma.
-
The rate of fluorescence increase is measured to determine plasma kallikrein activity.
-
-
Data Analysis: The IC50 value is calculated as the concentration of this compound that inhibits 50% of the DXS-stimulated plasma kallikrein activity.
High-Molecular-Weight Kininogen (HK) Cleavage Assay
This assay assesses the functional consequence of plasma kallikrein inhibition by measuring the protection of its natural substrate, HK, from cleavage.
Methodology:
-
Plasma Treatment: As in the whole plasma assay, plasma samples are incubated with varying concentrations of this compound.
-
Stimulation and Incubation: The plasma is stimulated with DXS to activate the kallikrein-kinin system and incubated for a defined period to allow for HK cleavage.
-
Quantification of HK: The amount of intact HK remaining in the plasma is quantified using methods such as capillary-based immunoassays.
-
Data Analysis: The IC50 value is determined as the concentration of this compound that protects 50% of the HK from cleavage compared to the untreated, stimulated control.
Conclusion
The in vitro characterization of this compound demonstrates its profile as a highly potent and selective inhibitor of plasma kallikrein. Its rapid association and slow dissociation kinetics contribute to its effective inhibition of the kallikrein-kinin system. The comprehensive data from isolated enzyme and whole plasma assays provide a strong rationale for its clinical development as an on-demand therapy for HAE. The detailed experimental protocols outlined in this guide serve as a valuable resource for researchers in the field of protease inhibitor drug discovery and development.
References
- 1. kalvista.com [kalvista.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. This compound (KVD900): A Potent and Selective Small Molecule Plasma Kallikrein Inhibitor Featuring a Novel P1 Group as a Potential Oral On-Demand Treatment for Hereditary Angioedema - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Preclinical Pharmacodynamics of Sebetralstat: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical pharmacodynamics of Sebetralstat (formerly KVD900), a potent and selective oral plasma kallikrein (PKa) inhibitor developed for the on-demand treatment of Hereditary Angioedema (HAE). This document summarizes key preclinical data, details relevant experimental methodologies, and visualizes the underlying biological pathways and experimental workflows.
Introduction to this compound and its Mechanism of Action
Hereditary Angioedema is a rare genetic disorder characterized by recurrent and unpredictable episodes of severe swelling. These attacks are primarily mediated by the overproduction of bradykinin, a potent vasodilator, due to uncontrolled plasma kallikrein activity.[1] this compound is a competitive and reversible inhibitor of plasma kallikrein.[2] By binding to the active site of PKa, this compound prevents the cleavage of high-molecular-weight kininogen (HK) into bradykinin, thereby halting the progression of HAE attacks.[3] Furthermore, it inhibits the positive feedback loop of the kallikrein-kinin system, which reduces the generation of both Factor XIIa and additional plasma kallikrein.
Preclinical Pharmacodynamic and Pharmacokinetic Data
The preclinical development of this compound involved a series of in vitro and in vivo studies to characterize its potency, selectivity, and pharmacokinetic profile.
In Vitro Potency and Selectivity
This compound was found to be a highly potent inhibitor of human plasma kallikrein with excellent selectivity against other related serine proteases. This high selectivity is crucial for minimizing off-target effects.
| Parameter | Value | Reference |
| Human Plasma Kallikrein IC50 | 6.0 nM | |
| Human Plasma Kallikrein Ki | 3.02 ± 0.33 nM | |
| Tissue Kallikrein 1 (KLK1) IC50 | >40 µM | |
| Factor XIIa IC50 | >40 µM | |
| Factor XIa IC50 | >40 µM | |
| Thrombin IC50 | >40 µM | |
| Plasmin IC50 | >40 µM | |
| Trypsin IC50 | >40 µM |
Preclinical Pharmacokinetics
Pharmacokinetic studies in animal models demonstrated that this compound possesses properties suitable for oral administration, including good bioavailability.
| Species | Parameter | Value | Reference |
| Rat | Clearance (CL) | 12 mL/min/kg | |
| Volume of Distribution (Vss) | 0.5 L/kg | ||
| Half-life (t1/2) | 62 min | ||
| Cmax (at 10 mg/kg) | 2803 ng/mL | ||
| Oral Bioavailability (F%) | 82% | ||
| Monkey | Cmax | 2242 ng/mL | |
| Oral Bioavailability (F%) | 48% |
In Vivo Efficacy in Preclinical Models
While specific quantitative in vivo efficacy data for this compound in preclinical models of HAE (such as a rat paw edema model) is not extensively detailed in publicly available literature, the progression of the compound to successful clinical trials indicates positive outcomes in these studies. Generally, the efficacy of plasma kallikrein inhibitors in preclinical models is assessed by their ability to reduce vascular permeability induced by agents that trigger bradykinin production.
For instance, a related oral Factor XIIa inhibitor from the same development program, KV998086, was shown to protect mice from kallikrein-kinin system-mediated edema in a dose-responsive manner. This demonstrates the viability of targeting this pathway with oral inhibitors in relevant animal models.
Experimental Protocols
The following are detailed methodologies for key experiments typically employed in the preclinical evaluation of oral plasma kallikrein inhibitors like this compound.
In Vitro Plasma Kallikrein Inhibition Assay (IC50 Determination)
Objective: To determine the concentration of the inhibitor required to reduce the enzymatic activity of purified plasma kallikrein by 50%.
Protocol:
-
Purified human plasma kallikrein is incubated with various concentrations of this compound in a suitable assay buffer (e.g., Tris-based buffer, pH 7.4).
-
The enzymatic reaction is initiated by the addition of a fluorogenic or chromogenic substrate specific for plasma kallikrein (e.g., H-D-Pro-Phe-Arg-pNA).
-
The rate of substrate cleavage is monitored over time by measuring the change in fluorescence or absorbance using a microplate reader.
-
The percentage of inhibition is plotted against the logarithm of the inhibitor concentration, and the data is fitted to a sigmoidal dose-response curve to calculate the IC50 value.
Ex Vivo Plasma Kallikrein Inhibition Assay
Objective: To assess the functional inhibition of the kallikrein-kinin system in a more physiologically relevant matrix like plasma.
Protocol:
-
Human plasma, pooled from healthy donors, is incubated with a range of concentrations of this compound.
-
The kallikrein-kinin system is activated ex vivo through the addition of a contact activator such as dextran sulfate (DXS) or ellagic acid.
-
A specific substrate for plasma kallikrein is added to the plasma.
-
The rate of substrate cleavage is measured to determine the level of plasma kallikrein activity.
-
The percentage of inhibition of kallikrein activity is plotted against the inhibitor concentration to determine the potency in a plasma environment.
In Vivo Vascular Permeability Assay (e.g., Carrageenan-Induced Paw Edema)
Objective: To evaluate the ability of an orally administered plasma kallikrein inhibitor to reduce inflammation and vascular leakage in an animal model.
Protocol:
-
Animals (typically rats or mice) are pre-treated with this compound or a vehicle control at specified doses via oral gavage.
-
After a defined period, a pro-inflammatory agent such as carrageenan (which stimulates the release of bradykinin and other inflammatory mediators) is injected into the paw of the animal.
-
The volume of the paw is measured at various time points after the injection using a plethysmometer to quantify the extent of edema.
-
The percentage inhibition of edema in the drug-treated group is calculated relative to the vehicle-treated group to assess the anti-inflammatory efficacy of the compound.
Visualizations
Signaling Pathway of the Kallikrein-Kinin System and this compound's Intervention
References
Investigating the Off-Target Effects of Sebetralstat in Cellular Assays: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sebetralstat (formerly KVD900) is a potent, selective, and orally bioavailable small molecule inhibitor of plasma kallikrein (PKa), recently approved as the first oral, on-demand treatment for Hereditary Angioedema (HAE) attacks.[1][2][3] Its therapeutic effect is derived from the direct inhibition of PKa, which mitigates the overproduction of bradykinin, the primary mediator of swelling in HAE.[1][4] While this compound was designed for high target specificity, a thorough investigation of potential off-target effects is a critical component of its preclinical and clinical evaluation. Understanding the off-target profile of a drug candidate is paramount for predicting potential adverse effects and ensuring patient safety. This technical guide provides a comprehensive overview of the known off-target profile of this compound, outlines a systematic framework for investigating such effects, and offers detailed protocols for key cellular assays.
Introduction to this compound and Off-Target Effects
This compound is a competitive and reversible inhibitor of plasma kallikrein. By binding to the active site of PKa, it blocks the cleavage of high-molecular-weight kininogen (HK) into bradykinin, thereby halting the progression of HAE attacks. The development of an oral on-demand therapy marks a significant advancement for HAE patients, who previously relied on injectable treatments.
Off-target effects occur when a drug interacts with proteins other than its intended therapeutic target. For a serine protease inhibitor like this compound, potential off-targets include other proteases within the same family, as well as unrelated proteins such as kinases, ion channels, and metabolic enzymes. These unintended interactions can lead to unforeseen side effects, highlighting the importance of comprehensive selectivity profiling during drug development. This compound has been shown to be well-tolerated in extensive clinical trials, with a safety profile comparable to placebo, suggesting a clean off-target profile. This guide details the data supporting this profile and the methods used to achieve this level of assurance.
This compound On-Target Signaling Pathway
This compound's primary mechanism of action is the disruption of the Kallikrein-Kinin System (KKS). In HAE, uncontrolled activation of the KKS leads to excessive bradykinin production, which binds to bradykinin B2 receptors on endothelial cells, causing increased vascular permeability and angioedema. This compound directly inhibits plasma kallikrein, a central enzyme in this cascade.
Quantitative Data on this compound Selectivity
Extensive preclinical testing has characterized the selectivity profile of this compound. The data, summarized from published literature, demonstrates high selectivity for plasma kallikrein over other related serine proteases and key safety-related anti-targets.
Table 1: Selectivity of this compound Against Related Serine Proteases
| Protease Target | IC₅₀ (nM) | Selectivity vs. PKa (fold) |
| Plasma Kallikrein (PKa) | 6.0 | - |
| Factor XIa (FXIa) | >10,000 | >1667 |
| Factor XIIa (FXIIa) | >10,000 | >1667 |
| Thrombin | >10,000 | >1667 |
| Factor Xa (FXa) | >10,000 | >1667 |
| Factor VIIa (FVIIa) | >10,000 | >1667 |
| Tissue Kallikrein | >10,000 | >1667 |
| Plasmin | >10,000 | >1667 |
| Trypsin | >10,000 | >1667 |
| Data sourced from Davie et al., J Med Chem, 2022 and its supplementary information. |
Table 2: this compound Activity Against Key Safety Off-Targets
| Target / Panel | Assay Type | Result (IC₅₀ or Observation) |
| hERG Potassium Channel | Electrophysiology Patch Clamp | >33 µM |
| CYP1A2 | In vitro (Human Liver Microsomes) | >25 µM |
| CYP2B6 | In vitro (Human Liver Microsomes) | >25 µM |
| CYP2C8 | In vitro (Human Liver Microsomes) | >25 µM |
| CYP2C9 | In vitro (Human Liver Microsomes) | >25 µM |
| CYP2C19 | In vitro (Human Liver Microsomes) | >25 µM |
| CYP2D6 | In vitro (Human Liver Microsomes) | >25 µM |
| CYP3A4 (Midazolam substrate) | In vitro (Human Liver Microsomes) | >25 µM |
| CYP3A4 (Testosterone substrate) | In vitro (Human Liver Microsomes) | >25 µM |
| Broad Off-Target Panel | Radioligand Binding / Enzyme Assays | High selectivity profile |
| Data sourced from Davie et al., J Med Chem, 2022. The broad off-target panel was conducted at Eurofins against 124 targets. |
Experimental Framework and Methodologies
A systematic approach is required to identify and characterize potential off-target effects. The workflow begins with broad screening and progresses to more focused cellular assays to determine the physiological relevance of any findings.
Experimental Protocol: In Vitro Protease Selectivity Assay
Objective: To determine the inhibitory activity (IC₅₀) of this compound against a panel of serine proteases to assess its selectivity relative to its primary target, plasma kallikrein.
Materials:
-
Purified recombinant human proteases (Plasma Kallikrein, FXIa, FXIIa, Thrombin, Trypsin, etc.)
-
Specific fluorogenic peptide substrates for each protease.
-
This compound, dissolved in DMSO to create a stock solution (e.g., 10 mM).
-
Assay Buffer (e.g., Tris-buffered saline, pH 7.4, with appropriate co-factors).
-
96-well black, flat-bottom microplates.
-
Microplate reader with fluorescence detection capabilities.
Methodology:
-
Compound Preparation: Perform serial dilutions of the this compound stock solution in DMSO, followed by a further dilution in Assay Buffer to achieve the desired final concentrations. Include a DMSO-only vehicle control.
-
Enzyme Preparation: Dilute each purified protease in ice-cold Assay Buffer to a working concentration (2X final concentration). The optimal concentration should be determined empirically to ensure a linear reaction rate.
-
Assay Procedure: a. Add 50 µL of Assay Buffer to all wells. b. Add 2 µL of the serially diluted this compound or vehicle control to the appropriate wells. c. Add 25 µL of the protease solution to each well. d. Mix gently and pre-incubate the plate at 37°C for 15 minutes to allow this compound to bind to the enzymes. e. Initiate the reaction by adding 25 µL of the corresponding fluorogenic substrate solution (4X final concentration).
-
Data Acquisition: Immediately begin kinetic measurement of fluorescence intensity (e.g., Excitation/Emission appropriate for the fluorophore) every minute for 30 minutes using a microplate reader.
-
Data Analysis: a. Calculate the rate of reaction (V) for each well from the linear portion of the kinetic curve. b. Normalize the reaction rates to the vehicle control (100% activity). c. Plot the percent inhibition against the logarithm of this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each protease.
Experimental Protocol: Cell-Based Cytotoxicity (MTT) Assay
Objective: To evaluate the general cytotoxicity of this compound on a relevant cell line (e.g., HUVEC - Human Umbilical Vein Endothelial Cells) to identify potential off-target effects impacting cell viability.
Materials:
-
HUVEC cell line.
-
Complete cell culture medium (e.g., EGM-2).
-
This compound in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
96-well clear, flat-bottom cell culture plates.
-
Microplate reader with absorbance measurement at 570 nm.
Methodology:
-
Cell Plating: Seed HUVEC cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of this compound (e.g., 0.1 µM to 100 µM). Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully aspirate the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 15 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: a. Subtract the background absorbance from a blank well (medium and MTT only). b. Express the viability of treated cells as a percentage of the vehicle-treated control cells. c. Plot cell viability against the logarithm of this compound concentration to determine the CC₅₀ (50% cytotoxic concentration).
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the direct binding and engagement of this compound with its target, plasma kallikrein, within an intact cellular environment.
Materials:
-
A cell line endogenously expressing or overexpressing human plasma kallikrein.
-
Complete cell culture medium.
-
This compound in DMSO.
-
PBS and Lysis Buffer (e.g., RIPA buffer with protease inhibitors).
-
PCR tubes and a thermal cycler.
-
Apparatus for SDS-PAGE and Western blotting.
-
Primary antibody specific for plasma kallikrein.
-
HRP-conjugated secondary antibody and ECL substrate.
Methodology:
-
Cell Treatment: Culture cells to ~80-90% confluency. Harvest the cells and resuspend them in fresh medium. Treat one aliquot of cells with a saturating concentration of this compound (e.g., 10 µM) and another with vehicle (DMSO). Incubate for 1 hour at 37°C.
-
Heat Challenge: Aliquot the treated cell suspensions into separate PCR tubes for each temperature point (e.g., from 40°C to 70°C in 3°C increments).
-
Thermal Denaturation: Place the PCR tubes in a thermal cycler and heat for 3 minutes at the designated temperatures, followed by a 3-minute cooling step to 4°C.
-
Cell Lysis and Clarification: Lyse the cells by freeze-thaw cycles or by adding ice-cold Lysis Buffer. Pellet the aggregated proteins and cell debris by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Sample Analysis: Collect the supernatant, which contains the soluble protein fraction. Determine the protein concentration of each sample.
-
Western Blotting: Analyze equal amounts of soluble protein from each sample by SDS-PAGE and Western blotting using an anti-plasma kallikrein antibody.
-
Data Analysis: a. Quantify the band intensity for plasma kallikrein at each temperature for both vehicle- and this compound-treated samples. b. Normalize the intensities to the non-heated sample (37°C) for each treatment group. c. Plot the percentage of soluble protein against temperature to generate melt curves. A rightward shift in the melt curve for the this compound-treated samples compared to the vehicle control indicates thermal stabilization and confirms target engagement.
Hypothetical Off-Target Pathway Analysis: NF-κB Signaling
Should a screening campaign identify an unexpected interaction, for instance, with a protease involved in the NF-κB signaling pathway (e.g., a hypothetical upstream activator), a functional cellular assay is required to assess the consequence.
A luciferase reporter gene assay can quantify the impact on this pathway. Cells would be transfected with a plasmid where luciferase expression is driven by an NF-κB response element. A decrease in luciferase signal upon stimulation (e.g., with TNF-α) in the presence of this compound would indicate a functionally relevant off-target effect on the pathway.
Conclusion
The experimental framework and detailed protocols provided in this guide offer a robust template for the rigorous evaluation of off-target effects, a critical exercise in modern drug discovery. By employing a systematic combination of in vitro biochemical assays and mechanism-based cellular assays, researchers can build a comprehensive safety profile and de-risk drug candidates, ultimately leading to safer and more effective medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. This compound (KVD900): A Potent and Selective Small Molecule Plasma Kallikrein Inhibitor Featuring a Novel P1 Group as a Potential Oral On-Demand Treatment for Hereditary Angioedema - PubMed [pubmed.ncbi.nlm.nih.gov]
Sebetralstat: A Technical Guide to Potential Applications Beyond Hereditary Angioedema
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sebetralstat, an orally bioavailable, potent, and selective small-molecule inhibitor of plasma kallikrein (PKa), has been approved for the on-demand treatment of Hereditary Angioedema (HAE).[1][2][3][4][5] Its mechanism of action, the inhibition of bradykinin production via the Kallikrein-Kinin System (KKS), holds significant therapeutic promise for a range of other medical conditions where the KKS is implicated in the pathophysiology. This technical guide explores the scientific rationale and available preclinical evidence for the potential application of this compound in diseases beyond HAE, including diabetic eye diseases, ischemic stroke, and other inflammatory and cardiovascular conditions. While direct preclinical and clinical data for this compound in these indications are not yet publicly available, this document synthesizes the existing evidence for other PKa inhibitors and outlines hypothetical experimental protocols to guide future research.
This compound: Mechanism of Action and Selectivity
This compound is a competitive and reversible inhibitor of human plasma kallikrein with high potency (Ki = 3.0 nM). By binding to the active site of PKa, this compound prevents the cleavage of high-molecular-weight kininogen (HMWK) into the potent inflammatory mediator bradykinin. This mechanism effectively suppresses the pro-inflammatory and vasoactive effects of the KKS.
A key attribute of this compound for its potential in broader applications is its high selectivity for plasma kallikrein over other related serine proteases. This selectivity minimizes the potential for off-target effects and associated toxicities.
| Target Enzyme | IC50 | Selectivity vs. PKa | Reference |
| Plasma Kallikrein (PKa) | 6.0 nM | - | **** |
| Tissue Kallikrein 1 (KLK1) | >40 µM | >6667x | |
| Factor XIIa (FXIIa) | >40 µM | >6667x | |
| Factor XIa (FXIa) | >40 µM | >6667x | |
| Factor Xa (FXa) | >10 µM | >1667x | |
| Factor VIIa (FVIIa) | >10 µM | >1667x | |
| Plasmin | >40 µM | >6667x | |
| Thrombin | >40 µM | >6667x |
Table 1: In Vitro Selectivity of this compound Against Related Serine Proteases.
Furthermore, this compound has demonstrated a clean off-target safety profile in a panel of 124 targets and shows no significant inhibition of the hERG channel, suggesting a low risk for cardiovascular-related QT prolongation.
The Rationale for Broadening the Therapeutic Scope of this compound
The KKS is a key player in a multitude of physiological and pathological processes, including inflammation, coagulation, fibrinolysis, and blood pressure regulation. Dysregulation of this system is a contributing factor to a variety of diseases. The ability of this compound to potently and selectively inhibit PKa, the central enzyme of the KKS, provides a strong rationale for its investigation in non-HAE indications.
Potential Application: Diabetic Retinopathy and Macular Edema
Pathophysiological Rationale
Diabetic Retinopathy (DR) and Diabetic Macular Edema (DME) are leading causes of vision loss in diabetic patients. While Vascular Endothelial Growth Factor (VEGF) is a well-established therapeutic target, a significant number of patients show an incomplete response to anti-VEGF therapies, suggesting the involvement of other pathways. Evidence indicates that the KKS is activated in the diabetic retina, with elevated levels of PKa found in the vitreous of DME patients. This activation leads to increased bradykinin levels, which in turn promote retinal vascular permeability and inflammation, contributing to macular edema.
Preclinical Evidence with Other PKa Inhibitors
Preclinical studies using various PKa inhibitors have shown promising results in animal models of diabetic retinopathy.
| Compound | Animal Model | Key Findings | Reference |
| ASP-440 | Streptozotocin-induced diabetic rats | Reduced diabetes-induced retinal vascular permeability. | |
| THR-149 | Streptozotocin-induced diabetic rats | Reduced retinal thickening. | |
| C1 Inhibitor | Streptozotocin-induced diabetic mice | Ameliorated diabetes-induced retinal vascular permeability. | |
| Klkb1 knockout | Diabetic mice | Decreased diabetes-induced retinal vascular permeability by up to 78%. |
Table 2: Preclinical Efficacy of PKa Inhibition in Diabetic Retinopathy Models.
Hypothetical Experimental Protocol for this compound in a DME Model
This protocol is a hypothetical design based on established methodologies for evaluating PKa inhibitors in diabetic retinopathy.
Potential Application: Ischemic Stroke
Pathophysiological Rationale
Ischemic stroke is a leading cause of death and disability worldwide. A key component of the pathology is thromboinflammation, where the coagulation and inflammatory pathways are intertwined. The contact-kinin system, initiated by the activation of Factor XII, plays a crucial role in this process. Activated FXII triggers the conversion of prekallikrein to PKa, which not only amplifies the coagulation cascade leading to thrombosis but also generates bradykinin, promoting inflammation and blood-brain barrier disruption.
Preclinical Evidence with PKa Inhibition
Preclinical studies in mouse models of ischemic stroke have demonstrated the neuroprotective effects of inhibiting plasma kallikrein.
| Intervention | Animal Model | Key Findings | Reference |
| PKa-specific antibody | Transient middle cerebral artery occlusion (tMCAO) in mice | Reduced brain infarction size and neurological deficits, even with therapeutic administration up to 3 hours post-stroke. | |
| Klkb1 knockout | tMCAO in mice | Significantly smaller brain infarctions and less severe neurological deficits. | |
| Klkb1 knockout | Permanent stroke model in mice | Preserved protective effect. |
Table 3: Neuroprotective Effects of PKa Inhibition in Preclinical Stroke Models.
Hypothetical Experimental Protocol for this compound in an Ischemic Stroke Model
This protocol is a hypothetical design based on established methodologies for evaluating therapeutic agents in stroke.
Other Potential Therapeutic Areas
The central role of the KKS in inflammation and vascular homeostasis suggests that this compound could have utility in a wider range of diseases:
-
Cardiovascular Diseases: The KKS is involved in blood pressure regulation and the pathophysiology of thrombosis. PKa inhibitors are being explored as a novel therapeutic approach for cardiovascular diseases.
-
Neuroinflammatory Diseases: The KKS contributes to the breakdown of the blood-brain barrier and leukocyte trafficking into the central nervous system, processes implicated in diseases like multiple sclerosis.
-
Inflammatory Pain: Bradykinin is a potent pain-producing substance, and its receptors are upregulated at sites of inflammation. Inhibition of bradykinin production could be an effective analgesic strategy.
Conclusion and Future Directions
This compound's potent and selective inhibition of plasma kallikrein, combined with its oral bioavailability, makes it an attractive candidate for therapeutic development beyond its current indication in HAE. The strong scientific rationale and promising preclinical data for other PKa inhibitors in diabetic eye disease and ischemic stroke highlight these as priority areas for investigation. Further preclinical studies are warranted to directly assess the efficacy and safety of this compound in these and other KKS-mediated diseases. Such research will be crucial to unlocking the full therapeutic potential of this novel oral therapy.
References
- 1. Self-administered oral this compound: a game-changer in treatment of hereditary angioedema - PMC [pmc.ncbi.nlm.nih.gov]
- 2. contemporarypediatrics.com [contemporarypediatrics.com]
- 3. youtube.com [youtube.com]
- 4. clinicaltrials.eu [clinicaltrials.eu]
- 5. Oral this compound for On-Demand Treatment of Hereditary Angioedema Attacks - PubMed [pubmed.ncbi.nlm.nih.gov]
Sebetralstat as a chemical probe for studying kallikrein-kinin system biology
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Sebetralstat, a potent and selective oral plasma kallikrein (PKa) inhibitor, has emerged as a critical tool for the investigation of the kallikrein-kinin system (KKS). This technical guide provides a comprehensive overview of this compound's utility as a chemical probe, detailing its mechanism of action, biochemical properties, and application in preclinical and clinical research. The document includes structured data on its inhibitory activity and pharmacokinetics, detailed experimental protocols for assessing its effects on the KKS, and visualizations of relevant biological pathways and experimental workflows. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary information to effectively utilize this compound in their studies of KKS biology and its role in health and disease.
Introduction to the Kallikrein-Kinin System and this compound
The kallikrein-kinin system is a complex enzymatic cascade that plays a crucial role in various physiological and pathological processes, including inflammation, blood pressure regulation, coagulation, and pain.[1] A key component of this system is plasma kallikrein (PKa), a serine protease that, upon activation, cleaves high-molecular-weight kininogen (HK) to release the potent pro-inflammatory peptide bradykinin.[2] Dysregulation of the KKS, leading to excessive bradykinin production, is the underlying cause of hereditary angioedema (HAE), a rare genetic disorder characterized by recurrent episodes of severe swelling.[3]
This compound (formerly KVD900) is a novel, orally bioavailable small molecule that acts as a competitive and reversible inhibitor of plasma kallikrein.[4] Its high potency and selectivity make it an excellent chemical probe for dissecting the roles of PKa and bradykinin in various biological contexts. This compound has been investigated in extensive clinical trials for the on-demand treatment of HAE attacks, demonstrating rapid inhibition of PKa and symptom relief.
Mechanism of Action of this compound
This compound exerts its inhibitory effect by binding to the active site of plasma kallikrein, preventing it from cleaving its substrate, high-molecular-weight kininogen. This action directly blocks the production of bradykinin. Furthermore, this compound inhibits the positive feedback loop within the KKS where plasma kallikrein activates Factor XII, leading to further PKa generation. Upon binding, this compound induces a conformational change in the active site of plasma kallikrein, which contributes to its high potency and selectivity.
Quantitative Data for this compound
The following tables summarize the key quantitative data for this compound, providing a basis for its application as a chemical probe.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Description |
| IC50 (human PKa) | 6.0 nM | Half maximal inhibitory concentration against isolated human plasma kallikrein. |
| Ki | 3.02 ± 0.33 nM | Inhibition constant, indicating the binding affinity of this compound to plasma kallikrein. |
| Selectivity | >1500-fold | Selectivity for plasma kallikrein over other related serine proteases. |
| Association Rate (kon) | > 10 x 10^6 M⁻¹s⁻¹ | Rate of binding of this compound to plasma kallikrein. |
| Dissociation Rate (koff) | 0.0789 s⁻¹ | Rate of dissociation of the this compound-plasma kallikrein complex. |
Table 2: Pharmacokinetic Properties of this compound (600 mg single oral dose in healthy adults)
| Parameter | Value | Description |
| Tmax (median) | 0.5 hours | Time to reach maximum plasma concentration. |
| Cmax (geomean) | 6460 ng/mL | Maximum observed plasma concentration. |
| AUC0–24 (geomean) | 18,600 h·ng/mL | Total drug exposure over 24 hours. |
| Oral Absorption | >75% | Percentage of the oral dose absorbed. |
| Plasma Protein Binding | 77% | Percentage of this compound bound to plasma proteins. |
| Metabolism | Primarily via CYP3A4 and secondarily via CYP2C8 | Major enzymes responsible for metabolizing this compound. |
Experimental Protocols
Detailed methodologies are crucial for the successful use of this compound as a chemical probe. The following are protocols for key experiments to assess the activity of the kallikrein-kinin system and the effects of this compound.
Plasma Kallikrein Activity Assay (Chromogenic)
This assay measures the enzymatic activity of plasma kallikrein by monitoring the cleavage of a chromogenic substrate.
-
Materials:
-
Purified human plasma kallikrein
-
This compound or other inhibitors
-
Chromogenic substrate: H-D-Pro-Phe-Arg-p-nitroanilide (pNA) (e.g., S-2302)
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.8 at 37°C
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
-
Protocol:
-
Prepare a stock solution of this compound in DMSO and make serial dilutions in Assay Buffer.
-
In a 96-well plate, add 20 µL of the diluted this compound or vehicle control.
-
Add 60 µL of a working solution of human plasma kallikrein in Assay Buffer to each well.
-
Mix gently and pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of the chromogenic substrate working solution to each well.
-
Immediately measure the absorbance at 405 nm in a microplate reader at 37°C in kinetic mode for 15-30 minutes.
-
The rate of pNA release is proportional to the plasma kallikrein activity.
-
Bradykinin Measurement in Plasma (LC-MS/MS)
This method provides highly sensitive and specific quantification of bradykinin in plasma samples.
-
Materials:
-
Human plasma collected in tubes containing EDTA and protease inhibitors
-
Internal standard (e.g., [Lys-des-Arg9]-Bradykinin)
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis WCX)
-
LC-MS/MS system
-
-
Protocol:
-
Sample Pre-treatment: To 200 µL of human plasma, add 10 µL of the internal standard (10 ng/mL) and mix. Dilute the sample 1:1 with 5% NH4OH in water and mix.
-
Sample Extraction: Use a mixed-mode solid-phase extraction (SPE) protocol to extract bradykinin from the plasma.
-
LC-MS/MS Analysis:
-
Use a suitable UPLC column (e.g., CORTECS UPLC C18) for separation.
-
Employ a gradient elution with appropriate mobile phases.
-
Set up the mass spectrometer for multiple reaction monitoring (MRM) to detect the specific precursor and product ions for bradykinin and the internal standard.
-
-
Quantification: Generate a standard curve by fortifying human plasma with known concentrations of bradykinin and calculate the concentration in unknown samples based on the peak area ratios of the analyte to the internal standard.
-
High-Molecular-Weight Kininogen (HK) Cleavage Assay (Western Blot)
This assay visualizes the cleavage of HK in plasma samples.
-
Materials:
-
Human plasma
-
Contact system activator (e.g., kaolin or dextran sulfate)
-
This compound or other inhibitors
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting equipment
-
Primary antibody: Polyclonal antibody that recognizes the HK light chain
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
-
Protocol:
-
Pre-incubate human plasma with this compound or vehicle control.
-
Activate the contact system by adding kaolin or dextran sulfate and incubate at 37°C.
-
Stop the reaction by adding SDS-PAGE sample buffer.
-
Separate the proteins on a 4-12% gradient gel under reducing conditions.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibody against the HK light chain.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. The appearance of the cleaved HK light chain indicates HK cleavage.
-
Visualizations
The following diagrams illustrate key concepts related to this compound and the kallikrein-kinin system.
Caption: The Kallikrein-Kinin System and the inhibitory action of this compound.
Caption: A typical experimental workflow for evaluating this compound's effects.
Caption: The mechanism of action of this compound from administration to effect.
Conclusion
This compound is a highly valuable chemical probe for the scientific community engaged in studying the kallikrein-kinin system. Its well-characterized mechanism of action, favorable pharmacokinetic profile, and demonstrated clinical efficacy provide a solid foundation for its use in a variety of research applications. By employing the data and protocols outlined in this guide, researchers can effectively utilize this compound to elucidate the intricate roles of plasma kallikrein and bradykinin in both normal physiology and the pathophysiology of numerous diseases.
References
Sebetralstat: A Physicochemical and Methodological Guide for Laboratory Use
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sebetralstat is a potent, selective, and orally bioavailable small molecule inhibitor of plasma kallikrein (PKa).[1][2] It is under clinical development for the on-demand treatment of Hereditary Angioedema (HAE), a rare genetic disorder characterized by recurrent episodes of severe swelling.[2][3] This document provides an in-depth technical guide to the physicochemical properties of this compound for laboratory use, including a compilation of known quantitative data, detailed experimental methodologies, and visualizations of its mechanism of action and experimental workflows.
Physicochemical Properties
This compound's physicochemical characteristics are pivotal to its rapid oral absorption and efficacy. Its properties have been optimized to ensure rapid dissolution in the stomach and efficient absorption in the upper intestine.[1] A summary of its known and calculated physicochemical properties is presented below.
Table 1: General and Calculated Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | N-[(3-fluoro-4-methoxy-2-pyridinyl)methyl]-3-(methoxymethyl)-1-[[4-[(2-oxo-1-pyridinyl)methyl]phenyl]methyl]pyrazole-4-carboxamide | |
| CAS Number | 1933514-13-6 | |
| Molecular Formula | C₂₆H₂₆FN₅O₄ | |
| Molecular Weight | 491.52 g/mol | |
| Hydrogen Bond Acceptors | 6 | |
| Hydrogen Bond Donors | 1 | |
| Rotatable Bonds | 11 | |
| Topological Polar Surface Area | 100.27 Ų |
Table 2: Experimentally Determined Physicochemical Properties of this compound
| Property | Value | Condition | Source |
| pKa | 3.6 | Measured (UV-metric method) | |
| Solubility | >1 mg/mL | Fasted-State Simulated Gastric Fluid (FaSSGF; pH 1.6) | |
| Solubility | 0.29 mg/mL | Fasted-State Simulated Intestinal Fluid (FaSSIF; pH 6.5) | |
| logP | Not publicly available | - | - |
| Melting Point | Not publicly available | - | - |
Mechanism of Action: Inhibition of the Kallikrein-Kinin System
Hereditary Angioedema is primarily driven by the uncontrolled activity of plasma kallikrein, which leads to the excessive production of bradykinin, a potent vasodilator that increases vascular permeability and causes swelling. This compound acts as a competitive and reversible inhibitor of plasma kallikrein. By binding to the active site of plasma kallikrein, this compound prevents the cleavage of high-molecular-weight kininogen (HK) into bradykinin, thereby mitigating the underlying cause of HAE attacks. Furthermore, it inhibits the positive feedback loop where plasma kallikrein activates Factor XII, leading to further plasma kallikrein generation.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the laboratory use of this compound.
Synthesis and Purification of this compound
The synthesis of this compound can be achieved through a multi-step process, with purification typically performed using flash chromatography. The following is a representative synthetic scheme based on published literature.
Methodology:
-
Synthesis of Intermediate 1: 1-(4-chloromethyl-benzyl)-1H-pyridin-2-one.
-
React 4-(chloromethyl)benzyl alcohol with 2-hydroxypyridine in the presence of a base such as potassium carbonate in a suitable solvent like acetone.
-
Heat the reaction mixture and monitor for completion.
-
After completion, concentrate the mixture and partition between an organic solvent (e.g., dichloromethane) and water.
-
Purify the crude product by flash chromatography on silica gel.
-
-
Synthesis of Intermediate 2: Methyl 3-(methoxymethyl)-1-{[4-(2-oxopyridin-1-yl)methyl]phenyl}methyl-1H-pyrazole-4-carboxylate.
-
React Intermediate 1 with methyl 3-(methoxymethyl)-1H-pyrazole-4-carboxylate in the presence of a base like potassium carbonate in a solvent such as N,N-dimethylformamide (DMF).
-
Heat the reaction mixture and monitor for completion.
-
Work up the reaction by dilution with an organic solvent (e.g., ethyl acetate) and washing with brine.
-
Dry the organic layer, concentrate, and purify the regioisomers by flash chromatography.
-
-
Saponification to the Carboxylic Acid.
-
Treat Intermediate 2 with a base such as lithium hydroxide in a mixture of solvents like tetrahydrofuran (THF), methanol, and water to hydrolyze the ester.
-
Monitor the reaction for completion.
-
Acidify the reaction mixture with an acid (e.g., 1 M HCl) and extract the product with an organic solvent.
-
Wash the organic layer, dry, and concentrate to obtain the carboxylic acid intermediate.
-
-
Amide Coupling to form this compound.
-
Couple the carboxylic acid intermediate with (3-fluoro-4-methoxypyridin-2-yl)methanamine using a suitable coupling agent (e.g., HATU) and a base (e.g., DIPEA) in a solvent like DMF.
-
Stir the reaction at room temperature and monitor for completion.
-
Work up the reaction by adding water and filtering the resulting solid.
-
-
Final Purification.
-
Purify the crude this compound by flash chromatography using a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to yield the final product as a white solid.
-
Determination of Physicochemical Properties
3.2.1. pKa Determination (UV-metric Method)
A UV-metric method can be employed to determine the pKa of this compound. This involves measuring the UV-Vis absorbance of a solution of this compound across a range of pH values. The changes in absorbance as a function of pH are then used to calculate the pKa.
3.2.2. Solubility Determination
The solubility of this compound in various aqueous media can be determined using the shake-flask method.
-
Prepare supersaturated solutions of this compound in the desired media (e.g., simulated gastric fluid, simulated intestinal fluid, phosphate-buffered saline).
-
Agitate the solutions at a constant temperature for a sufficient time to reach equilibrium (e.g., 24-48 hours).
-
Filter the solutions to remove undissolved solid.
-
Analyze the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
3.2.3. LogP and Melting Point Determination
While specific experimentally determined values for the octanol-water partition coefficient (logP) and melting point of this compound are not publicly available, standard laboratory protocols can be used for their determination.
-
LogP (Shake-Flask Method): This involves dissolving this compound in a biphasic system of n-octanol and water, allowing the system to reach equilibrium, and then measuring the concentration of this compound in each phase.
-
Melting Point (Capillary Method): A small amount of the crystalline solid is packed into a capillary tube and heated in a melting point apparatus. The temperature range over which the solid melts is recorded.
Stability Indicating Studies (Forced Degradation)
Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods. The following is a general protocol based on ICH guidelines.
-
Stress Conditions:
-
Acidic Hydrolysis: Treat a solution of this compound with an acid (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60 °C).
-
Alkaline Hydrolysis: Treat a solution of this compound with a base (e.g., 0.1 M NaOH) at room temperature or elevated temperature.
-
Oxidative Degradation: Treat a solution of this compound with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 80 °C).
-
Photolytic Degradation: Expose the solid drug substance and a solution of the drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Sample Analysis:
-
At appropriate time points, withdraw samples and neutralize if necessary.
-
Analyze the samples using a stability-indicating HPLC method to separate the parent drug from any degradation products.
-
Characterize any significant degradation products using techniques such as mass spectrometry (MS).
-
In Vitro Plasma Kallikrein Inhibition Assay
The inhibitory activity of this compound against plasma kallikrein can be determined using a fluorogenic substrate assay.
Materials:
-
Human plasma kallikrein
-
Fluorogenic substrate (e.g., H-D-Pro-Phe-Arg-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4)
-
This compound stock solution in DMSO
-
96-well black microplates
-
Fluorescence plate reader
Methodology:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In the wells of a 96-well plate, add the assay buffer, the this compound dilutions (or DMSO for control), and human plasma kallikrein.
-
Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Monitor the increase in fluorescence over time using a plate reader (e.g., excitation at 360 nm, emission at 460 nm).
-
Calculate the initial reaction rates and determine the percent inhibition for each this compound concentration.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a suitable dose-response model to determine the IC₅₀ value.
Conclusion
This compound possesses a well-defined physicochemical profile that contributes to its potential as a rapid-acting oral therapy for HAE. This guide provides a comprehensive overview of its properties and essential laboratory methodologies. The provided protocols for synthesis, analysis, and in vitro testing will be valuable for researchers in the fields of medicinal chemistry, pharmacology, and drug development. Further characterization of its solid-state properties and a more detailed understanding of its degradation pathways will continue to be of interest as this compound progresses through clinical development and potential regulatory approval.
References
Sebetralstat's In Vitro Impact on the Contact Activation System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sebetralstat is a potent, selective, and orally bioavailable small molecule inhibitor of plasma kallikrein (PKa), a key enzyme in the contact activation system.[1][2][3] This system, when dysregulated, is the primary driver of excessive bradykinin production, the mediator of swelling attacks in Hereditary Angioedema (HAE).[4][5] This technical guide provides an in-depth overview of the in vitro pharmacological data of this compound, focusing on its mechanism of action and its effects on the contact activation system. The information is curated to support researchers, scientists, and drug development professionals in understanding the preclinical profile of this compound.
Mechanism of Action
This compound is a competitive and reversible inhibitor of plasma kallikrein. Upon binding to the active site of PKa, this compound induces a conformational change, which accounts for its high potency and selectivity. By inhibiting PKa, this compound effectively blocks two key processes in the pathophysiology of HAE:
-
Bradykinin Generation: It prevents the cleavage of high-molecular-weight kininogen (HK) by PKa, thereby halting the production of bradykinin.
-
Positive Feedback Amplification: this compound disrupts the positive feedback loop where PKa activates Factor XII (FXII), leading to the generation of more PKa.
This dual action rapidly suppresses the kallikrein-kinin system, which is the intended therapeutic effect for the on-demand treatment of HAE attacks.
References
- 1. mdpi.com [mdpi.com]
- 2. A mechanistic model of in vitro plasma activation to evaluate therapeutic kallikrein-kinin system inhibitors | PLOS Computational Biology [journals.plos.org]
- 3. mdpi.com [mdpi.com]
- 4. kalvista.com [kalvista.com]
- 5. Effect of a highly selective plasma-kallikrein synthetic inhibitor on contact activation relating to kinin generation, coagulation and fibrinolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Sebetralstat: A Technical Guide to its Early-Stage Discovery and Development for Hereditary Angioedema
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sebetralstat, formerly known as KVD900, is an orally administered, potent, and selective small-molecule inhibitor of plasma kallikrein (PKa).[1][2] It is the first on-demand oral therapy approved for the treatment of acute attacks of hereditary angioedema (HAE) in adults and adolescents.[3][4] HAE is a rare and debilitating genetic disorder characterized by recurrent, unpredictable episodes of severe swelling affecting various parts of the body.[5] The underlying cause of HAE is often a deficiency or dysfunction of the C1 esterase inhibitor (C1-INH), leading to dysregulation of the kallikrein-kinin system (KKS) and excessive production of bradykinin, a potent vasodilator that increases vascular permeability and causes angioedema. This compound directly targets the enzymatic activity of plasma kallikrein, thereby inhibiting the production of bradykinin and mitigating the symptoms of HAE attacks. This technical guide provides an in-depth overview of the early-stage discovery and development of this compound, focusing on its mechanism of action, key experimental data, and the methodologies employed.
Discovery and Optimization
The discovery of this compound stemmed from a strategic effort to develop an orally bioavailable plasma kallikrein inhibitor. Historically, the development of such inhibitors was challenging due to the belief that potent inhibition required highly basic P1 groups to interact with the aspartic acid residue (Asp189) in the S1 pocket of serine proteases. These charged groups, however, often lead to poor oral absorption.
The development of this compound involved a stepwise reduction in the basicity of the P1 moiety, coupled with the optimization of interactions in other pockets of the active site to maintain potency. Starting from a hit compound with a moderately high basic benzylamine group, medicinal chemistry efforts led to the identification of novel, non-basic P1 groups with more favorable properties for oral drug development. This structure-activity relationship (SAR) exploration, combined with optimization of the P4 and central core of the molecule, ultimately led to the discovery of this compound (KVD900).
Mechanism of Action
This compound is a competitive and reversible inhibitor of plasma kallikrein. By binding to the active site of plasma kallikrein, this compound prevents the cleavage of high-molecular-weight kininogen (HK) into bradykinin. This direct inhibition of bradykinin generation is the primary mechanism by which this compound alleviates the symptoms of HAE attacks.
Furthermore, plasma kallikrein is involved in a positive feedback loop within the kallikrein-kinin system, where it activates Factor XII to Factor XIIa, which in turn generates more plasma kallikrein from its zymogen, prekallikrein. By inhibiting plasma kallikrein, this compound also dampens this amplification loop, further reducing the overall activity of the system.
Structural studies have revealed that this compound induces a conformational change in the active site of plasma kallikrein upon binding. This induced-fit mechanism contributes to its high potency and selectivity for plasma kallikrein over other related serine proteases.
References
- 1. This compound: A Rapidly Acting Oral Plasma Kallikrein Inhibitor for the On-Demand Treatment of Hereditary Angioedema [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. kalvista.com [kalvista.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound (KVD900): A Potent and Selective Small Molecule Plasma Kallikrein Inhibitor Featuring a Novel P1 Group as a Potential Oral On-Demand Treatment for Hereditary Angioedema - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Sebetralstat for In Vitro Plasma Kallikrein Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sebetralstat (formerly KVD900) is a potent, selective, and orally bioavailable small molecule inhibitor of plasma kallikrein (PKa).[1][2][3][4] Plasma kallikrein is a serine protease that plays a crucial role in the kallikrein-kinin system (KKS) by cleaving high-molecular-weight kininogen (HK) to produce bradykinin, a potent vasodilator.[1] Dysregulation of the KKS, leading to excessive bradykinin production, is the underlying cause of hereditary angioedema (HAE), a rare genetic disorder characterized by recurrent and unpredictable swelling attacks. This compound is under development as an on-demand treatment for HAE attacks. These application notes provide a detailed protocol for assessing the in vitro activity of this compound against plasma kallikrein in a whole plasma-based assay.
Mechanism of Action
This compound is a competitive and reversible inhibitor of plasma kallikrein. It binds to the active site of plasma kallikrein, inducing a conformational change that contributes to its high potency and selectivity. By inhibiting plasma kallikrein, this compound blocks the cleavage of HK, thereby preventing the generation of bradykinin and mitigating the vascular permeability changes that lead to angioedema.
Data Presentation
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Value | Species | Assay Conditions | Reference |
| IC₅₀ (Isolated PKa) | 6.0 nM | Human | Purified enzyme assay | |
| IC₅₀ (Isolated PKa) | 27 nM | Human | Purified enzyme assay | |
| IC₅₀ (Whole Plasma, Healthy Volunteers) | 54.4 nM ± 13.1 (geometric mean ± SD) | Human | DXS-stimulated whole plasma | |
| IC₅₀ (Whole Plasma, HAE-C1INH Patients) | 47.5 nM ± 10.4 (geometric mean ± SD) | Human | DXS-stimulated whole plasma | |
| Kᵢ (Inhibition Constant) | 3.02 ± 0.33 nM (mean ± SD) | Human | Purified enzyme assay | |
| Selectivity | >1500-fold vs. related serine proteases | Human | Panel of serine proteases |
Table 2: Pharmacodynamic Effects of this compound in Whole Plasma Assays
| This compound Dose | Time Post-Dose | % Inhibition of PKa Activity (Mean) | Reference |
| 600 mg (single dose) | 15 min | Near-complete inhibition | |
| 600 mg (single dose) | 30 min to ≥ 6 h | >90% | |
| 300 mg (single dose) | 4 h | >90% | |
| 160 mg (single dose) | 2 h | >90% |
Experimental Protocols
In Vitro Plasma Kallikrein Activity Assay in Human Plasma
This protocol is designed to measure the inhibitory activity of this compound on plasma kallikrein in a whole plasma matrix, mimicking physiological conditions. The assay utilizes dextran sulfate (DXS) to activate the contact system and trigger the conversion of prekallikrein to plasma kallikrein. The activity of the generated plasma kallikrein is then measured using a fluorogenic substrate.
Materials and Reagents:
-
Human plasma (citrated) from healthy donors or HAE patients
-
This compound (or other test inhibitors)
-
Dextran sulfate (DXS), sodium salt (MW ~500,000)
-
Fluorogenic plasma kallikrein substrate (e.g., a peptide substrate conjugated to a fluorophore like AMC)
-
Assay buffer (e.g., HEPES-buffered saline, pH 7.4)
-
Dimethyl sulfoxide (DMSO) for compound dilution
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in DMSO to create a concentration range for IC₅₀ determination.
-
Further dilute the DMSO serial dilutions in assay buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is consistent across all wells and typically ≤1%.
-
-
Assay Protocol:
-
Thaw human plasma on ice.
-
In a 96-well black microplate, add the diluted this compound or vehicle control (assay buffer with the same final DMSO concentration).
-
Add human plasma to each well.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to plasma proteins and equilibrate.
-
Prepare the DXS solution in assay buffer. To initiate the activation of plasma kallikrein, add the DXS solution to each well to a final concentration of approximately 6.25 µg/mL.
-
Incubate the plate at 37°C for a period that allows for the maximal activation of plasma kallikrein (Vmax), which is approximately 5 minutes.
-
Prepare the fluorogenic substrate solution in assay buffer.
-
Add the fluorogenic substrate to each well to initiate the enzymatic reaction.
-
Immediately place the microplate in a pre-warmed (37°C) fluorometric microplate reader.
-
Monitor the fluorescence intensity kinetically over a set period (e.g., 15-30 minutes) with appropriate excitation and emission wavelengths for the chosen fluorophore.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the kinetic read).
-
Determine the percent inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Visualizations
Caption: Experimental workflow for the in vitro plasma kallikrein activity assay.
Caption: Plasma kallikrein-kinin signaling pathway and inhibition by this compound.
References
Application Notes: Sebetralstat in Chromogenic Substrate Assays for Kallikrein
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sebetralstat is a potent, selective, and orally bioavailable small molecule inhibitor of plasma kallikrein (PKa), a key serine protease in the kallikrein-kinin system (KKS).[1][2] Dysregulation of the KKS and the subsequent overproduction of bradykinin are central to the pathophysiology of hereditary angioedema (HAE).[1] this compound acts as a competitive and reversible inhibitor of plasma kallikrein, effectively blocking the cleavage of high-molecular-weight kininogen (HK) to bradykinin.[2] This mechanism of action makes it a promising therapeutic agent for the on-demand treatment of HAE attacks.
These application notes provide a comprehensive overview and detailed protocols for the use of this compound in chromogenic substrate assays to determine its inhibitory activity against plasma kallikrein.
Mechanism of Action of this compound
This compound directly binds to the active site of plasma kallikrein, preventing its enzymatic action.[3] This inhibition serves two main purposes in the context of HAE:
-
Inhibition of Bradykinin Production: By blocking plasma kallikrein, this compound prevents the cleavage of HK, thereby halting the production of bradykinin, a potent vasodilator that increases vascular permeability and leads to the characteristic swelling of HAE attacks.
-
Suppression of the KKS Feedback Loop: Plasma kallikrein also activates Factor XII, which in turn generates more plasma kallikrein. This compound's inhibition of plasma kallikrein disrupts this positive feedback loop, further reducing the amplification of the KKS.
Data Presentation: In Vitro Inhibitory Activity of this compound
The inhibitory potency of this compound against plasma kallikrein has been determined using various in vitro assays. The following tables summarize key quantitative data.
Table 1: Inhibitory Potency of this compound against Human Plasma Kallikrein
| Assay Type | Parameter | Value (nM) |
| Isolated Enzyme Kinetic Fluorogenic Substrate Assay | IC₅₀ | 6.0 |
| Whole Plasma Assay (Healthy Volunteers) | IC₅₀ | 54.4 ± 13.1 |
| Whole Plasma Assay (HAE Patients) | IC₅₀ | 47.5 ± 10.4 |
Data sourced from fluorogenic and whole plasma assays as detailed in the provided references.
Table 2: Selectivity of this compound against Related Serine Proteases
| Enzyme | IC₅₀ (nM) |
| Plasma Kallikrein | 6.0 |
| Factor XIa | >10,000 |
| Factor XIIa | >10,000 |
| Thrombin | >10,000 |
| Plasmin | >10,000 |
This data, obtained from isolated enzyme kinetic fluorogenic substrate assays, demonstrates the high selectivity of this compound for plasma kallikrein over other related serine proteases.
Signaling Pathway and Experimental Workflow
Kallikrein-Kinin System and this compound Inhibition
The following diagram illustrates the central role of plasma kallikrein in the kallikrein-kinin system and the inhibitory action of this compound.
Experimental Workflow for Chromogenic Assay
The workflow for determining the inhibitory activity of this compound on plasma kallikrein using a chromogenic substrate is depicted below.
Experimental Protocols
Principle of the Chromogenic Assay
The activity of plasma kallikrein is quantified using a synthetic chromogenic substrate, such as H-D-Pro-Phe-Arg-p-nitroanilide (S-2302). Plasma kallikrein cleaves this substrate, releasing the chromophore p-nitroaniline (pNA). The rate of pNA release, which is directly proportional to the kallikrein activity, is measured by monitoring the change in absorbance at 405 nm. When an inhibitor like this compound is present, it binds to plasma kallikrein, reducing its enzymatic activity and thus decreasing the rate of pNA release. By measuring the enzyme activity across a range of this compound concentrations, a dose-response curve can be generated to determine its half-maximal inhibitory concentration (IC₅₀).
Materials and Reagents
-
Purified human plasma kallikrein
-
This compound
-
Chromogenic substrate S-2302 (H-D-Pro-Phe-Arg-pNA)
-
Tris Buffer (e.g., 50 mM Tris, 113 mM NaCl, pH 7.8 at 25°C)
-
Dimethyl sulfoxide (DMSO) for dissolving this compound
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm and maintaining a temperature of 37°C
-
Acetic acid (20%) for endpoint assays
Protocol for Determining the IC₅₀ of this compound
-
Preparation of Reagents:
-
Reconstitute the chromogenic substrate S-2302 in distilled water to a stock concentration of 2 mM.
-
Prepare a stock solution of purified human plasma kallikrein in Tris buffer. The final concentration in the assay should be determined empirically to yield a linear rate of substrate cleavage over the measurement period.
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Create a serial dilution of this compound in Tris buffer from the stock solution. Ensure the final DMSO concentration in all wells is consistent and low (e.g., <1%) to avoid solvent effects.
-
-
Assay Procedure (96-well plate format):
-
Add 20 µL of each this compound dilution or vehicle control (Tris buffer with the same DMSO concentration) to the appropriate wells of the microplate.
-
Add 60 µL of the plasma kallikrein solution to each well.
-
Mix gently and pre-incubate the plate at 37°C for 15 minutes to allow this compound to bind to the enzyme.
-
Initiate the reaction by adding 20 µL of the S-2302 substrate solution to each well.
-
Immediately place the plate in the microplate reader, pre-heated to 37°C.
-
-
Measurement:
-
Kinetic Method (Recommended): Measure the absorbance at 405 nm every 30-60 seconds for 10-15 minutes. The rate of reaction (V₀) is determined from the linear portion of the absorbance versus time plot.
-
Endpoint Method: After adding the substrate, incubate the plate at 37°C for a fixed time (e.g., 10 minutes). Stop the reaction by adding 20 µL of 20% acetic acid. Read the final absorbance at 405 nm.
-
-
Data Analysis:
-
Calculate the percentage of kallikrein inhibition for each this compound concentration relative to the vehicle control: % Inhibition = [1 - (Rate with Inhibitor / Rate with Vehicle)] x 100
-
Plot the % Inhibition against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Conclusion
The chromogenic substrate assay is a robust and reliable method for characterizing the inhibitory activity of this compound against plasma kallikrein. These protocols provide a framework for researchers to quantify the potency of this compound and similar inhibitors, which is crucial for drug development and mechanistic studies in the context of HAE and other kallikrein-mediated disorders.
References
Sebetralstat application in enzyme-linked immunosorbent assays (ELISA) for kallikrein
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sebetralstat is a potent, selective, and orally bioavailable small molecule inhibitor of plasma kallikrein (PKa)[1][2][3][4]. As a competitive and reversible inhibitor, this compound directly binds to the active site of PKa, preventing the cleavage of high-molecular-weight kininogen (HK) into bradykinin. Bradykinin is a potent vasodilator responsible for the increased vascular permeability, swelling, and pain associated with conditions like Hereditary Angioedema (HAE). Consequently, this compound is a key therapeutic agent in development for the on-demand treatment of HAE attacks.
These application notes provide an overview of the mechanism of this compound and detail protocols for its use in in vitro assays to characterize the inhibition of plasma kallikrein activity. It is important to note that based on available scientific literature, this compound is utilized as a therapeutic inhibitor and a tool for studying kallikrein-kinin system (KKS) activity, rather than as a reagent in a conventional enzyme-linked immunosorbent assay (ELISA) for the quantification of the kallikrein enzyme itself.
Mechanism of Action: Inhibition of the Kallikrein-Kinin System
The kallikrein-kinin system is a crucial pathway in inflammation and blood pressure regulation. In pathological conditions such as HAE, dysregulation of this system leads to excessive bradykinin production. This compound intervenes in this cascade by directly inhibiting plasma kallikrein. Upon binding, this compound induces a conformational change in the active site of plasma kallikrein, which accounts for its high potency and selectivity. This inhibition prevents the generation of bradykinin and also blocks the positive feedback loop where plasma kallikrein activates Factor XII, thus amplifying the cascade.
Quantitative Data: Potency and Selectivity of this compound
The inhibitory activity of this compound has been characterized in various in vitro assays. The following tables summarize key quantitative data on its potency and selectivity.
Table 1: In Vitro Potency of this compound against Plasma Kallikrein
| Assay Type | Parameter | Value | Source |
| Isolated Human PKa | IC50 | 6.0 nM | |
| Isolated Human PKa | Ki | 3.0 nM | |
| Whole Plasma (Healthy Volunteers) | IC50 | 54.4 nM (± 13.1) | |
| Whole Plasma (HAE-C1INH Patients) | IC50 | 47.5 nM (± 10.4) | |
| Dextran Sulfate-stimulated HK Cleavage | IC50 | ~200 nM |
Table 2: Selectivity of this compound against Related Proteases
| Protease | IC50 | Fold Selectivity vs. PKa | Source |
| Factor XIIa | >10,000 nM | >1667 | |
| Factor Xa | >10,000 nM | >1667 | |
| Factor VIIa | >10,000 nM | >1667 | |
| Thrombin | >10,000 nM | >1667 | |
| CYP450 Isoforms | >25 µM | >4167 |
Experimental Protocols
While not used in a conventional ELISA for kallikrein detection, this compound is central to biochemical assays that measure kallikrein activity. Below are generalized protocols for determining the inhibitory potency of this compound.
Protocol 1: Chromogenic Assay for Plasma Kallikrein Inhibition
This protocol outlines a method to determine the IC50 value of this compound by measuring the inhibition of plasma kallikrein activity using a chromogenic substrate.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of purified human plasma kallikrein in a suitable assay buffer (e.g., Tris-buffered saline).
-
Perform serial dilutions of this compound in the assay buffer to create a range of concentrations for testing.
-
Prepare the chromogenic substrate (e.g., H-D-Pro-Phe-Arg-pNA, S-2302) solution according to the manufacturer's instructions.
-
-
Assay Procedure:
-
In a 96-well microplate, add a fixed amount of plasma kallikrein to each well.
-
Add the various dilutions of this compound to the wells containing the enzyme. Include control wells with buffer only (for 100% activity) and no enzyme (for background).
-
Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the chromogenic substrate to all wells.
-
Measure the change in absorbance at 405 nm over time (kinetic assay) or after a fixed incubation period (endpoint assay) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of kallikrein inhibition for each this compound concentration relative to the uninhibited control.
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the plasma kallikrein activity.
-
Protocol 2: Whole Plasma Assay for Kallikrein-Kinin System Activation
This protocol describes a more physiologically relevant assay to assess the inhibitory effect of this compound on kallikrein activity within a complex plasma environment.
Methodology:
-
Sample and Reagent Preparation:
-
Collect human plasma in citrate- or EDTA-containing tubes.
-
Prepare serial dilutions of this compound.
-
Prepare a solution of a KKS activator, such as dextran sulfate (DXS).
-
Prepare a fluorogenic substrate for plasma kallikrein.
-
-
Assay Procedure:
-
In a 96-well plate, add the plasma samples.
-
Add the this compound dilutions to the plasma and incubate for a short period.
-
Add the fluorogenic substrate to the wells.
-
Initiate KKS activation by adding DXS to the wells.
-
Immediately begin monitoring the increase in fluorescence over time using a microplate reader. The rate of fluorescence increase is proportional to the plasma kallikrein activity.
-
-
Data Analysis:
-
Determine the rate of reaction (Vmax) for each concentration of this compound.
-
Calculate the percent inhibition of kallikrein activity compared to the control (plasma with DXS but no this compound).
-
Plot the percent inhibition against the this compound concentration to determine the IC50 in a whole plasma context.
-
Conclusion
This compound is a highly potent and selective inhibitor of plasma kallikrein, representing a significant advancement in the management of diseases driven by excessive bradykinin production. While not employed as a reagent in traditional ELISAs for kallikrein quantification, its inhibitory properties are thoroughly characterized using biochemical assays, such as chromogenic and fluorogenic substrate-based methods. The protocols and data presented here provide a framework for researchers to investigate the interaction of this compound with the kallikrein-kinin system in a laboratory setting.
References
- 1. mdpi.com [mdpi.com]
- 2. immune-system-research.com [immune-system-research.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound (KVD900): A Potent and Selective Small Molecule Plasma Kallikrein Inhibitor Featuring a Novel P1 Group as a Potential Oral On-Demand Treatment for Hereditary Angioedema - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sebetralstat Administration in Mouse Models of Angioedema
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sebetralstat (formerly KVD900) is a potent and selective oral plasma kallikrein (PKa) inhibitor developed for the on-demand treatment of hereditary angioedema (HAE).[1] HAE is a rare genetic disorder characterized by recurrent, unpredictable, and potentially life-threatening swelling attacks due to the overproduction of bradykinin.[2] this compound acts by directly inhibiting plasma kallikrein, a key enzyme in the kallikrein-kinin system (KKS), thereby preventing the cleavage of high-molecular-weight kininogen (HK) into bradykinin.[1] Its rapid absorption and high potency make it a promising therapeutic agent for acute HAE attacks.[3]
These application notes provide an overview of the mechanism of action of this compound, its pharmacological properties, and detailed protocols for its administration in preclinical mouse models of angioedema. The information is intended to guide researchers in designing and executing in vivo studies to evaluate the efficacy and pharmacodynamics of this compound and other plasma kallikrein inhibitors.
Mechanism of Action: The Kallikrein-Kinin System and this compound Inhibition
Hereditary angioedema is primarily driven by the uncontrolled activation of the kallikrein-kinin system. A deficiency or dysfunction of the C1 esterase inhibitor (C1-INH) leads to excessive plasma kallikrein activity. Activated plasma kallikrein cleaves high-molecular-weight kininogen (HK), releasing the potent vasodilator bradykinin. Bradykinin binds to its B2 receptor on endothelial cells, leading to increased vascular permeability and subsequent angioedema. This compound is a competitive, reversible inhibitor of plasma kallikrein, which binds to the active site of the enzyme and prevents the cleavage of HK, thus blocking the production of bradykinin.[3]
Pharmacological and Physicochemical Properties of this compound
This compound has been characterized by its high potency and selectivity for plasma kallikrein. Its physicochemical properties are optimized for rapid oral absorption.
| Parameter | Value | Reference |
| Potency (Ki) | 3.02 nM | |
| Selectivity | >1500-fold vs. other serine proteases | |
| Oral Absorption | Rapid, with a median Tmax of 0.5 hours in humans | |
| Plasma Protein Binding | 77% (in vitro) | |
| Metabolism | Primarily hepatic via CYP3A4 and secondarily via CYP2C8 |
Representative Experimental Protocol: this compound in a Murine Model of Bradykinin-Mediated Angioedema
While specific preclinical studies detailing this compound administration in mouse models of angioedema are not extensively published, a representative protocol can be constructed based on established methodologies for other plasma kallikrein inhibitors and related compounds. The following protocol describes a general approach to assess the in vivo efficacy of orally administered this compound in a mouse model of induced angioedema.
Animals
-
Species: Male or female C57BL/6 mice or Serping1-/- mice.
-
Age: 8-12 weeks.
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimatization: Animals should be acclimatized for at least one week prior to the experiment.
Materials and Reagents
-
This compound (for research use)
-
Vehicle for oral gavage (e.g., 0.5% methylcellulose in sterile water)
-
Captopril (ACE inhibitor, to prevent bradykinin degradation)
-
Bradykinin or a contact system activator (e.g., silica nanoparticles)
-
Anesthetic (e.g., isoflurane)
-
Phosphate-buffered saline (PBS)
-
Calipers for measurement
Experimental Procedure
-
Drug Preparation and Administration:
-
Prepare a suspension of this compound in the vehicle at the desired concentrations (e.g., 1, 3, 10 mg/kg).
-
Administer this compound or vehicle orally via gavage to conscious mice at a volume of 10 ml/kg.
-
-
Induction of Angioedema:
-
At a specified time post-sebetralstat administration (e.g., 30 minutes), administer captopril (e.g., 100 mg/kg, intraperitoneally) to inhibit bradykinin degradation.
-
After an appropriate interval (e.g., 15 minutes), induce localized edema. One common method is a subcutaneous injection of a contact system activator or bradykinin into the paw. Alternatively, systemic vascular permeability can be assessed. For a localized model, inject a small volume (e.g., 20 µL) of the pro-inflammatory agent into the dorsal surface of one hind paw. The contralateral paw can be injected with saline as a control.
-
-
Assessment of Edema:
-
Measure the paw thickness or volume at baseline (before induction) and at regular intervals post-induction (e.g., 15, 30, 60, 120 minutes) using digital calipers.
-
The degree of swelling can be calculated as the percentage increase in paw thickness or volume compared to baseline.
-
-
Pharmacodynamic Endpoints (Optional):
-
At the end of the experiment, collect blood samples via cardiac puncture for the analysis of plasma kallikrein activity, cleaved HK levels, or bradykinin concentrations.
-
Data Analysis
-
Compare the mean paw swelling between the this compound-treated groups and the vehicle-treated group at each time point.
-
Use appropriate statistical tests (e.g., ANOVA followed by a post-hoc test) to determine statistical significance.
-
Calculate the dose-dependent inhibition of edema by this compound.
Quantitative Data from Human Clinical Trials
Table 1: Efficacy of this compound in the Phase 3 KONFIDENT Trial
| Endpoint | Placebo | This compound (300 mg) | This compound (600 mg) |
| Median Time to Symptom Relief (hours) | >12 | 1.79 | 1.62 |
| Median Time to Complete Resolution (hours) | 34.1 | 15.09 | 11.08 |
| Attacks with Complete Resolution within 24h | 27.4% | 42.5% | 49.5% |
Data from the KONFIDENT Phase 3 trial.
Table 2: Pharmacokinetics of a Single 600 mg Oral Dose of this compound in HAE Patients
| PK Parameter | Value (Geometric Mean) |
| Tmax (median, hours) | 0.5 |
| Cmax (ng/mL) | 6460 |
| AUC0–24 (h·ng/mL) | 18,600 |
Data from a Phase 2 trial in patients with HAE.
Conclusion
This compound is a promising oral, on-demand therapy for HAE with a well-defined mechanism of action and demonstrated clinical efficacy in humans. The provided representative protocol for administration in a mouse model of angioedema offers a framework for preclinical evaluation of this compound and other plasma kallikrein inhibitors. Further research and publication of specific preclinical data will be valuable in fully elucidating the in vivo characteristics of this compound in animal models.
References
- 1. This compound: A Rapidly Acting Oral Plasma Kallikrein Inhibitor for the On-Demand Treatment of Hereditary Angioedema [mdpi.com]
- 2. kalvista.gcs-web.com [kalvista.gcs-web.com]
- 3. Pharmacological suppression of the kallikrein kinin system with KVD900: An orally available plasma kallikrein inhibitor for the on‐demand treatment of hereditary angioedema - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling of Sebetralstat in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical pharmacokinetic and pharmacodynamic (PK/PD) evaluation of Sebetralstat, an oral plasma kallikrein inhibitor. The following sections detail the experimental protocols for in vivo animal studies, summarize key PK and PD data, and illustrate the underlying signaling pathway and experimental workflows.
Introduction
This compound is a potent and selective small molecule inhibitor of plasma kallikrein (PKa), a key enzyme in the kallikrein-kinin system (KKS).[1][2] By inhibiting PKa, this compound blocks the production of bradykinin, a potent vasodilator that increases vascular permeability and mediates swelling and inflammation in diseases like Hereditary Angioedema (HAE).[1][3][4] Preclinical animal models are crucial for characterizing the absorption, distribution, metabolism, and excretion (ADME) properties and for establishing the in vivo efficacy of this compound.
Pharmacokinetic (PK) Studies
Pharmacokinetic studies are essential to understand the disposition of this compound in the body. These studies typically involve administering the compound to animal species such as rats and dogs and measuring its concentration in plasma over time.
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Rat and Dog
| Species | Route | Dose (mg/kg) | CLp (mL/min/kg) | Vss (L/kg) | t½ (h) | F (%) |
| Rat | IV | 1 | 15 | 1.1 | 1.2 | N/A |
| PO | 3 | N/A | N/A | 1.4 | 83 | |
| Dog | IV | 0.5 | 4.3 | 0.9 | 3.2 | N/A |
| PO | 1 | N/A | N/A | 3.5 | 92 |
Source: Adapted from Davie et al., J Med Chem, 2022. CLp: Plasma Clearance; Vss: Volume of Distribution at Steady State; t½: Half-life; F: Oral Bioavailability.
Experimental Protocols
Protocol 1: Pharmacokinetic Study in Rats
-
Animal Model: Male Sprague-Dawley rats (250-300g).
-
Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum.
-
Dose Formulation:
-
Intravenous (IV): this compound is dissolved in a vehicle suitable for IV administration, such as a mixture of Solutol HS 15, ethanol, and water. The final concentration is typically 1 mg/mL.
-
Oral (PO): this compound is suspended in a vehicle such as 0.5% methylcellulose in water for oral gavage. The concentration is adjusted based on the dosing volume, typically 5-10 mL/kg.
-
-
Drug Administration:
-
IV: A single bolus dose is administered via the tail vein.
-
PO: A single dose is administered by oral gavage.
-
-
Blood Sampling:
-
Blood samples (approximately 0.25 mL) are collected from the tail vein or jugular vein at pre-determined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Samples are collected into tubes containing an anticoagulant (e.g., K2EDTA).
-
-
Plasma Preparation: Plasma is separated by centrifugation (e.g., 2000 x g for 10 minutes at 4°C) and stored at -80°C until analysis.
-
Bioanalysis:
-
Plasma concentrations of this compound are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
The method should be sensitive and specific for the quantification of this compound in rat plasma.
-
-
Pharmacokinetic Analysis:
-
PK parameters are calculated using non-compartmental analysis with software such as Phoenix WinNonlin.
-
Parameters to be determined include Cmax, Tmax, AUC, t½, CLp, and Vss.
-
Protocol 2: Pharmacokinetic Study in Dogs
-
Animal Model: Male Beagle dogs (8-12 kg).
-
Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum.
-
Dose Formulation: Similar formulations as for the rat study are used, with concentrations adjusted for the dog's body weight.
-
Drug Administration:
-
IV: A single bolus dose is administered via a cephalic vein.
-
PO: A single dose is administered orally in a gelatin capsule.
-
-
Blood Sampling:
-
Blood samples (approximately 1 mL) are collected from a peripheral vein at pre-determined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Samples are collected into tubes containing an anticoagulant.
-
-
Plasma Preparation and Bioanalysis: Same as for the rat study.
-
Pharmacokinetic Analysis: Same as for the rat study.
Pharmacodynamic (PD) Studies
Pharmacodynamic studies are performed to evaluate the in vivo efficacy of this compound in relevant animal models. A common model to assess the activity of plasma kallikrein inhibitors is the vascular permeability assay.
Data Presentation
Table 2: In Vitro Potency and Selectivity of this compound
| Target | IC50 (nM) |
| Plasma Kallikrein | 4.1 |
| Factor XIa | >10,000 |
| Factor XIIa | >10,000 |
| Thrombin | >10,000 |
| Trypsin | >10,000 |
| Plasmin | >10,000 |
Source: Adapted from Davie et al., J Med Chem, 2022.
Experimental Protocols
Protocol 3: Vascular Permeability Assay (Miles Assay) in Rats
-
Objective: To assess the ability of this compound to inhibit bradykinin-induced vascular leakage.
-
Animal Model: Male Sprague-Dawley rats (250-300g).
-
Drug Administration:
-
This compound is administered orally at various doses (e.g., 1, 3, 10 mg/kg) at a specified time before the induction of vascular permeability (e.g., 30 minutes).
-
A vehicle control group is also included.
-
-
Induction of Vascular Permeability:
-
Animals are anesthetized.
-
Evans Blue dye (e.g., 20 mg/kg in saline) is injected intravenously to visualize vascular leakage.
-
Bradykinin (e.g., 100 ng in 50 µL saline) is injected intradermally into the dorsal skin. A saline injection serves as a negative control.
-
-
Quantification of Leakage:
-
After a set time (e.g., 30 minutes), the animals are euthanized, and the skin at the injection sites is excised.
-
The Evans Blue dye is extracted from the skin tissue (e.g., using formamide).
-
The amount of extravasated dye is quantified spectrophotometrically by measuring the absorbance at approximately 620 nm.
-
-
Data Analysis: The inhibition of vascular permeability by this compound is calculated by comparing the amount of dye leakage in the drug-treated groups to the vehicle control group.
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound in the Kallikrein-Kinin System.
Experimental Workflow
Caption: Experimental workflow for PK/PD studies of this compound.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. This compound (KVD900): A Potent and Selective Small Molecule Plasma Kallikrein Inhibitor Featuring a Novel P1 Group as a Potential Oral On-Demand Treatment for Hereditary Angioedema - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: A Rapidly Acting Oral Plasma Kallikrein Inhibitor for the On-Demand Treatment of Hereditary Angioedema [mdpi.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
Sebetralstat: A Novel Oral Plasma Kallikrein Inhibitor for Investigating the Kallikrein-Kinin System in Cardiovascular Research
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sebetralstat (formerly KVD900) is a potent, selective, and orally bioavailable small molecule inhibitor of plasma kallikrein (PKa).[1][2] By competitively and reversibly binding to PKa, this compound effectively blocks the cleavage of high-molecular-weight kininogen (HK) to bradykinin, a key mediator in the kallikrein-kinin system (KKS).[3] While primarily investigated for the on-demand treatment of Hereditary Angioedema (HAE), its mechanism of action holds significant potential for studying the role of the KKS in various cardiovascular diseases.[4][5] The KKS is implicated in the pathophysiology of hypertension, myocardial infarction, and heart failure, making this compound a valuable tool for preclinical research in these areas. These application notes provide detailed protocols for utilizing this compound in relevant cardiovascular research models.
Mechanism of Action
This compound inhibits plasma kallikrein, which in turn prevents the generation of bradykinin from high-molecular-weight kininogen. Bradykinin is a potent vasodilator that contributes to inflammation and increased vascular permeability. The KKS is a counter-regulatory system to the renin-angiotensin system (RAS), and its modulation has been a therapeutic target in cardiovascular medicine.
Pharmacokinetics and Pharmacodynamics of this compound
Understanding the pharmacokinetic and pharmacodynamic profile of this compound is crucial for designing effective preclinical studies. The following data, primarily derived from clinical studies in HAE, can guide dose selection and timing in animal models.
| Parameter | Value | Species | Reference |
| Route of Administration | Oral | Human | |
| Time to Peak Plasma Concentration (Tmax) | ~1.0 hour | Human | |
| Inhibition of Plasma Kallikrein Activity (>90%) | Maintained for 4-6 hours (dose-dependent) | Human | |
| Selectivity | >1500-fold for plasma kallikrein over other serine proteases | In vitro |
Signaling Pathways and Experimental Workflows
Kallikrein-Kinin System and this compound's Point of Intervention
Caption: this compound inhibits Plasma Kallikrein (PKa), blocking bradykinin release.
Application 1: Investigating the Role of Plasma Kallikrein in Hypertension
Model: Spontaneously Hypertensive Rat (SHR)
The SHR is a well-established genetic model of essential hypertension. This protocol outlines the use of this compound to assess the contribution of the KKS to blood pressure regulation in this model.
Experimental Protocol
-
Animal Model: Male Spontaneously Hypertensive Rats (SHR), 12-14 weeks of age.
-
Acclimatization: House animals in a controlled environment for at least one week prior to the experiment.
-
Blood Pressure Measurement: Train animals for tail-cuff plethysmography for 3-5 days to obtain stable baseline blood pressure readings. Alternatively, use radiotelemetry for continuous monitoring.
-
Grouping:
-
Group 1: Vehicle control (e.g., 0.5% methylcellulose in water).
-
Group 2: this compound (e.g., 10 mg/kg, orally).
-
Group 3: this compound (e.g., 30 mg/kg, orally).
-
-
Drug Administration: Administer this compound or vehicle by oral gavage once daily for 14 days.
-
Endpoint Measurement:
-
Measure systolic and diastolic blood pressure daily, 1-2 hours post-dosing.
-
At the end of the study, collect blood samples for measurement of plasma bradykinin levels and plasma kallikrein activity.
-
Collect heart and kidney tissues for histological analysis (e.g., fibrosis, hypertrophy).
-
Expected Outcomes
A significant reduction in blood pressure in the this compound-treated groups compared to the vehicle control would suggest a role for plasma kallikrein in the maintenance of hypertension in this model.
Experimental Workflow for Hypertension Study
Caption: Workflow for evaluating this compound in a rat hypertension model.
Application 2: Assessing the Impact of Plasma Kallikrein Inhibition on Myocardial Ischemia-Reperfusion (I/R) Injury
Model: Murine Model of Myocardial I/R Injury
This model is used to study the cellular and molecular events that occur during a heart attack and subsequent restoration of blood flow. This protocol details how to investigate the potential cardioprotective effects of this compound.
Experimental Protocol
-
Animal Model: Male C57BL/6 mice, 8-10 weeks of age.
-
Anesthesia and Surgery: Anesthetize the mouse (e.g., isoflurane) and perform a thoracotomy to expose the heart. Ligate the left anterior descending (LAD) coronary artery with a suture for 30 minutes to induce ischemia.
-
Drug Administration: Administer this compound (e.g., 30 mg/kg) or vehicle orally 1 hour prior to the induction of ischemia.
-
Reperfusion: After 30 minutes of ischemia, release the ligature to allow for reperfusion for 24 hours.
-
Endpoint Measurement:
-
Infarct Size Assessment: After 24 hours of reperfusion, excise the heart and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to delineate the infarct area (pale) from the viable tissue (red). Calculate the infarct size as a percentage of the area at risk.
-
Cardiac Function: Perform echocardiography before and 24 hours after I/R injury to assess left ventricular ejection fraction (LVEF) and fractional shortening (FS).
-
Biomarkers: Measure serum levels of cardiac troponin I (cTnI) and creatine kinase-MB (CK-MB) as markers of cardiac injury.
-
Inflammatory Markers: Analyze myocardial tissue for the expression of inflammatory cytokines (e.g., TNF-α, IL-6) using qPCR or ELISA.
-
Expected Outcomes
A reduction in infarct size, improvement in cardiac function, and decreased levels of cardiac injury and inflammatory markers in the this compound-treated group would indicate a protective role of plasma kallikrein inhibition in myocardial I/R injury.
Logical Relationship in I/R Injury Study
Caption: Hypothesized cardioprotective mechanism of this compound in I/R injury.
Quantitative Data Summary (Hypothetical)
The following tables present hypothetical data that could be generated from the described experiments to facilitate comparison.
Table 1: Effect of this compound on Blood Pressure in SHR Rats
| Treatment Group | Dose (mg/kg) | Change in Systolic BP (mmHg) from Baseline (Day 14) |
| Vehicle | - | -2 ± 3 |
| This compound | 10 | -15 ± 4 |
| This compound | 30 | -28 ± 5** |
| p < 0.05, **p < 0.01 vs. Vehicle |
Table 2: Cardioprotective Effects of this compound in a Murine I/R Model
| Treatment Group | Dose (mg/kg) | Infarct Size (% of Area at Risk) | LVEF (%) at 24h |
| Sham | - | 0 | 55 ± 3 |
| Vehicle + I/R | - | 45 ± 6 | 32 ± 4 |
| This compound + I/R | 30 | 25 ± 5 | 42 ± 3 |
| *p < 0.05 vs. Vehicle + I/R |
Conclusion
This compound represents a highly selective and orally active tool for elucidating the role of the plasma kallikrein-kinin system in cardiovascular health and disease. The protocols provided herein offer a framework for investigating its potential therapeutic effects in preclinical models of hypertension and myocardial ischemia-reperfusion injury. Further research is warranted to fully explore the applications of this compound in cardiovascular research and its potential as a novel therapeutic agent for cardiovascular diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. CMX-2043 Efficacy in a Rat Model of Cardiac Ischemia-Reperfusion Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protein Kinase A as A Promising Target for Heart Failure Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ISRCTN [isrctn.com]
- 5. Kallikrein inhibitors for angioedema: the progress of preclinical and early phase studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sebetralstat in Preclinical Diabetic Retinopathy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diabetic retinopathy (DR) is a leading cause of vision loss in working-age adults and a major microvascular complication of diabetes mellitus. The pathogenesis of DR is complex, involving chronic hyperglycemia, inflammation, and vascular dysfunction. A key contributor to the vascular permeability and retinal thickening seen in diabetic macular edema (DME), a common manifestation of DR, is the activation of the plasma kallikrein-kinin system (KKS).[1][2] Elevated levels of plasma kallikrein have been found in the vitreous of patients with DME.[1] Sebetralstat (also known as KVD900) is a potent and selective oral inhibitor of plasma kallikrein.[3][4] While clinically investigated for hereditary angioedema (HAE), its mechanism of action presents a compelling therapeutic rationale for the treatment of diabetic retinopathy. By inhibiting plasma kallikrein, this compound can potentially reduce the production of bradykinin, a potent vasodilator that increases vascular permeability, thereby mitigating retinal edema and vascular leakage characteristic of DR.
These application notes provide a comprehensive overview of proposed methodologies for evaluating the therapeutic potential of this compound in animal models of diabetic retinopathy.
Signaling Pathway: The Kallikrein-Kinin System in Diabetic Retinopathy
In diabetic retinopathy, hyperglycemia and other metabolic insults can lead to the activation of the plasma kallikrein-kinin system. Activated Factor XII (FXIIa) converts prekallikrein to active plasma kallikrein. Plasma kallikrein then cleaves high-molecular-weight kininogen (HK) to release bradykinin. Bradykinin binds to its B2 receptors on endothelial cells, leading to increased vascular permeability, vasodilation, and inflammation, all of which are hallmark features of diabetic retinopathy. This compound acts as a direct inhibitor of plasma kallikrein, preventing the cleavage of HK and the subsequent release of bradykinin, thereby blocking the downstream pathological effects.
References
- 1. Investigational plasma kallikrein inhibitors for the treatment of diabetic macular edema: an expert assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Plasma Kallikrein Inhibitor May Help Treat Diabetic Retinopathy – Drug Discovery Opinion [drugdiscoveryopinion.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. What is this compound used for? [synapse.patsnap.com]
Sebetralstat: A Novel Oral Plasma Kallikrein Inhibitor for Investigating Neuroinflammatory Pathways
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Sebetralstat is a potent, selective, and orally bioavailable inhibitor of plasma kallikrein, an enzyme that plays a critical role in the inflammatory cascade.[1][2] While clinically developed for the on-demand treatment of Hereditary Angioedema (HAE) by preventing the production of the inflammatory mediator bradykinin, its mechanism of action presents a valuable opportunity for investigating neuroinflammatory pathways in a variety of central nervous system (CNS) disorders.[1][3][4] Persistent neuroinflammation is a key pathological feature in numerous neurodegenerative diseases, including Alzheimer's disease, multiple sclerosis, and ischemic stroke. The plasma kallikrein-kinin system (KKS) has been implicated in the pathophysiology of these conditions, contributing to blood-brain barrier (BBB) breakdown, edema, and neuronal damage. These application notes provide a comprehensive guide for utilizing this compound as a research tool to explore the role of the plasma kallikrein-kinin system in neuroinflammation.
Mechanism of Action
This compound is a competitive and reversible inhibitor of plasma kallikrein. By binding to the active site of this enzyme, this compound prevents the cleavage of high-molecular-weight kininogen (HK) into the potent pro-inflammatory peptide, bradykinin. Bradykinin, through its interaction with B1 and B2 receptors, mediates vasodilation, increases vascular permeability, and promotes the release of other inflammatory mediators. In the context of the CNS, the activation of the KKS and subsequent bradykinin production are associated with the disruption of the blood-brain barrier and the infiltration of immune cells into the brain parenchyma, key events in the progression of neuroinflammatory diseases.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on clinical and preclinical studies, primarily in the context of HAE, which can serve as a reference for its activity in neuroinflammation models.
Table 1: Pharmacokinetic and Pharmacodynamic Properties of this compound
| Parameter | Value | Reference |
| Mechanism of Action | Oral, potent, and selective plasma kallikrein inhibitor | |
| IC50 (Human Plasma Kallikrein) | 27 nM | |
| Ki (Human Plasma Kallikrein) | 3 nM | |
| Selectivity | >1500-fold over related serine proteases | |
| Time to Symptom Relief (HAE) | Median 1.6 - 1.8 hours | |
| Time to >90% Plasma Kallikrein Inhibition | As early as 15 minutes post-dose |
Table 2: Role of the Kallikrein-Kinin System in Neuroinflammatory Diseases
| Disease Model | Key Findings | Reference |
| Alzheimer's Disease | Increased plasma kallikrein activity in frontal and temporal cortex. | |
| Aggregated Aβ peptides activate the plasma bradykinin-forming pathway in vitro. | ||
| Increased levels of activated Factor XII, kallikrein, and cleaved HK in patient plasma. | ||
| Ischemic Stroke | KKS is a target linking edema, inflammation, and thrombosis. | |
| Plasma kallikrein inhibitors are neuroprotective in animal models. | ||
| Delayed plasma kallikrein inhibition reduces thrombo-inflammation and BBB breakdown. | ||
| Multiple Sclerosis | Plasma prekallikrein levels are enhanced in active CNS lesions. | |
| Pharmacologic blockade of plasma kallikrein reduces BBB disruption and CNS inflammation in an EAE model. | ||
| Bradykinin B1 receptors are upregulated on T lymphocytes in MS patients. |
Experimental Protocols
The following protocols are designed to guide researchers in using this compound to investigate neuroinflammatory pathways in both in vitro and in vivo models.
Protocol 1: In Vitro Blood-Brain Barrier Disruption Model
This protocol utilizes a transwell system with brain microvascular endothelial cells (BMECs) to model the BBB and assess the protective effects of this compound against inflammatory insults.
Materials:
-
Human or rodent brain microvascular endothelial cells (BMECs)
-
Astrocyte and pericyte co-culture (optional, for a more complex model)
-
Transwell inserts (e.g., 0.4 µm pore size)
-
Cell culture medium and supplements
-
This compound (dissolved in a suitable vehicle, e.g., DMSO)
-
Inflammatory stimulus (e.g., Lipopolysaccharide (LPS) or TNF-α)
-
Transendothelial Electrical Resistance (TEER) measurement system
-
Fluorescently labeled dextran (e.g., FITC-dextran)
-
ELISA kits for inflammatory cytokines (e.g., IL-6, TNF-α)
Procedure:
-
Cell Culture: Culture BMECs on the apical side of the transwell inserts until a confluent monolayer is formed. For a co-culture model, plate astrocytes and/or pericytes on the basolateral side of the insert.
-
This compound Pre-treatment: Once the BBB model is established (stable TEER values), pre-treat the cells with varying concentrations of this compound (e.g., 10 nM - 1 µM) for 1-2 hours. Include a vehicle control group.
-
Inflammatory Challenge: Add the inflammatory stimulus (e.g., 100 ng/mL LPS or 10 ng/mL TNF-α) to the apical chamber and incubate for a specified time (e.g., 6-24 hours).
-
Assess BBB Integrity:
-
TEER Measurement: Measure TEER at different time points post-stimulation to assess the integrity of the tight junctions. A decrease in TEER indicates increased permeability.
-
Permeability Assay: Add FITC-dextran to the apical chamber and measure its fluorescence in the basolateral chamber after a defined period to quantify paracellular permeability.
-
-
Analyze Inflammatory Response: Collect the supernatant from both chambers to measure the concentration of pro-inflammatory cytokines using ELISA.
Protocol 2: In Vivo Lipopolysaccharide (LPS)-Induced Neuroinflammation Model
This protocol describes the use of this compound in a mouse model of systemic inflammation-induced neuroinflammation.
Materials:
-
C57BL/6 mice (or other appropriate strain)
-
This compound (formulated for oral administration)
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile saline
-
Anesthesia
-
Tissue homogenization buffer
-
Immunohistochemistry reagents (e.g., antibodies against Iba1 for microglia, GFAP for astrocytes)
-
ELISA or multiplex assay kits for cytokines (e.g., IL-1β, TNF-α, IL-6)
-
Reagents for qRT-PCR
Procedure:
-
Animal Acclimatization: Acclimatize mice to the housing conditions for at least one week before the experiment.
-
This compound Administration: Administer this compound orally at a predetermined dose (e.g., 10-100 mg/kg) one hour prior to the LPS challenge. Include a vehicle control group.
-
LPS Challenge: Induce systemic inflammation by intraperitoneal (i.p.) injection of LPS (e.g., 1-5 mg/kg). A control group should receive a saline injection.
-
Tissue Collection: At a specified time point after LPS injection (e.g., 4, 24, or 72 hours), euthanize the mice and perfuse with saline. Collect brain tissue (e.g., hippocampus, cortex).
-
Analysis of Neuroinflammation:
-
Immunohistochemistry: Process brain sections for immunohistochemical staining of microglial (Iba1) and astrocyte (GFAP) activation markers.
-
Cytokine Measurement: Homogenize brain tissue and measure the levels of pro-inflammatory cytokines using ELISA or a multiplex assay.
-
Gene Expression Analysis: Extract RNA from brain tissue and perform qRT-PCR to analyze the expression of inflammatory genes (e.g., Tnf, Il1b, Il6).
-
Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows described in these application notes.
Caption: Mechanism of action of this compound in the context of neuroinflammation.
Caption: Experimental workflow for the in vitro blood-brain barrier disruption model.
Caption: Experimental workflow for the in vivo LPS-induced neuroinflammation model.
Conclusion
This compound's specific mechanism of action as an oral plasma kallikrein inhibitor makes it a highly valuable and convenient tool for dissecting the role of the kallikrein-kinin system in various neuroinflammatory and neurodegenerative disease models. By inhibiting the production of bradykinin, researchers can investigate the downstream effects on blood-brain barrier integrity, microglial and astrocyte activation, cytokine profiles, and ultimately, neuronal survival. The protocols and data presented here provide a foundation for incorporating this compound into experimental designs aimed at understanding and therapeutically targeting neuroinflammatory pathways.
References
- 1. Assessment of activation of the plasma kallikrein-kinin system in frontal and temporal cortex in Alzheimer's disease and vascular dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ischemic stroke and traumatic brain injury: the role of the kallikrein-kinin system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Modulation of the kallikrein/kinin system by the angiotensin-converting enzyme inhibitor alleviates experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Sebetralstat in High-Throughput Screening for Kallikrein Pathway Modulators
For Researchers, Scientists, and Drug Development Professionals
Introduction
The plasma kallikrein-kinin system (KKS) is a critical signaling cascade involved in inflammation, blood pressure regulation, coagulation, and pain. Dysregulation of this pathway, particularly the overactivity of plasma kallikrein (PKa), is implicated in various pathologies, most notably Hereditary Angioedema (HAE).[1] Consequently, plasma kallikrein has emerged as a key therapeutic target for the development of novel inhibitors.[2]
Sebetralstat (formerly KVD900) is a potent, selective, and orally bioavailable small molecule inhibitor of plasma kallikrein.[3][4] Its well-characterized inhibitory profile makes it an ideal reference compound for high-throughput screening (HTS) campaigns aimed at identifying and characterizing new modulators of the kallikrein pathway. These application notes provide detailed protocols for utilizing this compound in an HTS setting to discover novel plasma kallikrein inhibitors.
This compound: A Reference Inhibitor for Plasma Kallikrein
This compound is a competitive and reversible inhibitor of human plasma kallikrein, demonstrating high potency and selectivity.[3] Its mechanism of action involves binding to the active site of plasma kallikrein, thereby preventing the cleavage of high-molecular-weight kininogen (HK) to produce bradykinin, a potent inflammatory mediator.
Quantitative Data for this compound
The following tables summarize the key in vitro potency and selectivity data for this compound, establishing its suitability as a reference inhibitor in HTS assays.
| Parameter | Value | Reference |
| IC50 (human PKa) | 6.0 nM | |
| Ki (human PKa) | 3.0 nM | |
| Mechanism of Inhibition | Competitive, Reversible |
| Protease Target | IC50 (nM) | Selectivity (fold vs. PKa) |
| Plasma Kallikrein (PKa) | 6.0 | - |
| Factor XIIa | >10,000 | >1667 |
| Factor Xa | >10,000 | >1667 |
| Thrombin | >10,000 | >1667 |
| Plasmin | >10,000 | >1667 |
| Tissue Kallikrein (KLK1) | >10,000 | >1667 |
| Trypsin | >10,000 | >1667 |
| Chymotrypsin | >10,000 | >1667 |
This data is compiled from published in vitro studies.
High-Throughput Screening Protocol for Plasma Kallikrein Inhibitors
This protocol describes a fluorogenic HTS assay in a 384-well format for the identification of plasma kallikrein inhibitors, using this compound as a positive control.
Principle of the Assay
The assay measures the enzymatic activity of purified human plasma kallikrein through the cleavage of a fluorogenic substrate, such as Z-Phe-Arg-AMC or Pro-Phe-Arg-AMC. When cleaved by plasma kallikrein, the substrate releases a fluorescent molecule (7-amino-4-methylcoumarin, AMC), which can be quantified. Potential inhibitors will decrease the rate of substrate cleavage, resulting in a reduced fluorescent signal.
Materials and Reagents
-
Enzyme: Purified human plasma kallikrein
-
Substrate: Z-Phe-Arg-AMC (or similar fluorogenic substrate)
-
Reference Inhibitor: this compound
-
Assay Buffer: e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4
-
Compound Plates: 384-well plates containing test compounds and controls
-
Assay Plates: 384-well, black, flat-bottom plates
-
Plate Reader: Fluorometer with excitation/emission wavelengths suitable for AMC (e.g., Ex: 360-380 nm, Em: 440-460 nm)
-
Liquid Handling System: Automated liquid handler for dispensing reagents and compounds
Experimental Workflow
Caption: High-throughput screening workflow for plasma kallikrein inhibitors.
Detailed Protocol
-
Reagent Preparation:
-
Prepare the assay buffer and store it at 4°C.
-
Reconstitute the purified human plasma kallikrein in assay buffer to the desired stock concentration. Aliquot and store at -80°C. On the day of the assay, dilute the enzyme to the final working concentration in assay buffer.
-
Prepare a stock solution of the fluorogenic substrate in DMSO. On the day of the assay, dilute the substrate to the final working concentration in assay buffer.
-
Prepare a stock solution of this compound in DMSO. Create a dilution series for use as a positive control for IC50 determination.
-
-
Assay Plate Preparation:
-
Using an automated liquid handler, dispense a small volume (e.g., 100 nL) of test compounds, this compound (positive control), and DMSO (negative control) into the wells of a 384-well assay plate according to the plate layout diagram below.
-
-
Enzyme Addition and Pre-incubation:
-
Add plasma kallikrein solution to all wells of the assay plate.
-
Mix the plate gently and incubate for 15-30 minutes at room temperature. This pre-incubation step allows the test compounds to bind to the enzyme before the substrate is introduced.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the fluorogenic substrate solution to all wells.
-
Immediately place the plate in a fluorometric plate reader and begin kinetic measurements. Read the fluorescence intensity at regular intervals (e.g., every 60 seconds) for 15-30 minutes.
-
Plate Layout for HTS
Caption: Example 384-well plate layout for a primary screen.
Data Analysis
-
Calculate the Rate of Reaction: Determine the initial velocity (V₀) of the enzymatic reaction for each well by calculating the slope of the linear portion of the kinetic read (fluorescence units per minute).
-
Calculate Percent Inhibition: The percent inhibition for each test compound is calculated using the following formula: % Inhibition = 100 * (1 - (V₀_compound - V₀_background) / (V₀_DMSO - V₀_background))
-
V₀_compound: Initial velocity in the presence of the test compound.
-
V₀_DMSO: Average initial velocity of the negative controls (DMSO).
-
V₀_background: Initial velocity of wells with no enzyme (if included).
-
-
Assay Quality Control (Z' Factor): The Z' factor is a statistical parameter used to evaluate the quality of an HTS assay. It is calculated using the positive (this compound at a concentration that gives maximal inhibition) and negative (DMSO) controls. Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
-
SD_pos and Mean_pos: Standard deviation and mean of the positive control.
-
SD_neg and Mean_neg: Standard deviation and mean of the negative control.
-
An assay with a Z' factor between 0.5 and 1.0 is considered excellent for HTS.
-
-
Hit Identification: Compounds that exhibit a percent inhibition above a predefined threshold (e.g., >50% or 3 standard deviations from the mean of the negative controls) are considered "hits."
-
Dose-Response and IC50 Determination: Confirmed hits should be further evaluated in dose-response experiments to determine their potency (IC50 value). A serial dilution of the hit compound is tested in the same assay, and the resulting percent inhibition data is plotted against the logarithm of the compound concentration. The data is then fitted to a four-parameter logistic equation to calculate the IC50. This compound should be run in parallel as a reference for assay consistency.
Kallikrein-Kinin Signaling Pathway
Caption: The plasma kallikrein-kinin system and the inhibitory action of this compound.
Conclusion
This compound is a valuable pharmacological tool for the discovery and development of novel kallikrein pathway modulators. Its high potency and selectivity make it an excellent reference compound for validating HTS assays and for comparative studies with newly identified inhibitors. The provided protocols offer a robust framework for conducting HTS campaigns to identify novel plasma kallikrein inhibitors with therapeutic potential.
References
- 1. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. assaygenie.com [assaygenie.com]
- 3. This compound (KVD900): A Potent and Selective Small Molecule Plasma Kallikrein Inhibitor Featuring a Novel P1 Group as a Potential Oral On-Demand Treatment for Hereditary Angioedema - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound (KVD900): A Potent and Selective Small Molecule Plasma Kallikrein Inhibitor Featuring a Novel P1 Group as a Potential Oral On-Demand Treatment for Hereditary Angioedema - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Imaging of Sebetralstat's Effects on Vascular Permeability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sebetralstat is an orally administered, potent, and selective small molecule inhibitor of plasma kallikrein.[1] In conditions such as Hereditary Angioedema (HAE), uncontrolled plasma kallikrein activity leads to excessive production of bradykinin, a potent vasodilator that increases vascular permeability, resulting in recurrent and debilitating swelling attacks.[1][2] By inhibiting plasma kallikrein, this compound effectively reduces the generation of bradykinin, thereby mitigating the increase in vascular permeability and alleviating the symptoms of HAE attacks.
These application notes provide a detailed overview of the mechanism of action of this compound, summarize key clinical data, and offer a comprehensive, representative protocol for visualizing and quantifying its effects on vascular permeability in vivo using intravital microscopy. While specific preclinical in vivo imaging studies on this compound are not publicly available, the provided protocol is based on established and validated methods for assessing bradykinin-induced vascular permeability in animal models.
Mechanism of Action: The Kallikrein-Kinin System and this compound's Intervention
The kallikrein-kinin system is a crucial signaling cascade that regulates inflammation, blood pressure, and vascular permeability. In HAE, a deficiency or dysfunction of the C1 esterase inhibitor leads to dysregulated activation of this system. The signaling pathway below illustrates the central role of plasma kallikrein and the mechanism by which this compound exerts its therapeutic effect.
Data Presentation: Summary of Clinical Efficacy from the KONFIDENT Trial
The Phase 3 KONFIDENT trial was a randomized, double-blind, placebo-controlled, three-way crossover study evaluating the efficacy and safety of this compound for the on-demand treatment of HAE attacks in patients aged 12 years and older. The following tables summarize key patient-reported outcomes that reflect the underlying reduction in vascular permeability.
| Endpoint | This compound 300 mg | This compound 600 mg | Placebo | p-value (vs. Placebo) |
| Median Time to Beginning of Symptom Relief (hours) | 1.61 | 1.79 | 6.72 | <0.0001 (for 300 mg), 0.0013 (for 600 mg) |
| Table 1: Primary Endpoint Data from the KONFIDENT Phase 3 Trial. |
| Endpoint | This compound 300 mg | This compound 600 mg | Placebo |
| Median Time to Reduction of Symptom Burden to "Mild" (hours) in attacks of at least moderate severity | 5.0 | 5.2 | >12 |
| Table 2: Symptom Burden Reduction in Moderate to Severe Attacks. |
| Endpoint | Time to Treatment | Median Time to Complete Attack Resolution |
| Laryngeal Attacks (n=16) | 8 minutes (median) | 9.7 hours |
| Table 3: Outcomes in Laryngeal Attacks Treated with this compound 600 mg. |
Experimental Protocols: In Vivo Imaging of Vascular Permeability
This section outlines a detailed, representative protocol for an in vivo imaging study to assess the effect of this compound on bradykinin-induced vascular permeability in a murine model using intravital microscopy.
Objective: To visualize and quantify the inhibitory effect of orally administered this compound on bradykinin-induced vascular leakage in the cremaster muscle microcirculation of mice.
Animal Model: Male C57BL/6 mice, 8-12 weeks old.
Key Reagents and Equipment:
-
This compound (for oral gavage)
-
Bradykinin (for topical application)
-
FITC-dextran (70 kDa) or other high molecular weight fluorescent dextran
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Intravital microscope (e.g., two-photon or spinning-disk confocal) equipped with appropriate lasers and filters
-
Surgical tools for cremaster muscle exteriorization
-
Animal temperature control system
-
Image analysis software (e.g., ImageJ/Fiji)
Experimental Workflow Diagram:
Detailed Protocol:
-
Animal and Drug Preparation:
-
Anesthetize the mouse using an intraperitoneal injection of a ketamine/xylazine cocktail. Confirm proper anesthetic depth by lack of pedal withdrawal reflex.
-
Maintain the animal's core body temperature at 37°C using a heating pad.
-
Administer this compound (e.g., 10-30 mg/kg) or vehicle control via oral gavage. Allow for a 30-60 minute absorption period.
-
-
Surgical Procedure (Cremaster Muscle Exteriorization):
-
Make a small incision in the scrotum to expose the cremaster muscle.
-
Carefully dissect the muscle, keeping the supplying artery, vein, and nerve intact.
-
Position the mouse on a custom stage and spread the cremaster muscle over a coverslip for microscopic observation.
-
Continuously superfuse the tissue with warmed, buffered saline to maintain tissue viability.
-
-
Intravital Microscopy and Data Acquisition:
-
Administer a bolus of 70 kDa FITC-dextran intravenously via a tail vein catheter to fluorescently label the plasma. High molecular weight dextrans are used as they do not readily leak from healthy vessels.
-
Position the stage on the intravital microscope and identify a field of view containing post-capillary venules.
-
Acquire baseline images (time point 0) to establish the initial intravascular fluorescence intensity.
-
Topically apply a solution of bradykinin to the cremaster muscle to induce vascular permeability. Bradykinin is known to cause macromolecular leakage by opening gaps between endothelial cells in postcapillary venules.
-
Immediately begin time-lapse image acquisition of the same field of view for 30-60 minutes.
-
-
Image Analysis and Quantification:
-
For each time point, measure the average fluorescence intensity inside the venule (Iv) and in the perivascular tissue (Ip).
-
Calculate the vascular permeability index as the ratio of perivascular to intravascular fluorescence intensity (Ip / Iv).
-
Plot the permeability index over time for both this compound-treated and vehicle-treated groups.
-
Statistical analysis (e.g., two-way ANOVA) can be used to determine the significance of this compound's effect on reducing bradykinin-induced vascular leakage.
-
Conclusion
This compound represents a significant advancement in the on-demand treatment of HAE, offering an effective oral therapy that rapidly mitigates the effects of uncontrolled plasma kallikrein activity. The provided protocols and data summaries offer a framework for researchers to understand and further investigate the pharmacodynamic effects of this compound on vascular permeability. The use of in vivo imaging techniques, such as intravital microscopy, is a powerful tool for directly visualizing and quantifying the restoration of vascular barrier function, providing crucial insights for drug development and mechanistic studies.
References
Application Notes and Protocols for Investigating the Role of Plasma Kallikrein in Thrombosis Models Using Sebetralstat
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thrombosis, the formation of a blood clot inside a blood vessel, is a critical pathological event underlying major cardiovascular diseases such as myocardial infarction, stroke, and venous thromboembolism. The contact activation system, a key component of the intrinsic coagulation pathway, has emerged as a promising target for antithrombotic therapies that may offer a safer alternative to conventional anticoagulants by minimizing bleeding risks. Plasma kallikrein (PKa), a serine protease, is a central enzyme in this system. It participates in a reciprocal activation loop with Factor XII (FXII) and contributes to thrombin generation.[1][2]
Sebetralstat (KVD900) is a potent, selective, and orally bioavailable inhibitor of plasma kallikrein.[3][4] While clinically developed and approved for the on-demand treatment of Hereditary Angioedema (HAE), a condition characterized by excessive bradykinin production, its mechanism of action makes it a valuable research tool for investigating the role of plasma kallikrein in thrombosis.[5] By inhibiting plasma kallikrein, this compound can elucidate the contribution of the contact activation pathway to thrombus formation in various preclinical models.
These application notes provide an overview of the role of plasma kallikrein in thrombosis and detailed protocols for utilizing this compound as an investigatory agent in established murine models of arterial and venous thrombosis.
The Role of Plasma Kallikrein in Thrombosis
The contact activation system is initiated when FXII auto-activates on contact with negatively charged surfaces. Activated FXII (FXIIa) then converts prekallikrein to active plasma kallikrein. PKa, in turn, amplifies FXII activation and also activates Factor XI (FXI), leading to downstream thrombin generation and fibrin clot formation. Studies utilizing plasma prekallikrein-deficient mice have demonstrated a significant reduction in thrombus formation in both arterial and venous thrombosis models, highlighting the importance of PKa in these processes. Inhibition of plasma kallikrein is therefore a targeted approach to mitigating thrombosis driven by the intrinsic pathway.
Signaling Pathway of Plasma Kallikrein in Thrombosis```dot
Caption: General workflow for testing this compound in mouse thrombosis models.
Conclusion
This compound's high potency and selectivity for plasma kallikrein make it an excellent pharmacological tool to dissect the role of the contact activation system in thrombosis. The protocols outlined here provide a framework for researchers to investigate the antithrombotic potential of plasma kallikrein inhibition in established and reproducible preclinical models. The data generated from such studies will be crucial in validating plasma kallikrein as a safe and effective target for the next generation of antithrombotic drugs.
References
- 1. benchchem.com [benchchem.com]
- 2. Ferric Chloride-induced Thrombosis Mouse Model on Carotid Artery and Mesentery Vessel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. coachrom.com [coachrom.com]
- 4. Resistance exercise promotes the resolution and recanalization of deep venous thrombosis in a mouse model via SIRT1 upregulation | springermedizin.de [springermedizin.de]
- 5. Video: Ferric Chloride-induced Thrombosis Mouse Model on Carotid Artery and Mesentery Vessel [jove.com]
Application Notes and Protocols for the Quantification of Sebetralstat in Biological Samples by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Sebetralstat in biological samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound is an orally administered plasma kallikrein inhibitor under investigation for the on-demand treatment of hereditary angioedema (HAE). Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic (PK) and pharmacodynamic (PD) studies, enabling a thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) properties.
Introduction
This compound is a small molecule drug with a molecular weight of 491.5 g/mol and a molecular formula of C₂₆H₂₆FN₅O₄. As a potent and selective inhibitor of plasma kallikrein, it plays a key role in modulating the kallikrein-kinin system, which is implicated in the swelling attacks characteristic of HAE. LC-MS/MS has emerged as the gold standard for bioanalysis due to its high sensitivity, selectivity, and robustness, making it the ideal platform for the quantification of this compound in complex biological matrices such as plasma.
This document outlines a comprehensive LC-MS/MS method, including sample preparation, chromatographic separation, and mass spectrometric detection, along with a summary of validation parameters as per regulatory guidelines.
Signaling Pathway and Experimental Workflow
This compound exerts its therapeutic effect by inhibiting plasma kallikrein, a key enzyme in the kallikrein-kinin system. This inhibition prevents the cleavage of high-molecular-weight kininogen (HMWK) into bradykinin, a potent vasodilator that increases vascular permeability and leads to angioedema.
Figure 1: Simplified signaling pathway of the Kallikrein-Kinin system and the inhibitory action of this compound.
The experimental workflow for quantifying this compound in biological samples is a systematic process designed to ensure accuracy, precision, and high throughput.
Figure 2: General experimental workflow for the LC-MS/MS analysis of this compound.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Stable isotope-labeled internal standard (SIL-IS), e.g., this compound-d4 (recommended)
-
Acetonitrile (ACN), HPLC or LC-MS grade
-
Methanol (MeOH), HPLC or LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Ammonium formate, LC-MS grade
-
Ultrapure water (e.g., Milli-Q or equivalent)
-
Control human plasma (with appropriate anticoagulant, e.g., K₂EDTA)
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for extracting small molecules like this compound from plasma samples.
-
Aliquoting: Aliquot 100 µL of plasma sample (calibrators, quality controls, or unknown samples) into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the internal standard working solution (e.g., 100 ng/mL this compound-d4 in 50:50 ACN:water) to each tube.
-
Precipitation: Add 300 µL of cold acetonitrile to each tube.
-
Vortexing: Vortex mix the samples vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer 200 µL of the clear supernatant to a clean 96-well plate or autosampler vial.
-
Injection: Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
The following are recommended starting conditions and should be optimized for the specific instrumentation used.
Table 1: Chromatographic Conditions
| Parameter | Recommended Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | Reversed-phase C18 column (e.g., Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Elution | Time (min) |
| 0.0 | |
| 0.5 | |
| 2.5 | |
| 3.0 | |
| 3.1 | |
| 4.0 |
Table 2: Mass Spectrometric Conditions
| Parameter | Recommended Condition |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Multiple Reaction Monitoring (MRM) Transitions | |
| This compound | Precursor Ion (Q1) m/z |
| 492.5 | |
| This compound-d4 (IS) | 496.5 |
| Source Temperature | 500°C |
| Desolvation Gas Flow | 1000 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
| Collision Energy (CE) | To be optimized for each transition |
| Declustering Potential (DP) | To be optimized for each transition |
Note: The product ions for this compound and its internal standard need to be determined by infusing a standard solution into the mass spectrometer and performing a product ion scan of the precursor ion.
Method Validation
A comprehensive validation of the bioanalytical method should be performed in accordance with regulatory guidelines (e.g., FDA, EMA). The following parameters should be assessed:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify this compound from endogenous matrix components and other potential interferences.
-
Linearity and Range: The concentration range over which the assay is accurate and precise. A typical range for pharmacokinetic studies might be 1 to 1000 ng/mL.
-
Accuracy and Precision: The closeness of the measured values to the true values (accuracy) and the degree of scatter between a series of measurements (precision). Assessed at multiple quality control (QC) levels (low, medium, and high).
-
Recovery: The efficiency of the extraction procedure.
-
Matrix Effect: The influence of co-eluting matrix components on the ionization of this compound and its internal standard.
-
Stability: The stability of this compound in the biological matrix under various storage and processing conditions (e.g., freeze-thaw cycles, short-term bench-top stability, long-term storage).
Table 3: Summary of Typical Method Validation Acceptance Criteria
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Accuracy | Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ) |
| Precision (%CV) | ≤ 15% (≤ 20% at the LLOQ) |
| Recovery | Consistent, precise, and reproducible |
| Matrix Factor | The coefficient of variation of the IS-normalized matrix factor should be ≤ 15% |
| Stability | Analyte concentration should be within ±15% of the nominal concentration |
Data Presentation and Analysis
All quantitative data should be summarized in clear and concise tables for easy interpretation and comparison.
Table 4: Example Calibration Curve Data
| Nominal Conc. (ng/mL) | Calculated Conc. (ng/mL) | Accuracy (%) |
| 1.00 | 0.98 | 98.0 |
| 5.00 | 5.12 | 102.4 |
| 20.0 | 19.5 | 97.5 |
| 100 | 103 | 103.0 |
| 500 | 490 | 98.0 |
| 1000 | 1015 | 101.5 |
Table 5: Example Accuracy and Precision Data for Quality Control Samples
| QC Level | Nominal Conc. (ng/mL) | Mean Calculated Conc. (ng/mL) (n=6) | Accuracy (%) | Precision (%CV) |
| LLOQ | 1.00 | 1.05 | 105.0 | 8.5 |
| Low QC | 3.00 | 2.95 | 98.3 | 6.2 |
| Mid QC | 150 | 153 | 102.0 | 4.8 |
| High QC | 800 | 790 | 98.8 | 5.5 |
Conclusion
The described LC-MS/MS method provides a robust and reliable approach for the quantification of this compound in biological samples. The simple protein precipitation sample preparation and rapid chromatographic runtime make it suitable for high-throughput analysis in support of clinical and non-clinical studies. Adherence to the detailed protocols and thorough method validation will ensure the generation of high-quality data essential for the successful development of this compound as a therapeutic agent.
Troubleshooting & Optimization
Sebetralstat stability and solubility issues in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sebetralstat. The information focuses on addressing common stability and solubility issues encountered during in-vitro experiments in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: For initial stock solutions, Dimethyl Sulfoxide (DMSO) is the recommended solvent. This compound is soluble in DMSO.
Q2: How should I store this compound in solid form and as a stock solution?
A2: Proper storage is crucial to maintain the integrity of this compound.
-
Solid Form: Store at -20°C for long-term stability.
-
Stock Solutions (in DMSO): Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. Store at -80°C for up to 6 months or at -20°C for up to 1 month.
Q3: I am observing precipitation when I dilute my this compound DMSO stock solution into an aqueous buffer. What could be the cause?
A3: this compound has limited solubility in aqueous solutions, particularly at neutral to alkaline pH. Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common issue. The final concentration of this compound in your aqueous buffer may be exceeding its solubility limit. Additionally, the percentage of DMSO in the final solution can affect solubility; higher percentages of DMSO may help keep the compound in solution.
Q4: What is the pH-dependent solubility profile of this compound?
A4: this compound has a measured pKa of 3.6, attributed to the protonation of the pyridine nitrogen.[1] This means that its solubility is highly dependent on the pH of the aqueous buffer.
-
Acidic pH (below 3.6): this compound will be more soluble as the pyridine nitrogen is protonated, rendering the molecule more polar.
-
Neutral to Alkaline pH (above 3.6): The solubility of this compound is expected to decrease as the molecule becomes less ionized.
Q5: Are there any known stability issues with this compound in aqueous buffers?
A5: While specific degradation studies of this compound in common laboratory buffers are not extensively published, compounds containing pyridine and pyrazole moieties can be susceptible to degradation under certain conditions. Potential stability issues could include:
-
Hydrolysis: The amide bond in this compound could be susceptible to hydrolysis, especially at extreme pH values (highly acidic or alkaline conditions) and elevated temperatures.
-
Photodegradation: Exposure to light can sometimes lead to the degradation of heterocyclic compounds. It is good practice to protect this compound solutions from light.
Troubleshooting Guide: Solubility Issues
Problem: My this compound has precipitated out of my aqueous buffer solution.
Below is a stepwise guide to troubleshoot and resolve solubility issues with this compound in your experiments.
Troubleshooting workflow for this compound solubility issues.
Quantitative Data Summary
Table 1: this compound Solubility in Biologically Relevant Media
| Medium | pH | Solubility (mg/mL) |
| Fasted-State Simulated Gastric Fluid (FaSSGF) | 1.6 | >1 |
| Fasted-State Simulated Intestinal Fluid (FaSSIF) | 6.5 | 0.29 |
| [1] |
Table 2: Recommended Storage Conditions for this compound
| Form | Solvent | Storage Temperature | Duration |
| Solid | - | -20°C | Long-term |
| Stock Solution | DMSO | -80°C | 6 months |
| Stock Solution | DMSO | -20°C | 1 month |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Pre-weighing: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: On a calibrated analytical balance, carefully weigh out the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out approximately 4.915 mg of this compound (Molecular Weight: 491.51 g/mol ).
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the solid this compound. For the example above, add 1 mL of DMSO.
-
Mixing: Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) can be used to aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into single-use, amber vials to protect from light and to avoid multiple freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).
Visualizations
Mechanism of action of this compound in hereditary angioedema (HAE).
References
Sebetralstat Effects in Long-Term Cell Culture: A Technical Support Center
For researchers, scientists, and drug development professionals utilizing Sebetralstat in long-term cell culture experiments, this technical support center provides essential guidance on troubleshooting and best practices. This compound is a potent and selective oral plasma kallikrein inhibitor.[1][2] While its primary application is in the treatment of Hereditary Angioedema (HAE), its utility in in vitro research necessitates a clear understanding of its behavior in cell culture systems.[1][3] This guide addresses potential challenges and offers solutions in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in cell culture experiments?
A1: The optimal concentration of this compound is highly dependent on the cell type and the specific experimental goals. As this compound is a potent inhibitor of plasma kallikrein with an IC50 of 6.0 nM in isolated enzyme assays, a good starting point for cell-based assays is to perform a dose-response curve ranging from nanomolar to micromolar concentrations (e.g., 1 nM to 10 µM).[1] This will help determine the effective concentration for your specific cell line and experimental endpoint.
Q2: How should I prepare and store this compound stock solutions?
A2: For optimal stability and consistency, follow these best practices for preparing and storing this compound stock solutions:
-
Solvent Selection: Use a high-quality, anhydrous solvent such as Dimethyl Sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM).
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes.
-
Storage: Store the aliquots in tightly sealed vials at -20°C or -80°C, protected from light.
-
Working Dilutions: Prepare fresh working dilutions in your cell culture medium immediately before each experiment. Do not store this compound in culture medium for extended periods, as its stability under these conditions is not well characterized.
Q3: What is the known stability of this compound in cell culture media?
A3: Specific data on the long-term stability of this compound in various cell culture media is not extensively published. The stability of small molecules in aqueous and complex biological media can be influenced by factors such as pH, temperature, and the presence of serum proteins. It is recommended to assess the stability of this compound under your specific experimental conditions, especially for long-term studies. This can be done by incubating this compound in your cell culture medium at 37°C for the duration of your experiment and measuring its concentration at different time points using methods like HPLC-MS.
Q4: Are there any known off-target effects of this compound that I should be aware of in my cell culture experiments?
A4: this compound is a highly selective inhibitor of plasma kallikrein, with over 1500-fold selectivity against other related serine proteases. It has also been shown to have no significant inhibition of the hERG channel at concentrations up to 33 µM and an IC50 > 25 µM for the seven major CYP450 isoforms. However, at high concentrations, the possibility of off-target effects on other cellular kinases or signaling pathways cannot be entirely ruled out. It is always advisable to:
-
Use the lowest effective concentration of this compound as determined by your dose-response experiments.
-
Include appropriate controls, such as a vehicle control (e.g., DMSO) and potentially a structurally unrelated plasma kallikrein inhibitor, to confirm that the observed effects are due to the inhibition of the intended target.
-
If unexpected phenotypes are observed, consider performing a broader kinase profiling assay to identify potential off-target interactions.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Solution |
| High levels of cell death or cytotoxicity | 1. High concentration of this compound: The concentration used may be toxic to your specific cell line. 2. Solvent toxicity: The final concentration of the solvent (e.g., DMSO) in the culture medium may be too high. 3. Off-target effects: At high concentrations, this compound may be inhibiting other essential cellular pathways. | 1. Perform a dose-response experiment to determine the optimal, non-toxic concentration. 2. Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.1-0.5% for DMSO). Always include a vehicle-only control. 3. Use the lowest effective concentration. Consider using a different, structurally unrelated inhibitor to confirm the phenotype. |
| Inconsistent or no observable effect | 1. This compound degradation: The compound may not be stable under your long-term culture conditions. 2. Incorrect concentration: The concentration used may be too low to inhibit the target effectively in your cellular system. 3. Poor cell permeability: The compound may not be efficiently entering the cells. | 1. Prepare fresh working solutions for each experiment. For long-term experiments, consider replenishing the media with fresh this compound at regular intervals. Assess compound stability in your media. 2. Re-evaluate your dose-response curve. 3. While this compound is orally bioavailable, its permeability in your specific cell line may vary. If permeability is a concern, consult literature for similar compounds or consider alternative experimental approaches. |
| Variability between experimental replicates | 1. Inconsistent this compound concentration: Errors in pipetting or serial dilutions. 2. Cell culture variability: Differences in cell density, passage number, or overall cell health. 3. Edge effects in multi-well plates: Evaporation from wells on the outer edges of the plate can lead to increased concentrations of this compound. | 1. Prepare a master mix of this compound in the media to add to all relevant wells. Use calibrated pipettes. 2. Standardize your cell culture procedures, including seeding density and passage number. 3. To minimize edge effects, avoid using the outer wells of the plate for experimental samples and instead fill them with sterile PBS or media. |
| Unexpected changes in cell morphology | 1. Off-target effects: The inhibitor may be affecting proteins involved in maintaining the cytoskeleton. 2. Cellular stress response: The observed changes may be a secondary effect of target inhibition or cellular stress. | 1. Document the morphological changes using microscopy. Test a range of concentrations to see if the effect is dose-dependent. 2. Analyze markers of cellular stress or specific signaling pathways that regulate cell morphology. |
Quantitative Data Summary
The following tables provide examples of how to structure and present quantitative data from long-term cell culture experiments with this compound. The data presented here is hypothetical and for illustrative purposes only.
Table 1: Dose-Response Effect of this compound on Cell Viability after 72 Hours
| This compound Concentration (µM) | Cell Viability (%) (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.5 |
| 0.01 | 98.2 ± 5.1 |
| 0.1 | 95.7 ± 4.8 |
| 1 | 89.3 ± 6.2 |
| 10 | 65.1 ± 7.3 |
| 50 | 32.8 ± 8.9 |
Table 2: Time-Course Effect of this compound (10 µM) on Cell Proliferation
| Time (hours) | Proliferation Index (Relative to Time 0) (Mean ± SD) |
| 0 | 1.00 ± 0.05 |
| 24 | 0.92 ± 0.07 |
| 48 | 0.75 ± 0.09 |
| 72 | 0.58 ± 0.11 |
| 96 | 0.41 ± 0.13 |
Key Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
Objective: To determine the effect of long-term this compound treatment on cell viability.
Materials:
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Cells of interest
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Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the existing medium and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired duration (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
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Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Cell Proliferation Assessment using BrdU Assay
Objective: To measure the effect of this compound on cell proliferation.
Materials:
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Cells of interest
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Complete cell culture medium
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This compound stock solution
-
BrdU labeling reagent
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Fixing/denaturing solution
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Anti-BrdU antibody
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HRP-conjugated secondary antibody
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TMB substrate
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Stop solution
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and treat with this compound as described in the MTT assay protocol.
-
Towards the end of the treatment period, add BrdU labeling reagent to each well and incubate for 2-24 hours, depending on the cell proliferation rate.
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Remove the labeling medium and fix/denature the cells according to the manufacturer's instructions.
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Wash the wells and add the anti-BrdU primary antibody. Incubate for 1 hour at room temperature.
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Wash the wells and add the HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature.
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Wash the wells and add TMB substrate. Incubate until color develops.
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Add stop solution and read the absorbance at 450 nm.
Protocol 3: Apoptosis Assessment using Caspase-3/7 Activity Assay
Objective: To determine if this compound induces apoptosis in long-term cell culture.
Materials:
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Cells of interest
-
Complete cell culture medium
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This compound stock solution
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Caspase-Glo® 3/7 Reagent (or similar)
-
White-walled 96-well plates
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Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate and treat with this compound as described previously.
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After the desired incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature.
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Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
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Mix the contents of the wells by gentle shaking for 30 seconds.
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Incubate the plate at room temperature for 1-2 hours, protected from light.
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Measure the luminescence using a luminometer.
Visualizations
Caption: Mechanism of action of this compound in the Kallikrein-Kinin System.
Caption: General experimental workflow for long-term cell culture studies.
References
Overcoming matrix effects when measuring Sebetralstat in plasma
Welcome to the technical support center for the bioanalysis of Sebetralstat in plasma. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, particularly matrix effects, during sample analysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern when measuring this compound in plasma?
A: Matrix effects are the alteration of analyte ionization efficiency by co-eluting, undetected components in the sample matrix. In plasma, these interfering components can include phospholipids, salts, proteins, and anticoagulants. This interference can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which compromises the accuracy, precision, and sensitivity of quantitative results for this compound.
Q2: Why is plasma a particularly challenging matrix for bioanalysis?
A: Plasma is a complex biological matrix with high concentrations of proteins, lipids (especially phospholipids), and other endogenous substances. During sample preparation, these components can be co-extracted with this compound. If they co-elute during chromatography, they can compete with the analyte for ionization in the mass spectrometer's source, leading to significant and variable matrix effects.
Q3: How can a stable isotope-labeled internal standard (SIL-IS) help in overcoming matrix effects for this compound analysis?
A: A stable isotope-labeled internal standard (SIL-IS) is the recommended approach for correcting matrix effects. An ideal SIL-IS for this compound would be a deuterated or ¹³C-labeled version of the molecule. Since it is chemically almost identical to this compound, it behaves similarly during extraction, chromatography, and ionization. By co-eluting with the analyte, it experiences the same degree of ion suppression or enhancement. Calculating the ratio of this compound's peak area to the SIL-IS's peak area normalizes the variability caused by the matrix effect, leading to more accurate and precise quantification.
Q4: Which sample preparation technique is best for minimizing matrix effects when analyzing this compound in plasma?
A: The choice of sample preparation technique depends on the required sensitivity, throughput, and the nature of the interferences.
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Protein Precipitation (PPT) is a simple and fast method but may not effectively remove phospholipids, which are a major source of matrix effects.
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Liquid-Liquid Extraction (LLE) offers better cleanup than PPT by separating this compound into an immiscible organic solvent, leaving many matrix components behind in the aqueous layer.
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Solid-Phase Extraction (SPE) is generally considered the most effective technique for removing matrix interferences. It provides the cleanest extracts by utilizing specific sorbents to retain this compound while washing away interfering substances.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape or Tailing for this compound | 1. Incompatible injection solvent with the mobile phase.2. Column contamination or degradation.3. Secondary interactions with the stationary phase. | 1. Ensure the final sample solvent is similar in composition and strength to the initial mobile phase.2. Use a guard column and flush the analytical column regularly.3. Adjust the mobile phase pH or add a competing agent. |
| High Variability in this compound Signal (High %CV) | 1. Significant and variable matrix effects between samples.2. Inconsistent sample preparation.3. Instability of this compound in the matrix or final extract. | 1. Implement a more rigorous sample cleanup method (e.g., switch from PPT to SPE).2. Use a stable isotope-labeled internal standard (SIL-IS).3. Ensure precise and consistent execution of the sample preparation protocol. Use automated liquid handlers if possible.4. Investigate the stability of this compound under different storage and processing conditions. |
| Low this compound Recovery | 1. Inefficient extraction from plasma proteins.2. Suboptimal pH for LLE or SPE.3. Analyte breakthrough during SPE washing steps. | 1. For PPT, ensure a sufficient volume of organic solvent is used (e.g., 3:1 or 4:1 ratio to plasma).2. For LLE, adjust the pH of the aqueous phase to ensure this compound is in a neutral form for efficient extraction into the organic phase.3. For SPE, select an appropriate sorbent and optimize the pH of the loading solution. Ensure the wash solvent is not strong enough to elute this compound. |
| Ion Suppression or Enhancement Observed | 1. Co-elution of phospholipids or other matrix components.2. Insufficient chromatographic separation. | 1. Improve sample cleanup to remove interfering components (e.g., use a phospholipid removal plate or a more selective SPE sorbent).2. Optimize the LC gradient to separate this compound from the matrix interferences. A longer run time or a different stationary phase may be necessary.3. Use a SIL-IS to compensate for the matrix effect. |
Quantitative Data Summary
The following table presents a hypothetical comparison of different sample preparation methods for the analysis of this compound in plasma. These values are illustrative and will vary depending on the specific laboratory conditions and LC-MS/MS system.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Analyte Recovery (%) | 85 - 105 | 70 - 90 | > 90 |
| Recovery RSD (%) | < 15 | < 10 | < 5 |
| Matrix Effect (%) | 60 - 120 | 80 - 110 | 95 - 105 |
| Matrix Effect IS Normalized (%) | 90 - 110 | 95 - 105 | 98 - 102 |
| Processing Time per 96-well plate | ~20 minutes | ~60 minutes | ~45 minutes |
Experimental Protocols
Protocol 1: Protein Precipitation (PPT) with Acetonitrile
This protocol describes a general method for removing the bulk of proteins from plasma samples.
-
To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the stable isotope-labeled internal standard (SIL-IS).
-
Vortex the mixture vigorously for 1 minute to ensure complete protein denaturation.
-
Centrifuge the samples at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or 96-well plate for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE) with Methyl Tert-Butyl Ether (MTBE)
This protocol is designed to extract this compound from the aqueous plasma matrix into an organic solvent.
-
To 200 µL of plasma sample, add the SIL-IS and 50 µL of a buffer solution (e.g., 0.1 M ammonium carbonate) to adjust the pH.
-
Add 1 mL of MTBE.
-
Vortex the mixture for 5 minutes to ensure thorough extraction.
-
Centrifuge at 4,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable solvent (e.g., 100 µL of 50:50 acetonitrile:water) for injection.
Protocol 3: Solid-Phase Extraction (SPE) using a Mixed-Mode Cation Exchange Cartridge
This protocol provides a high degree of sample cleanup by utilizing a selective sorbent.
-
Condition: Pass 1 mL of methanol through the SPE cartridge, followed by 1 mL of water.
-
Load: Dilute 200 µL of plasma with 200 µL of 2% phosphoric acid in water. Add the SIL-IS. Load the diluted sample onto the conditioned SPE cartridge.
-
Wash: Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol.
-
Elute: Elute this compound from the cartridge with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate and Reconstitute: Evaporate the eluate to dryness under nitrogen at 40°C and reconstitute in 100 µL of a suitable solvent for LC-MS/MS analysis.
Visualizations
Caption: The impact of matrix effects on this compound quantification.
Caption: A typical Solid-Phase Extraction (SPE) workflow for plasma samples.
Technical Support Center: Validating the Specificity of Sebetralstat in Complex Biological Systems
This technical support center is designed to assist researchers, scientists, and drug development professionals in validating the specificity of Sebetralstat in complex biological systems. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective oral inhibitor of plasma kallikrein (PKa).[1][2] It functions by competitively and reversibly binding to the active site of PKa, which induces a conformational change.[1][3] This inhibition prevents the cleavage of high-molecular-weight kininogen (HK) into bradykinin, a potent vasodilator that increases vascular permeability.[1] By blocking this key step in the kallikrein-kinin system (KKS), this compound effectively halts the cascade that leads to swelling associated with conditions like Hereditary Angioedema (HAE). Furthermore, it inhibits the positive feedback loop where PKa activates Factor XII, thus reducing the overall amplification of the KKS.
Q2: How specific is this compound for plasma kallikrein?
A2: this compound demonstrates high selectivity for plasma kallikrein over other related serine proteases. Its selectivity is reported to be greater than 1500-fold against a panel of other serine proteases. This high specificity is attributed to the unique conformational change it induces in the active site of plasma kallikrein upon binding.
Q3: Can I use this compound in plasma or whole blood samples?
A3: Yes, this compound is designed to be active in plasma and has been extensively studied in human plasma samples. Its rapid absorption and potent inhibition of plasma kallikrein have been demonstrated in plasma from both healthy volunteers and HAE patients. When working with whole blood or plasma, it is crucial to consider the presence of endogenous proteases and inhibitors. Proper controls are essential to ensure that the observed effects are due to the specific inhibition of plasma kallikrein by this compound.
Q4: What are the known off-target effects of this compound?
A4: this compound has a favorable off-target profile. It has been screened against a large panel of targets and shows high selectivity. No significant inhibition of the hERG channel has been observed, and it has a low potential for CYP-mediated drug-drug interactions. For detailed selectivity data against other proteases, please refer to the data table below.
Quantitative Data: this compound Selectivity Profile
The following table summarizes the inhibitory activity of this compound against plasma kallikrein and other serine proteases, providing a clear comparison of its specificity.
| Protease | IC50 (nM) | Fold Selectivity vs. Plasma Kallikrein |
| Plasma Kallikrein (PKa) | 6 | - |
| Factor XIa (FXIa) | >10,000 | >1667 |
| Factor XIIa (FXIIa) | >10,000 | >1667 |
| Tissue Kallikrein (KLK1) | >10,000 | >1667 |
| Thrombin | >10,000 | >1667 |
| Trypsin | >10,000 | >1667 |
| Plasmin | >10,000 | >1667 |
Data sourced from Davie, R. L., et al. (2022) and Feener, E. P., et al. (2024).
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Higher than expected enzyme activity in the presence of this compound. | 1. Incorrect inhibitor concentration: Errors in dilution or calculation. 2. Inhibitor degradation: Improper storage or handling of this compound stock solutions. 3. Assay interference: Components in the biological matrix (plasma, etc.) may interfere with the inhibitor or the detection method. | 1. Verify concentration: Prepare fresh dilutions from a new stock and confirm the concentration. 2. Proper storage: Store this compound stock solutions as recommended by the supplier, protected from light and repeated freeze-thaw cycles. 3. Run matrix controls: Include controls with the biological matrix alone to assess for any background signal or interference. Consider a buffer exchange or purification step for the sample if matrix effects are significant. |
| High variability between replicate wells. | 1. Pipetting errors: Inaccurate or inconsistent pipetting of small volumes of enzyme, substrate, or inhibitor. 2. Incomplete mixing: Reagents not uniformly mixed in the wells. 3. Temperature fluctuations: Inconsistent temperature across the assay plate. | 1. Use calibrated pipettes: Ensure pipettes are properly calibrated. For small volumes, use low-retention tips. 2. Ensure proper mixing: Gently mix the plate after the addition of each reagent, avoiding bubbles. 3. Maintain stable temperature: Equilibrate all reagents and the plate to the assay temperature before starting the reaction. Use a plate incubator if possible. |
| Low signal or no enzyme activity in control wells (without inhibitor). | 1. Inactive enzyme: The plasma kallikrein may have lost activity due to improper storage or handling. 2. Substrate degradation: The fluorogenic substrate may be degraded. 3. Incorrect assay buffer conditions: pH or ionic strength of the buffer may not be optimal for enzyme activity. | 1. Use fresh enzyme: Aliquot the enzyme upon receipt and store at the recommended temperature. Avoid repeated freeze-thaw cycles. 2. Prepare fresh substrate: Prepare the substrate solution fresh for each experiment. 3. Verify buffer: Check the pH and composition of the assay buffer to ensure it meets the requirements for optimal plasma kallikrein activity. |
| Precipitation observed in assay wells. | 1. Poor inhibitor solubility: this compound may precipitate at higher concentrations in the assay buffer. 2. Matrix-induced precipitation: Components in the complex biological sample may cause the inhibitor to precipitate. | 1. Check solubility: Determine the solubility of this compound in your assay buffer. If necessary, use a co-solvent like DMSO, ensuring the final concentration does not affect enzyme activity. 2. Sample clarification: Centrifuge plasma or other biological samples to remove any particulate matter before use. |
Experimental Protocols & Visualizations
Signaling Pathway of the Kallikrein-Kinin System and this compound Inhibition
The diagram below illustrates the central role of plasma kallikrein in the kallikrein-kinin system and the mechanism of inhibition by this compound.
Caption: this compound inhibits Plasma Kallikrein, blocking Bradykinin production.
Experimental Workflow: Validating this compound Specificity
This workflow outlines the key steps for assessing the specificity of this compound using a fluorogenic substrate assay.
Caption: Workflow for determining this compound's IC50 and specificity.
Detailed Protocol: Fluorogenic Assay for Plasma Kallikrein Inhibition
This protocol provides a detailed methodology for determining the inhibitory activity of this compound against plasma kallikrein in a complex biological sample such as human plasma.
Materials:
-
This compound
-
Human Plasma Kallikrein
-
Fluorogenic plasma kallikrein substrate (e.g., a peptide substrate conjugated to a fluorophore like AMC or AFC)
-
Assay Buffer (e.g., 50 mM Tris, 100 mM NaCl, pH 8.0)
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96-well black, flat-bottom microplate
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Microplate reader with fluorescence detection capabilities
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution in assay buffer to create a range of concentrations for testing.
-
Prepare a working solution of human plasma kallikrein in assay buffer. The final concentration should be determined based on optimization experiments to yield a linear reaction rate over the desired time course.
-
Prepare a working solution of the fluorogenic substrate in assay buffer. The concentration should be at or near the Km of the enzyme for the substrate to ensure accurate determination of competitive inhibition.
-
-
Assay Setup:
-
To the wells of the 96-well plate, add the following in order:
-
Assay Buffer
-
This compound dilutions (or vehicle control, e.g., DMSO)
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Human plasma sample (if testing in a complex matrix)
-
Human plasma kallikrein working solution
-
-
Include the following controls:
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No-enzyme control: Assay buffer, substrate, and the highest concentration of this compound.
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No-inhibitor control: Assay buffer, plasma kallikrein, and vehicle.
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Matrix control: Assay buffer, plasma sample, and substrate (to check for background fluorescence or protease activity in the plasma).
-
-
-
Pre-incubation:
-
Mix the contents of the wells thoroughly by gentle shaking.
-
Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for a specified period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the fluorogenic substrate working solution to all wells.
-
Immediately place the plate in the microplate reader.
-
Measure the increase in fluorescence intensity over time (kinetic read). Set the excitation and emission wavelengths appropriate for the fluorophore used.
-
-
Data Analysis:
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For each well, determine the initial reaction velocity (rate) from the linear portion of the fluorescence versus time plot.
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Calculate the percentage of inhibition for each this compound concentration relative to the no-inhibitor control.
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Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
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Logical Relationship: Troubleshooting Enzyme Inhibition Assays
This diagram illustrates the logical steps to follow when troubleshooting common issues in enzyme inhibition assays.
Caption: A logical guide for troubleshooting enzyme inhibition assays.
References
Refinement of Sebetralstat dosing regimens in preclinical efficacy studies
Disclaimer: This technical support center provides information based on publicly available preclinical pharmacokinetic data for Sebetralstat and general principles of preclinical research. Detailed protocols and results from this compound-specific preclinical efficacy studies are not extensively available in the public domain. The experimental protocols and troubleshooting guides provided herein are representative examples and may require optimization for specific research needs.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective oral inhibitor of plasma kallikrein (PKa).[1][2] By inhibiting PKa, this compound blocks the cleavage of high-molecular-weight kininogen (HK) into bradykinin, a potent vasodilator that increases vascular permeability and mediates the swelling attacks in hereditary angioedema (HAE).[1][3] This inhibition also disrupts a positive feedback loop, reducing the generation of additional plasma kallikrein.
Q2: In which preclinical species has this compound been evaluated?
A2: Pharmacokinetic studies for this compound have been conducted in rats and dogs.[1]
Q3: What is the oral bioavailability of this compound in preclinical models?
A3: The oral bioavailability of this compound has been reported to be approximately 82% in rats and 34% in dogs.
Q4: What are the key pharmacokinetic parameters of this compound in rats?
A4: Following a 10 mg/kg oral dose in rats, the time to maximum plasma concentration (Tmax) is approximately 0.4 hours, and the half-life (t1/2) is about 1.0 hour.
Q5: Has the efficacy of this compound been demonstrated in a preclinical model of HAE?
A5: While detailed preclinical efficacy studies for this compound are not publicly available, a related compound from the same developer, KV998086 (an oral Factor XIIa inhibitor), has been shown to protect mice from kallikrein-kinin system-mediated edema in a dose-responsive manner. This provides proof-of-concept for the therapeutic approach of inhibiting the kallikrein-kinin system orally.
Troubleshooting Guides
Issue 1: High Variability in Plasma Exposure Following Oral Dosing in Rodents
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Potential Cause 1: Improper Gavage Technique: Incorrect placement of the gavage needle can lead to dosing into the esophagus or lungs, resulting in incomplete or erratic absorption.
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Solution: Ensure personnel are thoroughly trained in oral gavage techniques. The use of flexible gavage tubes can minimize the risk of esophageal injury. Confirm proper placement before administering the compound.
-
-
Potential Cause 2: Formulation Issues: this compound's solubility and stability in the dosing vehicle can impact its absorption.
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Solution: Verify the solubility and stability of the this compound formulation prior to dosing. Ensure the formulation is a homogenous suspension or solution. Consider using a vehicle known to improve the solubility and absorption of similar compounds, such as a mixture of Solutol HS 15 and sterile water.
-
-
Potential Cause 3: Food Effects: The presence of food in the stomach can alter gastric emptying and drug absorption.
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Solution: For consistency, fast animals overnight (approximately 12-16 hours) before oral dosing, ensuring free access to water. Standardize the fasting period across all study groups.
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Issue 2: Unexpected Lack of Efficacy in an HAE Animal Model
-
Potential Cause 1: Insufficient Target Engagement: The dosing regimen may not be achieving adequate plasma concentrations to sufficiently inhibit plasma kallikrein.
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Solution: Conduct a pilot pharmacokinetic/pharmacodynamic (PK/PD) study to correlate this compound plasma concentrations with ex vivo plasma kallikrein activity. This will help establish the minimum effective concentration. Consider a dose-escalation study to identify a dose that provides sustained target inhibition.
-
-
Potential Cause 2: Rapid Metabolism: this compound has a relatively short half-life in preclinical species (e.g., ~1 hour in rats). Efficacy may be limited by the duration of target inhibition.
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Solution: For prophylactic efficacy models, a more frequent dosing schedule (e.g., twice or three times daily) may be necessary to maintain therapeutic plasma concentrations. Alternatively, consider using a different animal model where the compound's metabolism is slower, if known.
-
-
Potential Cause 3: Model-Specific Factors: The chosen animal model may not be fully dependent on the plasma kallikrein-bradykinin pathway for the measured endpoint.
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Solution: Thoroughly review the literature for the selected HAE model to confirm its relevance to the mechanism of this compound. Consider including a positive control (a compound with known efficacy in the model) to validate the experimental setup.
-
Data Presentation
Table 1: Preclinical Pharmacokinetic Parameters of this compound
| Species | Dose and Route | Tmax (h) | t1/2 (h) | Vss (L/kg) | CL (mL/min/kg) | F (%) |
| Rat | 1 mg/kg IV | - | 1.0 | 0.50 | 12 | - |
| Rat | 10 mg/kg PO | 0.4 | 1.0 | - | - | 82 |
| Dog | 1 mg/kg IV | - | 1.0 | 0.65 | - | - |
| Dog | 1 mg/kg PO | 0.8 | 1.0 | - | - | 34 |
Data sourced from Davie et al., 2022 and a KalVista Pharmaceuticals presentation. (Abbreviations: Tmax: Time to maximum plasma concentration; t1/2: Half-life; Vss: Volume of distribution at steady state; CL: Clearance; F: Oral Bioavailability)
Experimental Protocols
Protocol 1: Pharmacokinetic Study of Orally Administered this compound in Rats
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Animal Model: Male Sprague-Dawley rats (8-10 weeks old).
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Housing: House animals individually with ad libitum access to water.
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Acclimation: Acclimate animals to the facility for at least 7 days before the experiment.
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Fasting: Fast animals overnight (12-16 hours) prior to dosing.
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Formulation Preparation:
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Prepare a 2 mg/mL suspension of this compound in a vehicle of 10% Solutol HS 15 in sterile water.
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Vortex thoroughly to ensure a homogenous suspension.
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-
Dosing:
-
Administer a single 10 mg/kg dose of the this compound suspension via oral gavage (5 mL/kg dosing volume).
-
-
Blood Sampling:
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Collect sparse blood samples (approximately 0.25 mL) from a subset of animals at each time point into EDTA-coated tubes.
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Recommended time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
-
-
Plasma Processing:
-
Centrifuge blood samples at 2000 x g for 10 minutes at 4°C to separate plasma.
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Store plasma samples at -80°C until analysis.
-
-
Bioanalysis:
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Analyze plasma concentrations of this compound using a validated LC-MS/MS method.
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-
Data Analysis:
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Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using non-compartmental analysis.
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Protocol 2: Representative Preclinical Efficacy Study in a Mouse Model of Vascular Leak
This protocol is a representative example, as specific preclinical efficacy studies for this compound are not publicly available.
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Animal Model: C57BL/6 mice (8-10 weeks old).
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Efficacy Model: Bradykinin-induced vascular permeability model.
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Formulation Preparation: Prepare this compound in a suitable oral vehicle as described in Protocol 1, with the concentration adjusted for the desired dose.
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Dosing Regimen:
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Administer this compound orally at three dose levels (e.g., 3, 10, and 30 mg/kg) and a vehicle control.
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Dose animals 1 hour prior to the bradykinin challenge.
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-
Vascular Permeability Assay:
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Anesthetize mice.
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Inject Evans Blue dye (25 mg/kg) intravenously.
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After 5 minutes, inject bradykinin (100 ng) intradermally into the dorsal skin.
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After 30 minutes, euthanize the animals and dissect the skin at the injection site.
-
-
Quantification of Leakage:
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Extract the Evans Blue dye from the skin tissue using formamide.
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Measure the absorbance of the extracted dye at 620 nm.
-
-
Data Analysis:
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Compare the amount of dye extravasation in the this compound-treated groups to the vehicle control group.
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Calculate the percent inhibition of bradykinin-induced vascular leak for each dose group.
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Visualizations
Caption: Mechanism of action of this compound in the Kallikrein-Kinin System.
Caption: Experimental workflow for a preclinical pharmacokinetic study.
Caption: Troubleshooting flowchart for high pharmacokinetic variability.
References
Sebetralstat lot-to-lot variability and its impact on experimental results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sebetralstat. It addresses potential issues related to lot-to-lot variability and its impact on experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as KVD900, is a potent, selective, and orally available small molecule inhibitor of plasma kallikrein (PKa).[1][2][3] Its mechanism of action is the competitive and reversible inhibition of PKa.[1][4] By inhibiting PKa, this compound blocks the cleavage of high-molecular-weight kininogen (HK) to produce bradykinin, a potent vasodilator that increases vascular permeability. It also suppresses the positive feedback loop of the kallikrein-kinin system, which reduces the generation of additional plasma kallikrein.
Q2: What are the key in vitro potency and selectivity parameters of this compound?
A2: this compound is a highly potent inhibitor of human plasma kallikrein with a Ki of approximately 3.0 nM and an IC50 of 6.0 nM in isolated enzyme assays. In whole plasma assays, the IC50 is higher, around 47.5 nM to 54.4 nM. It demonstrates high selectivity (>1500-fold) against a panel of related serine proteases.
Q3: What could be the potential sources of lot-to-lot variability with this compound?
A3: While specific data on this compound lot-to-lot variability is not publicly available, potential sources of variability for any small molecule inhibitor like this compound could include:
-
Purity: The presence of impurities from the manufacturing process can affect the active concentration of this compound.
-
Polymorphism: Different crystalline forms of the compound may have different solubility and dissolution rates.
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Degradation: Improper storage or handling can lead to the degradation of the compound.
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Excipients (in formulated products): For in vivo studies using formulated tablets, variations in inactive ingredients could potentially influence dissolution and bioavailability.
Q4: How should I store and handle this compound to minimize variability?
A4: To ensure consistency, it is recommended to store solid this compound at -20°C for long-term storage (up to 3 years) and at 4°C for short-term storage (more than one week). Stock solutions are typically stored at -80°C (for over a year) or -20°C (for up to a month). It is advisable to aliquot the product to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Observed Problem | Potential Cause (related to Lot-to-Lot Variability) | Recommended Action |
| Lower than expected potency (higher IC50) in in vitro assays. | 1. Lower Purity of the this compound Lot: The actual concentration of the active compound may be lower than stated. 2. Degradation of the Compound: Improper storage or handling may have led to degradation. | 1. Verify Lot Purity: Request the certificate of analysis (CoA) from the supplier for the specific lot. Consider performing an independent purity analysis (e.g., by HPLC). 2. Use a Fresh Stock: Prepare a fresh stock solution from the solid compound. 3. Confirm Assay Conditions: Ensure all other assay components and conditions are consistent with previous experiments. |
| Higher than expected potency (lower IC50) in in vitro assays. | 1. Higher Purity of the this compound Lot: The lot may be of a higher purity than previous lots. | 1. Review CoA: Compare the purity data on the certificate of analysis with that of previous lots. 2. Perform a Dose-Response Curve: A full dose-response curve will help to accurately determine the IC50 for the new lot. |
| Inconsistent results between experimental replicates. | 1. Poor Solubility of the Compound: The compound may not be fully dissolved in the assay buffer. 2. Precipitation during the Assay: The compound may be precipitating out of solution at the tested concentrations. | 1. Ensure Complete Dissolution: Visually inspect the stock solution to ensure there are no particulates. Sonication may aid dissolution. 2. Check Solubility Limits: Determine the solubility of this compound in your specific assay buffer. Consider using a lower concentration range if precipitation is suspected. |
| Altered pharmacokinetic profile in animal studies. | 1. Different Formulation or Excipients: If using a formulated version, variations in excipients between lots could affect absorption. 2. Different Physical Properties (e.g., particle size, crystal form): These can influence the dissolution rate and subsequent bioavailability. | 1. Inquire about Formulation: Contact the supplier to determine if there have been any changes to the formulation. 2. Characterize the Solid Form: If possible, perform solid-state characterization (e.g., XRPD) to check for polymorphism. |
Quantitative Data Summary
Table 1: In Vitro Potency and Kinetics of this compound
| Parameter | Value | Notes |
| Ki (human plasma kallikrein) | 3.02 ± 0.33 nM | Competitive and reversible inhibitor. |
| IC50 (isolated human plasma kallikrein) | 6.0 nM | In an isolated enzyme kinetic fluorogenic substrate assay. |
| IC50 (whole plasma, healthy volunteers) | 54.4 ± 13.1 nM | Dextran sulfate (DXS) stimulated plasma. |
| IC50 (whole plasma, HAE patients) | 47.5 ± 10.4 nM | Dextran sulfate (DXS) stimulated plasma. |
| kon (association rate constant) | >10 x 10^6 M^-1 s^-1 | |
| koff (dissociation rate constant) | 0.0789 s^-1 |
Table 2: Selectivity of this compound against Other Serine Proteases
| Enzyme | IC50 (nM) | Fold Selectivity vs. Plasma Kallikrein |
| Plasma Kallikrein | 6.0 | 1 |
| Tissue Kallikrein | >10,000 | >1667 |
| Factor XIIa | >10,000 | >1667 |
| Factor Xa | >10,000 | >1667 |
| Factor VIIa | >10,000 | >1667 |
| Thrombin | >10,000 | >1667 |
| CYP450 Isoforms | >25,000 | >4167 |
Data compiled from multiple sources.
Experimental Protocols
Protocol 1: Determination of this compound IC50 in a Plasma Kallikrein Activity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a new lot of this compound against plasma kallikrein.
Materials:
-
Human plasma (from healthy donors)
-
Dextran sulfate (DXS)
-
Fluorogenic plasma kallikrein substrate
-
This compound (new and reference lots)
-
Assay buffer (e.g., Tris-buffered saline, pH 7.4)
-
96-well black microplates
-
Microplate reader with fluorescence detection
Methodology:
-
Prepare this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform a serial dilution of the this compound stock solution in assay buffer to create a range of concentrations to be tested. Include a vehicle control (buffer with DMSO).
-
-
Assay Procedure:
-
Add a small volume of each this compound dilution (or vehicle control) to the wells of the 96-well plate.
-
Add human plasma to each well and pre-incubate with the compound for a specified time (e.g., 5 minutes) at room temperature.
-
Initiate the reaction by adding DXS to stimulate the generation of plasma kallikrein.
-
Add the fluorogenic substrate to each well.
-
Immediately begin kinetic measurements of fluorescence intensity in the microplate reader at appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage (enzyme activity) for each concentration of this compound.
-
Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Compare the IC50 value of the new lot to a previously qualified reference lot.
-
Protocol 2: Purity Assessment of this compound by High-Performance Liquid Chromatography (HPLC)
Objective: To assess the purity of a new lot of this compound.
Materials:
-
This compound (new lot)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other suitable mobile phase modifier)
-
HPLC system with a UV detector
-
C18 analytical column
Methodology:
-
Sample Preparation:
-
Accurately weigh a small amount of this compound and dissolve it in a suitable solvent (e.g., acetonitrile/water mixture) to a known concentration.
-
-
HPLC Method:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient from a low to high percentage of Mobile Phase B over a set time (e.g., 5% to 95% B over 20 minutes).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: A wavelength at which this compound has strong absorbance (to be determined by UV-Vis scan).
-
Injection Volume: 10 µL
-
-
Data Analysis:
-
Integrate the area of all peaks in the chromatogram.
-
Calculate the purity of the this compound lot by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
-
Compare the purity to the specifications provided in the certificate of analysis.
-
Visualizations
Caption: Mechanism of action of this compound in the Kallikrein-Kinin System.
Caption: Recommended workflow for qualifying a new lot of this compound.
References
Validation & Comparative
A Comparative In Vitro Study: Sebetralstat versus Ecallantide in the Inhibition of Plasma Kallikrein
For researchers, scientists, and drug development professionals, this guide provides an objective in-vitro comparison of two plasma kallikrein (PKa) inhibitors: the novel small molecule Sebetralstat and the peptide-based Ecallantide. This document synthesizes available experimental data to evaluate their performance and provides detailed methodologies for key assays.
This compound is a novel, orally administered small molecule inhibitor of plasma kallikrein, while Ecallantide is a recombinant 60-amino-acid polypeptide that also acts as a potent and specific inhibitor of plasma kallikrein. Both are designed to treat conditions mediated by excess bradykinin, such as hereditary angioedema (HAE), by targeting the kallikrein-kinin system (KKS).[1][2][3][4][5]
Quantitative Data Summary
The following table summarizes the key in-vitro pharmacological parameters of this compound and Ecallantide, highlighting their potency and mechanism of action at the molecular level.
| Parameter | This compound | Ecallantide | Reference(s) |
| Mechanism of Action | Competitive, reversible inhibitor; induces conformational change in PKa active site. | Potent, specific, and reversible inhibitor. | |
| Inhibitory Constant (Ki) | ~3 nM (3.02 ± 0.33 nM) | 25 pM | |
| IC50 (Isolated human PKa) | 6.0 nM; 27 nM | Not explicitly stated in provided results. | |
| IC50 (Dextran sulfate-stimulated whole plasma) | 47.5 ± 10.4 nM (HAE patients); 54.4 ± 13.1 nM (healthy volunteers) | Not explicitly stated in provided results. | |
| Selectivity | >1500-fold against other serine proteases | Specific for plasma kallikrein | |
| Association Rate (kon) | > 10 x 10⁶ M⁻¹s⁻¹ | Rapid on-rate | |
| Dissociation Rate (koff) | 0.0789 s⁻¹ | Slow off-rate | |
| Molecular Type | Small molecule | 60-amino acid polypeptide | |
| Administration Route | Oral | Subcutaneous injection |
Signaling Pathway and Inhibitor Action
The diagram below illustrates the plasma kallikrein-kinin system and the points of intervention for this compound and Ecallantide. Both inhibitors block the action of plasma kallikrein, thereby preventing the cleavage of high-molecular-weight kininogen (HK) into bradykinin, a key mediator of inflammation and increased vascular permeability.
Caption: Plasma kallikrein-kinin system and inhibitor action.
Experimental Protocols
Detailed methodologies for key in-vitro experiments are provided below. These protocols are synthesized from established methods for assessing plasma kallikrein inhibition.
Chromogenic Assay for Plasma Kallikrein Inhibition
This assay measures the ability of an inhibitor to block the enzymatic activity of purified plasma kallikrein using a chromogenic substrate.
Materials:
-
Purified human plasma kallikrein
-
Chromogenic substrate S-2302 (H-D-Pro-Phe-Arg-pNA)
-
Assay Buffer: Tris-HCl buffer (pH 7.4-7.8) containing NaCl and a non-ionic surfactant (e.g., Tween-20 or Triton X-100)
-
This compound and Ecallantide stock solutions (in an appropriate solvent, e.g., DMSO for this compound, and buffer for Ecallantide)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Stopping reagent: 20% acetic acid or 2% citric acid
Procedure:
-
Inhibitor Preparation: Prepare serial dilutions of this compound and Ecallantide in the assay buffer to create a range of concentrations for IC50 determination.
-
Enzyme and Inhibitor Incubation: In the wells of a 96-well plate, add a fixed concentration of purified human plasma kallikrein to the serially diluted inhibitors. Include a control with the enzyme and buffer only (no inhibitor). Incubate at a controlled temperature (e.g., 37°C) for a predetermined period (e.g., 15-60 minutes) to allow for enzyme-inhibitor binding.
-
Substrate Addition: Initiate the enzymatic reaction by adding the chromogenic substrate S-2302 to each well.
-
Kinetic Measurement: Immediately begin measuring the change in absorbance at 405 nm over time in a microplate reader pre-set to the incubation temperature. The rate of p-nitroaniline (pNA) release is proportional to the plasma kallikrein activity.
-
Endpoint Measurement (Alternative): Alternatively, after a fixed incubation time with the substrate (e.g., 10 minutes), stop the reaction by adding the stopping reagent. Read the final absorbance at 405 nm.
-
Data Analysis: Calculate the initial reaction velocities (rate of absorbance change) for the kinetic assay or the final absorbance for the endpoint assay. Determine the percentage of inhibition for each inhibitor concentration relative to the control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Fluorogenic Assay for Plasma Kallikrein Inhibition in Stimulated Whole Plasma
This assay assesses the inhibitory activity in a more physiologically relevant matrix by using whole plasma where the kallikrein-kinin system is activated.
Materials:
-
Human citrated plasma (from healthy donors or HAE patients)
-
Contact activator: Dextran sulfate (DXS) or ellagic acid
-
Fluorogenic substrate for plasma kallikrein (e.g., H-Pro-Phe-Arg-AMC)
-
Assay Buffer: Tris-based buffer as described above.
-
This compound and Ecallantide stock solutions.
-
96-well black microplate.
-
Fluorometric microplate reader.
Procedure:
-
Inhibitor and Plasma Incubation: In a 96-well plate, add serially diluted this compound or Ecallantide to human plasma.
-
Activation of Kallikrein-Kinin System: Add the contact activator (e.g., DXS) to each well to initiate the activation of Factor XII and the subsequent generation of plasma kallikrein. Incubate for a specified time (e.g., 5-10 minutes) at 37°C.
-
Substrate Addition: Add the fluorogenic substrate to each well to start the measurement of plasma kallikrein activity.
-
Fluorescence Measurement: Immediately measure the increase in fluorescence over time using a fluorometric microplate reader. The rate of cleavage of the substrate is proportional to the plasma kallikrein activity.
-
Data Analysis: As with the chromogenic assay, calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Experimental Workflow
The following diagram outlines the general workflow for the in-vitro comparison of this compound and Ecallantide.
References
- 1. Kallikrein inhibitor activity - ChromogenicSubstrates.com [chromogenicsubstrates.com]
- 2. Chromogenic Substrate Assay for Determining the Activity of Plasma Kallikrein [bio-protocol.org]
- 3. coachrom.com [coachrom.com]
- 4. Inhibition of Plasma Kallikrein by a Highly Specific Active Site Blocking Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 5. kalvista.com [kalvista.com]
A Comparative Guide to Sebetralstat and Berotralstat: Oral Kallikrein Inhibitors for Hereditary Angioedema
Introduction
Hereditary Angioedema (HAE) is a rare genetic disorder characterized by recurrent and unpredictable episodes of severe swelling (angioedema) affecting various parts of the body.[1][2][3] These attacks are driven by the overproduction of bradykinin, a potent vasodilator, due to the dysregulation of the plasma kallikrein-kinin system.[4][5] A deficiency or dysfunction of the C1 esterase inhibitor (C1-INH) leads to uncontrolled plasma kallikrein activity, which in turn cleaves high-molecular-weight kininogen (HMWK) to produce excessive bradykinin.
The development of oral plasma kallikrein inhibitors represents a significant advancement in HAE management, offering patients more convenient treatment options compared to traditional injectable therapies. This guide provides an objective comparison of two leading oral kallikrein inhibitors, Sebetralstat and Berotralstat, focusing on their efficacy in research and clinical models, supported by experimental data. This compound is an investigational on-demand treatment for acute HAE attacks, while Berotralstat (Orladeyo®) is an approved prophylactic therapy designed to prevent attacks.
Mechanism of Action: Targeting the Kallikrein-Kinin System
Both this compound and Berotralstat are small-molecule inhibitors that target and bind to plasma kallikrein, blocking its proteolytic activity. This inhibition prevents the excessive cleavage of HMWK, thereby controlling the generation of bradykinin and mitigating the underlying cause of angioedema attacks in HAE patients. This compound is noted for inducing a conformational change in the active site of plasma kallikrein, contributing to its high potency and selectivity.
References
- 1. patientworthy.com [patientworthy.com]
- 2. [Pharmacological and clinical study results of Berotralstat Hydrochloride for long-term prophylactic treatment of hereditary angioedema] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. go.drugbank.com [go.drugbank.com]
Head-to-Head Comparison of Sebetralstat with Other Oral Plasma Kallikrein Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Sebetralstat, a novel oral plasma kallikrein inhibitor, with other oral alternatives for the treatment of Hereditary Angioedema (HAE). The information presented herein is collated from publicly available preclinical and clinical data to support research and drug development decisions.
Introduction to Oral Plasma Kallikrein Inhibitors in HAE
Hereditary Angioedema is a rare genetic disorder characterized by recurrent and unpredictable episodes of severe swelling. These attacks are mediated by the overproduction of bradykinin, a potent vasodilator, due to the dysregulation of the plasma kallikrein-kinin system.[1] Plasma kallikrein, a serine protease, plays a pivotal role in this pathway by cleaving high-molecular-weight kininogen (HMWK) to produce bradykinin.[2] Oral plasma kallikrein inhibitors are a class of small-molecule drugs designed to block the active site of plasma kallikrein, thereby reducing bradykinin production and mitigating the symptoms of HAE.[2]
This compound (formerly KVD900) is a potent and selective oral plasma kallikrein inhibitor developed for the on-demand treatment of HAE attacks. It is designed for rapid absorption to provide swift symptom relief. This guide compares the performance of this compound with other oral plasma kallikrein inhibitors, including the approved prophylactic treatment Berotralstat and the investigational compound ATN-249. Additionally, a brief comparison with Donidalorsen, an RNA-targeted prophylactic therapy, is included to provide a broader context of current therapeutic strategies.
Signaling Pathway and Mechanism of Action
The diagram below illustrates the plasma kallikrein-kinin system and the mechanism of action of oral plasma kallikrein inhibitors.
Comparative Preclinical Data
The following tables summarize available preclinical data for this compound and other oral plasma kallikrein inhibitors. It is important to note that the data are derived from various sources, and experimental conditions may not be identical, which could influence the results.
In Vitro Potency and Selectivity
| Compound | Target | IC50/Ki (nM) | Selectivity | Source(s) |
| This compound | Plasma Kallikrein | Ki: 3.02 nM IC50: 6.0 nM | >1500-fold vs. a panel of related serine proteases (FXIa, FXIIa, tissue kallikrein-1, thrombin, trypsin, plasmin). | |
| Berotralstat | Plasma Kallikrein | Ki: 0.44 nM EC50: 15 nM (in HAE patient plasma) | >4,500-fold vs. Trypsin; >56,000-fold vs. Thrombin, Plasmin. | |
| ATN-249 | Plasma Kallikrein | IC50: 2.7 nM (biochemical) EC50: 8.2 nM (contact activation) | >2000-fold vs. tissue kallikrein 5, plasmin, Factor Xa, Factor VIIa, thrombin, and tPA. |
Preclinical Pharmacokinetics
| Compound | Species | Administration | Key Findings | Source(s) |
| This compound | Rat, Dog | Oral | Rapid and high plasma exposure. | |
| Berotralstat | N/A | Oral | Orally bioavailable. | |
| ATN-249 | Monkey | Oral | A single 15 mg/kg dose provided 24-hour exposure 30-fold greater than EC50. |
Comparative Clinical Data
This section summarizes the clinical trial data for this compound and other relevant plasma kallikrein inhibitors.
On-Demand Treatment for HAE Attacks
| Drug | Trial | Phase | Primary Endpoint | Key Secondary Endpoints | Source(s) |
| This compound | KONFIDENT | 3 | Time to beginning of symptom relief. | Time to reduction in attack severity; Time to complete attack resolution. | |
| Results (300 mg vs. Placebo): Median 1.61h vs. 6.72h (p<0.0001). | Results (300 mg vs. Placebo): Significantly faster time to reduction in severity (p=0.0036) and complete resolution (p=0.0022). |
Prophylactic Treatment for HAE Attacks
| Drug | Trial | Phase | Primary Endpoint | Key Secondary Endpoints | Source(s) |
| Berotralstat | APeX-2 | 3 | Rate of investigator-confirmed HAE attacks. | Responder rate (≥50% reduction in attack rate); Quality of life (AE-QoL). | |
| Results (150 mg vs. Placebo): 44.2% reduction in attack rate (p<0.001). | Results (150 mg vs. Placebo): 58% vs. 25% of patients had ≥50% reduction. | ||||
| Donidalorsen | OASIS-HAE | 3 | Time-normalized number of investigator-confirmed HAE attacks. | Reduction in severe/moderate attacks; Quality of life (AE-QoL). | |
| Results (Q4W vs. Placebo): 81% lower monthly attack rate (p<0.001). | Results (Q4W vs. Placebo): 89% reduction in severe to moderate attacks. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and comparison of preclinical and clinical data. Below are generalized protocols for key experiments cited in this guide.
In Vitro Plasma Kallikrein Inhibition Assay
Objective: To determine the potency of an inhibitor against purified plasma kallikrein.
Protocol:
-
Reagents and Materials: Purified human plasma kallikrein, a specific chromogenic or fluorogenic substrate (e.g., H-D-Pro-Phe-Arg-pNA), assay buffer, test inhibitor, and a microplate reader.
-
Procedure:
-
A solution of purified human plasma kallikrein is pre-incubated with varying concentrations of the test inhibitor in a microplate.
-
The enzymatic reaction is initiated by adding the chromogenic or fluorogenic substrate.
-
The rate of substrate cleavage, which corresponds to plasma kallikrein activity, is monitored by measuring the change in absorbance or fluorescence over time.
-
-
Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration relative to a control without the inhibitor. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the data to a dose-response curve.
In Vivo Vascular Permeability Assay (Miles Assay)
Objective: To assess the ability of an oral plasma kallikrein inhibitor to reduce bradykinin-induced vascular leakage in an animal model.
Protocol:
-
Animal Model: Typically performed in mice or rats.
-
Procedure:
-
Animals are pre-treated with the oral plasma kallikrein inhibitor or a vehicle control at specified doses.
-
A vascular permeability tracer, such as Evans Blue dye, is administered intravenously. This dye binds to serum albumin.
-
A pro-inflammatory agent that stimulates bradykinin production (e.g., carrageenan) or bradykinin itself is injected intradermally at specific skin sites.
-
After a defined period, the animals are euthanized, and the skin at the injection sites is excised.
-
The extravasated Evans Blue dye is extracted from the tissue using a solvent (e.g., formamide).
-
-
Data Analysis: The amount of extracted dye is quantified spectrophotometrically. A reduction in dye extravasation in the inhibitor-treated group compared to the vehicle group indicates efficacy in reducing vascular permeability.
Conclusion
This compound is a promising oral, on-demand treatment for HAE attacks, demonstrating rapid onset of action in clinical trials. Preclinical data indicate high potency and selectivity for plasma kallikrein. In comparison, Berotralstat is an approved oral prophylactic treatment that effectively reduces the frequency of HAE attacks. ATN-249, another investigational oral inhibitor, has also shown a promising preclinical profile. While direct head-to-head comparative studies are limited, the available data suggest that these oral plasma kallikrein inhibitors represent a significant advancement in the management of HAE, offering patients more convenient and effective treatment options. The choice between on-demand and prophylactic therapy will depend on individual patient needs and disease characteristics. Further research, including real-world evidence, will be crucial to fully understand the comparative effectiveness of these agents.
References
Sebetralstat's selectivity profile compared to other serine protease inhibitors
For Immediate Release
A deep dive into the selectivity profile of sebetralstat reveals a highly targeted mechanism of action, setting it apart from other serine protease inhibitors. This guide provides a comprehensive comparison, supported by experimental data, for researchers and drug development professionals.
This compound, an investigational oral plasma kallikrein inhibitor, demonstrates a remarkable degree of selectivity for its target enzyme, plasma kallikrein (PKa). This high selectivity is crucial for minimizing off-target effects and enhancing the safety profile of the drug. An analysis of its inhibitory activity against a panel of related serine proteases underscores its precision.
Unprecedented Selectivity Profile
This compound exhibits potent inhibition of human plasma kallikrein with a half-maximal inhibitory concentration (IC50) of 6.0 nM.[1] In stark contrast, its activity against other closely related serine proteases is significantly lower, with IC50 values greater than 10,000 nM for enzymes such as Factor XIa, Factor XIIa, tissue kallikrein-1 (KLK1), thrombin, trypsin, and plasmin.[2] This translates to a selectivity of over 1500-fold for plasma kallikrein over these other proteases, a key differentiator in its class.[1]
This high degree of selectivity is attributed to a unique binding mechanism. Structural studies have shown that this compound induces a conformational change in the active site of plasma kallikrein, a feature not commonly observed with other serine proteases.[1]
Comparative Analysis with Other Kallikrein Inhibitors
To provide a clearer perspective on this compound's standing, the following table compares its selectivity with other notable plasma kallikrein inhibitors.
| Inhibitor | Target | IC50 / Ki | Selectivity | Reference |
| This compound | Plasma Kallikrein | IC50: 6.0 nM | >1500-fold vs. other serine proteases | [1] |
| Factor XIa | IC50: >10,000 nM | |||
| Factor XIIa | IC50: >10,000 nM | |||
| Tissue Kallikrein-1 | IC50: >10,000 nM | |||
| Thrombin | IC50: >10,000 nM | |||
| Trypsin | IC50: >10,000 nM | |||
| Plasmin | IC50: >10,000 nM | |||
| Ecallantide | Plasma Kallikrein | Ki: 25 pM | 60 to 30,000-fold vs. other enzymes | |
| Lanadelumab | Plasma Kallikrein | Not specified | Does not inhibit 20 other serine proteases at 1 µM | |
| Berotralstat | Plasma Kallikrein | Not specified | "Highly selective" |
Mechanism of Action: The Kallikrein-Kinin System
This compound exerts its therapeutic effect by targeting a key component of the kallikrein-kinin system (KKS). In conditions like hereditary angioedema (HAE), uncontrolled activation of plasma kallikrein leads to the excessive production of bradykinin, a potent vasodilator that increases vascular permeability and causes swelling. This compound competitively and reversibly inhibits plasma kallikrein, thereby preventing the cleavage of high-molecular-weight kininogen (HMWK) into bradykinin. This targeted inhibition effectively halts the progression of angioedema attacks.
Caption: this compound's targeted inhibition of plasma kallikrein.
Experimental Protocols
The selectivity of this compound was determined using isolated enzyme kinetic fluorogenic substrate assays. The following provides a general outline of the methodology:
Materials:
-
Recombinant human serine proteases (plasma kallikrein, Factor XIa, Factor XIIa, tissue kallikrein-1, thrombin, trypsin, plasmin).
-
Fluorogenic peptide substrates specific for each enzyme.
-
This compound and other comparator inhibitors.
-
Assay buffer (e.g., Tris-HCl with appropriate salts and additives).
-
384-well black microplates.
-
Fluorescence plate reader.
Procedure:
-
Enzyme and Substrate Preparation: Enzymes and substrates were diluted to their optimal working concentrations in the assay buffer.
-
Inhibitor Preparation: A serial dilution of this compound and other inhibitors was prepared in the assay buffer.
-
Assay Reaction:
-
A small volume of the inhibitor solution (or vehicle control) was added to the microplate wells.
-
The enzyme solution was then added to each well and incubated for a pre-determined period at room temperature to allow for inhibitor-enzyme binding.
-
The fluorogenic substrate was added to initiate the enzymatic reaction.
-
-
Data Acquisition: The increase in fluorescence, corresponding to the cleavage of the substrate by the enzyme, was monitored kinetically over time using a fluorescence plate reader.
-
Data Analysis: The initial reaction rates were calculated from the linear portion of the fluorescence curves. The percentage of inhibition for each inhibitor concentration was determined relative to the vehicle control. The IC50 values were then calculated by fitting the concentration-response data to a four-parameter logistic equation.
The experimental workflow for determining the selectivity profile is illustrated below.
Caption: Workflow for determining inhibitor selectivity.
Conclusion
The highly selective profile of this compound for plasma kallikrein represents a significant advancement in the development of targeted therapies for diseases mediated by the kallikrein-kinin system. This precision, supported by robust experimental data, suggests a favorable safety and efficacy profile, making it a promising candidate for further clinical investigation.
References
Validating Sebetralstat's Mechanism of Action: A Comparative Guide Using Genetic Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Sebetralstat, an oral plasma kallikrein inhibitor for the on-demand treatment of hereditary angioedema (HAE), with other therapies targeting the kallikrein-kinin system. A core focus is the validation of its mechanism of action, with a detailed exploration of how genetic knockout models are employed in this process. While specific preclinical studies on this compound using genetic knockout models are not extensively published in the public domain, this guide outlines the established scientific methodology for such validation and presents available comparative preclinical data for relevant compounds.
This compound and the Kallikrein-Kinin System
This compound is a potent and selective oral inhibitor of plasma kallikrein (PKa).[1] In hereditary angioedema (HAE), dysregulation of the kallikrein-kinin system leads to excessive production of bradykinin, a potent vasodilator that increases vascular permeability and causes swelling.[2][3] this compound works by binding to plasma kallikrein, preventing the cleavage of high-molecular-weight kininogen (HMWK) into bradykinin, thereby mitigating HAE attacks.
The validation of a drug's mechanism of action is a critical step in its development. Genetic knockout models offer a powerful tool for this purpose by allowing researchers to study the drug's effect in the absence of its intended target. For a plasma kallikrein inhibitor like this compound, a plasma kallikrein (KLKB1) knockout model would be the gold standard for confirming its on-target effects.
Comparative Preclinical Data of Oral Plasma Kallikrein Inhibitors
While direct head-to-head preclinical studies using knockout models are not always available, a comparison of the in vitro potency and selectivity of various oral plasma kallikrein inhibitors provides valuable insights into their pharmacological profiles.
| Compound | Target | IC50/Ki (nM) | Selectivity |
| This compound (KVD900) | Plasma Kallikrein | Ki: 3.02 | >1500-fold vs. other serine proteases |
| Berotralstat (BCX7353) | Plasma Kallikrein | Ki: 1.1 | High selectivity against related proteases |
| ATN-249 | Plasma Kallikrein | IC50: 2.7 | >2,000-fold vs. tissue kallikrein, plasmin, Factor Xa, Factor VIIa, thrombin, tPA |
| Avoralstat | Plasma Kallikrein | EC50: 1.14 - 11.1 (in human plasma) | Potent inhibitor of plasma kallikrein |
Data compiled from multiple sources. Experimental conditions may vary.
Visualizing the Mechanism and Validation Workflow
Signaling Pathway of the Kallikrein-Kinin System and this compound's Action
Experimental Workflow for Validating this compound's Mechanism of Action
Experimental Protocols
The following are detailed, albeit generalized, methodologies for key experiments that would be cited in the validation of this compound's mechanism of action using genetic knockout models.
Generation and Confirmation of Plasma Kallikrein (KLKB1) Knockout Mice
-
Objective: To create a murine model that lacks the plasma kallikrein enzyme, the target of this compound.
-
Methodology:
-
Gene Targeting: A targeting vector is designed to disrupt the KLKB1 gene in mouse embryonic stem (ES) cells, typically by replacing a critical exon with a selectable marker cassette (e.g., neomycin resistance).
-
ES Cell Transfection and Selection: The targeting vector is introduced into ES cells via electroporation. Cells that have successfully incorporated the vector are selected for using the appropriate antibiotic.
-
Blastocyst Injection: Correctly targeted ES cells are injected into blastocysts from a donor mouse strain.
-
Generation of Chimeric Mice: The injected blastocysts are transferred to a pseudopregnant female mouse. The resulting offspring (chimeras) are a mix of cells from the original blastocyst and the modified ES cells.
-
Germline Transmission: Chimeric mice are bred with wild-type mice. Offspring that inherit the knockout allele are identified by genotyping (e.g., PCR analysis of tail-tip DNA).
-
Breeding to Homozygosity: Heterozygous (KLKB1+/-) mice are interbred to produce homozygous knockout (KLKB1-/-) mice.
-
Confirmation of Knockout: The absence of plasma kallikrein protein is confirmed in the knockout mice using methods such as Western blotting or ELISA of plasma samples.
-
In Vivo Model of Vascular Permeability
-
Objective: To assess the ability of this compound to reduce vascular leakage in wild-type mice and to confirm its lack of effect in plasma kallikrein knockout mice.
-
Methodology:
-
Animal Groups: Wild-type (WT) and plasma kallikrein knockout (KO) mice are divided into treatment groups: WT + Vehicle, WT + this compound, KO + Vehicle, and KO + this compound.
-
Drug Administration: this compound or a vehicle control is administered orally to the respective groups at a predetermined time before the induction of vascular permeability.
-
Induction of Vascular Leakage: A pro-inflammatory agent (e.g., carrageenan) is injected into the paw or other relevant tissue to induce localized edema.
-
Quantification of Vascular Leakage:
-
An intravenous injection of Evans blue dye, which binds to plasma albumin, is administered.
-
After a set period, the animals are euthanized, and the affected tissue is harvested.
-
The extravasated Evans blue dye in the tissue is extracted using a solvent (e.g., formamide).
-
The amount of extracted dye is quantified by measuring its absorbance at a specific wavelength (e.g., 620 nm) using a spectrophotometer.
-
-
Data Analysis: The amount of dye extravasation is compared between the different groups. A significant reduction in leakage in the "WT + this compound" group compared to the "WT + Vehicle" group, and no significant difference between the "KO + Vehicle" and "KO + this compound" groups, would validate that this compound's effect is mediated through the inhibition of plasma kallikrein.
-
Conclusion
The validation of a drug's mechanism of action is paramount for ensuring its safety and efficacy. While clinical data strongly supports this compound's role as a plasma kallikrein inhibitor for the treatment of HAE, the use of genetic knockout models provides the definitive preclinical evidence of its on-target activity. The experimental framework described herein represents the standard approach for such validation. The high potency and selectivity of this compound, as demonstrated in preclinical in vitro studies, positions it as a promising and well-characterized therapeutic agent for patients with HAE. Further publication of preclinical studies involving genetic knockout models would provide additional valuable insights for the scientific community.
References
A Comparative Guide to Plasma Kallikrein Inhibition: Cross-Validation of Sebetralstat's Effects with siRNA-Mediated Kallikrein Knockdown
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two distinct methodologies for inhibiting plasma kallikrein, a key enzyme in the pathophysiology of hereditary angioedema (HAE) and other inflammatory conditions. We compare the pharmacological inhibition by Sebetralstat (Ekterly) , an oral small molecule inhibitor, with the genetic knockdown of plasma kallikrein using small interfering RNA (siRNA) . While direct comparative studies are not yet available in published literature, this guide offers a framework for cross-validation by presenting the established effects of this compound alongside the expected outcomes and necessary experimental protocols for siRNA-mediated kallikrein knockdown.
Introduction to Plasma Kallikrein Inhibition
Plasma kallikrein is a serine protease that, upon activation, cleaves high-molecular-weight kininogen (HK) to produce bradykinin, a potent vasodilator that increases vascular permeability, leading to swelling and pain.[1][2][3] Dysregulation of the plasma kallikrein-kinin system is the underlying cause of HAE.[3][4] Both this compound and siRNA targeting plasma kallikrein (encoded by the KLKB1 gene) aim to reduce bradykinin production, albeit through different mechanisms. This compound directly and reversibly binds to the active site of the plasma kallikrein enzyme, inhibiting its activity. In contrast, siRNA technology prevents the synthesis of the plasma kallikrein protein itself by degrading its messenger RNA (mRNA).
Comparative Efficacy: this compound vs. Theoretical siRNA Knockdown
The following tables summarize the quantitative data for this compound's inhibition of plasma kallikrein and provide a template for the expected data from a hypothetical siRNA-mediated knockdown experiment for cross-validation.
Table 1: In Vitro Inhibition of Plasma Kallikrein Activity
| Parameter | This compound | siRNA-mediated Kallikrein Knockdown (Projected) |
| Mechanism of Action | Reversible, competitive inhibition of plasma kallikrein active site | Post-transcriptional gene silencing of KLKB1 |
| IC50 (Isolated Human Plasma Kallikrein) | 6.0 nM | Not Applicable (Measures enzyme inhibition, not protein expression) |
| Ki (Inhibition Constant) | 3.02 ± 0.33 nM | Not Applicable |
| IC50 (Whole Plasma Assay - Healthy Volunteers) | 54.4 ± 13.1 nM | Dependent on knockdown efficiency; expected dose-dependent decrease in kallikrein activity |
| IC50 (Whole Plasma Assay - HAE Patients) | 47.5 ± 10.4 nM | Dependent on knockdown efficiency; expected dose-dependent decrease in kallikrein activity |
| Selectivity | >1500-fold selectivity over related serine proteases | Highly specific to the KLKB1 mRNA sequence |
Table 2: Clinical and In Vivo Effects
| Parameter | This compound (600 mg single oral dose) | siRNA-mediated Kallikrein Knockdown (Projected) |
| Time to Onset of Action | Near-complete inhibition of plasma kallikrein as early as 15 minutes post-dose | Slower onset, dependent on mRNA and protein turnover rates (typically 24-72 hours) |
| Duration of Action | >90% inhibition maintained for at least 4-6 hours | Potentially long-lasting, depending on the stability of the siRNA and the rate of new protein synthesis |
| Primary Clinical Endpoint (Phase 2) | Median time to beginning of symptom relief: 1.6 hours (vs. 9.0 hours for placebo) | Not yet clinically evaluated for on-demand treatment of HAE attacks |
Experimental Protocols
To facilitate a direct comparison, the following experimental protocols are proposed for a cross-validation study.
In Vitro Plasma Kallikrein Activity Assay
Objective: To compare the dose-dependent inhibition of plasma kallikrein activity by this compound with the reduction in activity following siRNA-mediated knockdown in a relevant cell line (e.g., human endothelial cells or a cell line engineered to express plasma kallikrein).
Methodology:
-
Cell Culture and Treatment:
-
Culture human endothelial cells (e.g., HUVECs) in appropriate media.
-
For the this compound arm, treat cells with a range of this compound concentrations.
-
For the siRNA arm, transfect cells with varying concentrations of KLKB1-targeting siRNA and a non-targeting control siRNA using a suitable transfection reagent. Incubate for 24-72 hours to allow for mRNA and protein knockdown.
-
-
Sample Preparation:
-
Collect cell lysates and culture supernatants.
-
Measure total protein concentration for normalization.
-
-
Kallikrein Activity Assay:
-
Use a fluorogenic substrate specific for plasma kallikrein.
-
Add the substrate to the cell lysates or supernatants and measure the fluorescence intensity over time using a plate reader.
-
Calculate the rate of substrate cleavage, which is proportional to kallikrein activity.
-
-
Data Analysis:
-
For this compound, plot kallikrein activity against drug concentration to determine the IC50 value.
-
For siRNA, compare the kallikrein activity in KLKB1 siRNA-treated cells to the control siRNA-treated cells to determine the percentage of activity reduction.
-
Western Blot Analysis for Kallikrein Protein Levels
Objective: To confirm the reduction in plasma kallikrein protein levels following siRNA treatment.
Methodology:
-
Sample Preparation:
-
Use cell lysates from the in vitro activity assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for human plasma kallikrein.
-
Use a secondary antibody conjugated to a detectable enzyme (e.g., HRP).
-
Visualize protein bands using a chemiluminescent substrate.
-
Use a loading control (e.g., GAPDH or beta-actin) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize kallikrein protein levels to the loading control.
-
Calculate the percentage of kallikrein protein knockdown in siRNA-treated cells compared to controls.
-
Visualizing the Comparison
Signaling Pathway of the Plasma Kallikrein-Kinin System
The following diagram illustrates the central role of plasma kallikrein in the generation of bradykinin and the points of intervention for this compound and siRNA.
Plasma Kallikrein-Kinin System and Intervention Points.
Proposed Experimental Workflow for Cross-Validation
This diagram outlines the logical flow of experiments to compare this compound and siRNA-mediated kallikrein knockdown.
Workflow for Cross-Validation of this compound and siRNA.
Conclusion
This compound offers a rapid-acting, on-demand therapeutic option for HAE by directly inhibiting plasma kallikrein activity. siRNA-mediated knockdown of KLKB1 represents a powerful research tool and a potential therapeutic strategy with a longer-lasting effect, although with a slower onset of action. The cross-validation framework proposed in this guide, utilizing standardized in vitro assays, would provide a valuable head-to-head comparison of these two distinct modalities. Such studies are crucial for a comprehensive understanding of their relative strengths and potential applications in both research and clinical settings. The data generated would be instrumental for drug development professionals in evaluating the therapeutic potential of different plasma kallikrein inhibition strategies.
References
- 1. In Vitro Modeling of Bradykinin-Mediated Angioedema States - PMC [pmc.ncbi.nlm.nih.gov]
- 2. kalvista.com [kalvista.com]
- 3. This compound (KVD900): A Potent and Selective Small Molecule Plasma Kallikrein Inhibitor Featuring a Novel P1 Group as a Potential Oral On-Demand Treatment for Hereditary Angioedema - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hereditary Angioedema: Novel Molecules for Treatment of Acute Attacks and Long-Term Prophylaxis [mdpi.com]
Sebetralstat's Potency: A Comparative Analysis Between Human and Rodent Plasma
Data Presentation: Potency of Sebetralstat
The potency of this compound has been thoroughly evaluated in human plasma, both with isolated key enzymes and in a more physiologically relevant whole plasma environment. The data consistently demonstrates that this compound is a highly potent inhibitor of human plasma kallikrein.
| Parameter | Matrix/Enzyme | Value (nM) | Source |
| Ki | Isolated Human Plasma Kallikrein | 3.02 ± 0.33 | [1] |
| IC50 | Isolated Human Plasma Kallikrein | 6.0 | [1] |
| IC50 | Whole Plasma (Healthy Volunteers) | 54.4 ± 13.1 | [2] |
| IC50 | Whole Plasma (HAE Patients) | 47.5 ± 10.4 | [2] |
Note: Data for the direct potency (IC50/Ki) of this compound in rodent plasma is not available in the cited literature. Preclinical studies have confirmed rapid and near-complete inhibition of plasma kallikrein in animal models following oral administration, supporting its progression to clinical trials, but specific in vitro potency values for rodent plasma are not published.
Signaling Pathway
The diagram below illustrates the Kallikrein-Kinin System (KKS) and the mechanism of action of this compound. In hereditary angioedema (HAE), uncontrolled activation of the KKS leads to excessive bradykinin production, causing swelling. This compound directly inhibits plasma kallikrein, blocking this cascade.
Experimental Protocols
The potency of this compound in human plasma was determined using a whole plasma assay that measures plasma kallikrein activity following stimulation of the kallikrein-kinin system.
Objective: To determine the in vitro inhibitory concentration (IC50) of this compound on plasma kallikrein activity in human plasma.
Materials:
-
Human plasma (from healthy volunteers or HAE patients)
-
This compound (or other test inhibitors)
-
Dextran sulfate (DXS) solution (e.g., 6.25 µg/mL) as a prekallikrein activator
-
Fluorogenic substrate for plasma kallikrein (e.g., H-D-Pro-Phe-Arg-pNA)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.8)
-
96-well microplate (black, for fluorescence)
-
Microplate reader with fluorescence detection capabilities
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in the assay buffer to achieve a range of final concentrations for testing. A vehicle control (buffer with the same final concentration of solvent, e.g., DMSO) must be included.
-
Assay Setup: In the wells of a 96-well plate, add the diluted this compound solutions or the vehicle control.
-
Plasma Addition: Add human plasma to each well containing the test compound or vehicle. Mix gently and pre-incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Kallikrein-Kinin System Activation: Initiate the activation of plasma prekallikrein to plasma kallikrein by adding the DXS solution to each well.
-
Enzymatic Reaction: After a short incubation to allow for kallikrein generation (e.g., 5 minutes), initiate the enzymatic reaction by adding the fluorogenic substrate.
-
Data Acquisition: Immediately measure the fluorescence kinetically over a set period (e.g., 15-30 minutes) at 37°C using a microplate reader. The rate of substrate cleavage (change in fluorescence per minute) is proportional to the plasma kallikrein activity.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.
Experimental Workflow
The following diagram outlines the workflow for the in vitro plasma kallikrein inhibition assay described above.
References
A Comparative Benchmark of Sebetralstat Against Historical Plasma Kallikrein Inhibitors for Hereditary Angioedema Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Sebetralstat, a novel oral plasma kallikrein inhibitor, with historical inhibitors used in the research and treatment of Hereditary Angioedema (HAE). The following sections present a comprehensive overview of their mechanisms of action, comparative preclinical and clinical data, and detailed experimental protocols to support further research and development in this field.
Introduction to Plasma Kallikrein Inhibition in HAE
Hereditary Angioedema is a rare genetic disorder characterized by recurrent and unpredictable episodes of severe swelling.[1] The underlying cause of HAE is often a deficiency or dysfunction of the C1 esterase inhibitor (C1-INH), a key regulator of the plasma kallikrein-kinin system.[2] Uncontrolled activation of this system leads to the excessive production of bradykinin, a potent vasodilator that increases vascular permeability and causes the characteristic swelling associated with HAE attacks.[2] Plasma kallikrein is a central enzyme in this pathway, making it a prime target for therapeutic intervention.[3] This guide focuses on this compound and compares it with other notable plasma kallikrein inhibitors: the oral inhibitor Berotralstat, the injectable recombinant protein Ecallantide, and the monoclonal antibody Lanadelumab. Additionally, Icatibant, a bradykinin B2 receptor antagonist, is included for its relevance in the HAE treatment landscape, although it has a different mechanism of action.[4]
Comparative Analysis of Plasma Kallikrein Inhibitors
The development of plasma kallikrein inhibitors has evolved from injectable biologics to orally available small molecules, offering improved convenience for patients. This compound is a recent addition to this class, demonstrating rapid oral absorption and potent inhibition of plasma kallikrein.
Biochemical and Pharmacokinetic Properties
The following table summarizes the key biochemical and pharmacokinetic parameters of this compound and historical inhibitors.
| Parameter | This compound | Berotralstat | Ecallantide | Lanadelumab | Icatibant |
| Target | Plasma Kallikrein | Plasma Kallikrein | Plasma Kallikrein | Plasma Kallikrein | Bradykinin B2 Receptor |
| Modality | Small Molecule | Small Molecule | Recombinant Protein | Monoclonal Antibody | Peptide |
| Administration | Oral | Oral | Subcutaneous | Subcutaneous | Subcutaneous |
| Ki Value | 3 nM | 0.44 nM | 25 pM | Not Applicable | Not Applicable |
| IC50 (vs Plasma Kallikrein) | 6 nM | Not specified | Not specified | 0.120 ± 0.005 nM (Ki) | Not Applicable |
| Time to Max Concentration (Tmax) | ~1.5 hours | Not specified | 2-3 hours | ~4.11 days | Not specified |
| Half-life (t1/2) | Not specified | ~93 hours | ~2.0 hours | ~15 days | Not specified |
Clinical Efficacy in HAE Attack Treatment (On-Demand)
This table compares the clinical efficacy of on-demand treatments for acute HAE attacks.
| Parameter | This compound | Ecallantide | Icatibant |
| Clinical Trial | KONFIDENT (Phase 3) | EDEMA3 & EDEMA4 (Phase 3) | Not specified |
| Primary Endpoint | Time to beginning of symptom relief | Change in Mean Symptom Complex Severity (MSCS) score at 4 hours | Not specified |
| Median Time to Symptom Relief | 1.61 hours (300 mg), 1.79 hours (600 mg) | Not directly comparable | Not specified |
Clinical Efficacy in HAE Attack Prophylaxis
This table compares the efficacy of prophylactic treatments in reducing HAE attack frequency.
| Parameter | Berotralstat | Lanadelumab |
| Clinical Trial | APeX-2 (Phase 3) | HELP (Phase 3) |
| Primary Endpoint | Rate of HAE attacks | Rate of HAE attacks |
| Attack Rate Reduction | 44.2% (150 mg vs. placebo) | ~87% (300 mg q2wks vs. placebo) |
Signaling Pathways and Experimental Workflows
Visualizing the biochemical cascade and the experimental process is crucial for understanding the mechanism of action and the evaluation of these inhibitors.
Caption: The Kallikrein-Kinin System and points of therapeutic intervention.
Caption: A generalized workflow for the preclinical and clinical evaluation of a novel plasma kallikrein inhibitor.
Detailed Experimental Protocols
In Vitro Plasma Kallikrein Inhibition Assay (IC50 Determination)
This protocol outlines a typical chromogenic assay to determine the half-maximal inhibitory concentration (IC50) of a test compound against purified human plasma kallikrein.
Objective: To quantify the potency of an inhibitor by measuring its ability to block the enzymatic activity of plasma kallikrein.
Materials:
-
Purified active human plasma kallikrein
-
Test inhibitor (e.g., this compound)
-
Chromogenic substrate for plasma kallikrein (e.g., H-D-Pro-Phe-Arg-pNA, S-2302)
-
Assay Buffer (e.g., Tris-based buffer, pH 7.4-8.0)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Stop Solution (e.g., 20-50% Acetic Acid)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).
-
Create a serial dilution of the inhibitor in Assay Buffer to achieve a range of desired concentrations.
-
Dilute the purified plasma kallikrein enzyme to a working concentration in Assay Buffer.
-
Prepare the chromogenic substrate solution in Assay Buffer.
-
-
Assay Setup:
-
To the wells of a 96-well microplate, add the following in order:
-
Assay Buffer
-
Test inhibitor dilutions or vehicle control (for 100% activity)
-
Purified plasma kallikrein solution
-
-
Include a "no enzyme" blank control containing only Assay Buffer and substrate.
-
-
Pre-incubation:
-
Gently mix the contents of the plate and incubate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the chromogenic substrate to all wells.
-
Immediately place the microplate in a reader pre-heated to 37°C.
-
Measure the absorbance at 405 nm in kinetic mode for 10-60 minutes, or as an endpoint reading after adding a stop solution.
-
-
Data Analysis:
-
Subtract the absorbance of the "no enzyme" blank from all other readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Selectivity Profiling
Objective: To assess the specificity of the inhibitor for plasma kallikrein over other related serine proteases.
Procedure:
-
The same general protocol for the IC50 determination is followed.
-
A panel of other serine proteases (e.g., tissue kallikrein, trypsin, thrombin, plasmin, Factor Xa, Factor VIIa) is used in place of plasma kallikrein.
-
The IC50 value of the test inhibitor is determined for each protease in the panel.
-
The selectivity is calculated as the ratio of the IC50 for the off-target protease to the IC50 for plasma kallikrein. A higher ratio indicates greater selectivity. For example, this compound has shown over 1500-fold selectivity for plasma kallikrein compared to a panel of related serine proteases.
Conclusion
This compound represents a significant advancement in the on-demand treatment of HAE, offering a rapid-acting oral alternative to injectable therapies. Its high potency and selectivity for plasma kallikrein, as demonstrated in preclinical studies, translate to a favorable clinical profile. This guide provides a foundational comparison of this compound with historical plasma kallikrein inhibitors, offering researchers and drug developers valuable data and methodologies to inform future investigations in the field of HAE and other bradykinin-mediated diseases. The continued development of oral, potent, and selective inhibitors like this compound holds the promise of improving the quality of life for individuals with HAE.
References
Sebetralstat vs. Bradykinin Receptor Antagonists: A Comparative Analysis of Their Effects on Bradykinin Levels
For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of therapeutic agents is paramount. This guide provides a detailed comparison of sebetralstat and bradykinin receptor antagonists, focusing on their distinct mechanisms of action and subsequent effects on bradykinin levels, supported by available experimental data.
At the forefront of treating conditions mediated by bradykinin, such as Hereditary Angioedema (HAE), are two major classes of drugs: plasma kallikrein inhibitors, like this compound, and bradykinin receptor antagonists, such as icatibant. While both aim to mitigate the effects of excessive bradykinin, they do so at different points in the bradykinin signaling cascade, leading to fundamental differences in their impact on bradykinin concentrations in the body.
This compound: A Proactive Approach to Lowering Bradykinin Production
This compound is an orally administered, potent, and selective small molecule inhibitor of plasma kallikrein[1]. Plasma kallikrein is the enzyme responsible for cleaving high-molecular-weight kininogen (HMWK) to produce bradykinin[2][3]. By inhibiting plasma kallikrein, this compound directly prevents the generation of bradykinin[4][5]. This mechanism of action suggests that effective administration of this compound will lead to a decrease in the concentration of free bradykinin in the plasma and tissues.
Clinical studies have demonstrated that this compound rapidly inhibits plasma kallikrein activity. A single 600 mg oral dose in healthy subjects resulted in greater than 90% mean inhibition of enzyme activity from 30 minutes to approximately 6 hours post-dose. This near-complete inhibition of plasma kallikrein is expected to significantly reduce the production of bradykinin, thereby lowering its levels and preventing the symptoms of bradykinin-mediated conditions. While direct quantification of the reduction in bradykinin levels following this compound administration in humans is not extensively published, the mechanism strongly supports a reduction in bradykinin production.
Bradykinin Receptor Antagonists: Blocking the Signal at the Receptor Level
In contrast, bradykinin receptor antagonists, such as icatibant, work by competitively blocking the bradykinin B2 receptor. This action prevents bradykinin from binding to its receptor and initiating the downstream signaling cascade that leads to vasodilation, increased vascular permeability, and pain.
Crucially, the mechanism of bradykinin receptor antagonists does not involve the inhibition of bradykinin synthesis. Therefore, these agents are not expected to lower the overall levels of circulating or tissue bradykinin. In fact, one preclinical study in rats demonstrated that the administration of the B2-receptor antagonist icatibant did not influence the circulating or tissue levels of bradykinin peptides. This suggests that the therapeutic effect of icatibant is solely due to the blockade of the bradykinin receptor, without altering the concentration of bradykinin itself.
However, a clinical study in HAE patients reported a decrease in plasma bradykinin concentration four hours after icatibant administration during an acute attack. The median bradykinin level decreased from 48.5 pmol/L during the attack to 18.0 pmol/L after treatment. This finding may seem contradictory to the drug's mechanism of action. A possible explanation is that during an HAE attack, the inflammatory cascade is highly activated, leading to continuous bradykinin production. By blocking the receptor, icatibant may interrupt a positive feedback loop that contributes to sustained inflammation and bradykinin release, leading to an indirect and delayed reduction in its levels as the attack subsides. It is important to note that this is a different scenario from the steady-state conditions in the preclinical study.
Comparative Summary of Effects on Bradykinin Levels
| Feature | This compound (Plasma Kallikrein Inhibitor) | Bradykinin Receptor Antagonists (e.g., Icatibant) |
| Primary Mechanism | Inhibits the enzyme plasma kallikrein. | Blocks the bradykinin B2 receptor. |
| Effect on Bradykinin Production | Directly reduces the production of bradykinin. | No direct effect on bradykinin production. |
| Expected Effect on Bradykinin Levels | Decrease in plasma and tissue bradykinin concentrations. | No change in steady-state bradykinin levels. May show a decrease during an acute inflammatory event due to resolution of the inflammatory cascade. |
Signaling Pathway Diagrams
Experimental Protocols for Bradykinin Measurement
Accurate quantification of bradykinin is challenging due to its short half-life and low plasma concentrations. The following are summarized protocols for two common methods.
Enzyme-Linked Immunosorbent Assay (ELISA)
This method utilizes a competitive immunoassay format.
Protocol Outline:
-
Sample Collection and Preparation:
-
Collect whole blood into chilled tubes containing EDTA and a cocktail of protease inhibitors to prevent ex vivo bradykinin degradation.
-
Centrifuge at 4°C to separate plasma.
-
Samples may require extraction, for example, with ethanol, to remove interfering substances.
-
-
Assay Procedure:
-
Standards and prepared samples are added to a microplate pre-coated with a capture antibody.
-
Biotinylated bradykinin is added, which competes with the bradykinin in the sample for binding to the capture antibody.
-
A polyclonal antibody specific for bradykinin is then added.
-
The plate is washed, and a streptavidin-HRP conjugate is added, which binds to the biotinylated bradykinin.
-
A substrate solution (e.g., TMB) is added, and the color development is stopped with an acid solution.
-
The absorbance is read at 450 nm. The intensity of the color is inversely proportional to the concentration of bradykinin in the sample.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers high specificity and sensitivity for quantifying bradykinin and its metabolites.
Protocol Outline:
-
Sample Collection:
-
Collect whole blood in EDTA-containing tubes. The use of protease inhibitors is critical to prevent ex vivo changes in bradykinin levels.
-
-
Sample Preparation:
-
Protein Precipitation: Add a solvent like ethanol or acetonitrile to the plasma to precipitate proteins.
-
Solid-Phase Extraction (SPE): The supernatant is passed through an SPE cartridge (e.g., C18) to clean up the sample and concentrate the bradykinin.
-
The sample is then eluted and dried.
-
The dried sample is reconstituted in a suitable solvent for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
An internal standard (e.g., a stable isotope-labeled bradykinin) is added to the sample for accurate quantification.
-
The sample is injected into a liquid chromatography system for separation.
-
The separated analytes are introduced into a tandem mass spectrometer.
-
Specific precursor-to-product ion transitions for bradykinin and the internal standard are monitored for quantification.
-
Conclusion
This compound and bradykinin receptor antagonists represent two distinct and effective strategies for managing bradykinin-mediated diseases. This compound acts upstream by inhibiting plasma kallikrein, thereby directly reducing the production and levels of bradykinin. In contrast, bradykinin receptor antagonists act at the receptor level, blocking the effects of bradykinin without directly altering its concentration. The choice between these therapeutic approaches will depend on the specific clinical context and therapeutic goals. For researchers, the differential effects of these drugs on bradykinin levels provide valuable tools to investigate the pathophysiology of bradykinin-mediated disorders.
References
- 1. This compound (KVD900): A Potent and Selective Small Molecule Plasma Kallikrein Inhibitor Featuring a Novel P1 Group as a Potential Oral On-Demand Treatment for Hereditary Angioedema - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Introduction - Clinical Review Report Lanadelumab (Takhzyro) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. researchgate.net [researchgate.net]
Independent Validation of Sebetralstat: A Comparative Guide for HAE On-Demand Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Sebetralstat, an oral on-demand treatment for Hereditary Angioedema (HAE), with other available therapies. The information is based on published research findings, primarily from the Phase 3 KONFIDENT and KONFIDENT-S clinical trials, alongside data from studies of other approved HAE treatments.
Executive Summary
This compound, an oral plasma kallikrein inhibitor, has demonstrated statistically significant and clinically meaningful efficacy in the on-demand treatment of HAE attacks in the pivotal Phase 3 KONFIDENT trial.[1][2][3][4] It offers a novel, non-invasive treatment option for a condition where current on-demand therapies require parenteral administration.[5] This guide presents a comparative analysis of this compound against placebo and provides available data on other on-demand HAE treatments, including Icatibant, Ecallantide, recombinant human C1 esterase inhibitor (rhC1INH), and plasma-derived C1-inhibitor. While direct head-to-head trial data is limited, this guide aims to provide a comprehensive overview based on existing clinical evidence. An indirect treatment comparison has suggested no significant differences in the time to beginning of symptom relief between oral this compound and intravenous recombinant C1-inhibitor.
Mechanism of Action: this compound
This compound is a competitive and reversible inhibitor of plasma kallikrein (PKa). By inhibiting PKa, this compound blocks the cleavage of high-molecular-weight kininogen (HK) to produce bradykinin, a potent vasodilator that increases vascular permeability and mediates the swelling characteristic of HAE attacks. Furthermore, it disrupts the positive feedback loop in the kallikrein-kinin system, thereby reducing the generation of additional PKa and Factor XIIa.
Comparative Efficacy of this compound: The KONFIDENT Trial
The KONFIDENT trial was a Phase 3, randomized, double-blind, placebo-controlled, crossover study that evaluated the efficacy and safety of this compound (300 mg and 600 mg) for the on-demand treatment of HAE attacks in adults and adolescents.
Table 1: Key Efficacy Endpoints from the KONFIDENT Phase 3 Trial
| Endpoint | This compound 300 mg | This compound 600 mg | Placebo |
| Median Time to Beginning of Symptom Relief (hours) | 1.61 | 1.79 | 6.72 |
| Median Time to Reduction in Attack Severity (hours) | - | - | >12 |
| Median Time to Complete Attack Resolution (hours) | - | - | >24 |
Data presented as median values. A direct statistical comparison for all endpoints across all studies is not available.
Comparison with Other On-Demand HAE Therapies
The following tables summarize available efficacy and safety data for other approved on-demand HAE treatments. It is important to note that these data are from different clinical trials with potentially different designs, patient populations, and endpoint definitions, and therefore, direct comparisons should be made with caution.
Table 2: Efficacy of Other On-Demand HAE Therapies from Clinical Trials
| Treatment | Mechanism of Action | Key Efficacy Finding (Median Time to Symptom Relief) |
| Icatibant | Bradykinin B2 Receptor Antagonist | ~2.0 - 8.0 hours for clinically significant relief in FAST-3 trial |
| Ecallantide | Plasma Kallikrein Inhibitor | Significant symptom improvement at 4 hours vs. placebo in EDEMA trials |
| Recombinant Human C1-INH | C1 Esterase Inhibitor | ~1.0 - 1.8 hours for peripheral attacks in a pooled analysis |
| Plasma-Derived C1-INH | C1 Esterase Inhibitor | Symptom relief often within 30 minutes to 1 hour |
Table 3: Safety Profile Comparison
| Treatment | Common Adverse Events |
| This compound | Treatment-related adverse event rates were similar to placebo (2.3% for 300mg, 2.2% for 600mg vs 4.8% for placebo). |
| Icatibant | Injection-site reactions are common. |
| Ecallantide | Potential for hypersensitivity reactions. |
| Recombinant Human C1-INH | Generally well-tolerated. |
| Plasma-Derived C1-INH | Generally well-tolerated; carries a theoretical risk associated with plasma-derived products. |
Experimental Protocols: KONFIDENT Trial Workflow
While detailed, step-by-step experimental protocols are extensive and typically found in supplementary materials of publications, the general workflow of the KONFIDENT trial provides insight into the study's design.
KONFIDENT Trial Design Overview:
-
Study Design: A multinational, randomized, double-blind, placebo-controlled, three-way crossover Phase 3 trial.
-
Participants: 136 adult and adolescent patients with HAE.
-
Intervention: Each patient treated three separate HAE attacks, one with this compound 300 mg, one with this compound 600 mg, and one with placebo, in a randomized order.
-
Primary Endpoint: Time to the beginning of symptom relief.
-
Key Secondary Endpoints: Time to a reduction in attack severity and time to complete attack resolution.
Conclusion
This compound represents a significant advancement in the on-demand treatment of HAE, offering the first oral therapeutic option with a favorable efficacy and safety profile as demonstrated in the KONFIDENT trial. While direct comparative data against other active treatments are limited, the available evidence suggests that this compound provides rapid symptom relief. The oral route of administration may also offer a less burdensome and more convenient treatment option for patients compared to injectable therapies. Further real-world evidence and potential future comparative studies will continue to define its place in the HAE treatment landscape.
References
- 1. Ecallantide for treatment of acute hereditary angioedema attacks: analysis of efficacy by patient characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SUMMARY OF EVIDENCE - Icatibant for Patients with Type III Hereditary Angioedema: A Review of Clinical Effectiveness and Harms - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Safety and efficacy of icatibant self-administration for acute hereditary angioedema - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hereditary Angioedema (HAE) Treatment & Management [discoverhae.com]
- 5. Goals of HAE treatment and available treatment options | CSL Hub [rethinkhae.eu]
Sebetralstat: A Comparative Analysis of its Inhibitory Action on Kallikrein Isoforms
For Immediate Release
This guide provides a detailed comparative study of Sebetralstat's inhibitory effects on different isoforms of kallikrein, offering valuable insights for researchers, scientists, and professionals in drug development. This compound, an oral, small-molecule inhibitor, has demonstrated high potency and selectivity for plasma kallikrein, a key enzyme in the pathophysiology of Hereditary Angioedema (HAE)[1][2][3]. This document summarizes the available quantitative data, details the experimental methodologies for assessing inhibitory activity, and visualizes the relevant signaling pathways.
Quantitative Comparison of this compound's Inhibitory Activity
This compound exhibits a profound selectivity for plasma kallikrein (PKa) over other related serine proteases. The available data on its inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) are presented below. It is important to note that while data for plasma kallikrein is robust, specific inhibitory constants for many tissue kallikrein isoforms are not extensively reported in the public domain, reflecting the targeted development of this compound for diseases mediated by plasma kallikrein.
| Kallikrein Isoform | Gene | Common Name/Abbreviation | This compound Ki (nM) | This compound IC50 | Notes |
| Plasma Kallikrein | KLKB1 | PKa | 3.0[1][3] | 6.0 nM | Potent, competitive, and reversible inhibitor. |
| Tissue Kallikrein 1 | KLK1 | hK1 | Not Reported | >40 µM | Demonstrates very low affinity, highlighting high selectivity. |
| Tissue Kallikrein 2 | KLK2 | hK2 | Not Reported | Not Reported | Expected to be high based on selectivity profile. |
| Tissue Kallikrein 3 | KLK3 | Prostate-Specific Antigen (PSA) | Not Reported | Not Reported | Expected to be high based on selectivity profile. |
| Other Tissue Kallikreins | KLK4-15 | hK4-15 | Not Reported | Not Reported | This compound shows >1500-fold selectivity against a panel of related serine proteases. |
Note: The high IC50 value for Tissue Kallikrein 1 (KLK1) and the broad selectivity against other serine proteases suggest that this compound is highly specific for plasma kallikrein. Further studies on a wider range of individual tissue kallikrein isoforms would be beneficial for a more comprehensive understanding of its off-target effects.
Experimental Protocols
The determination of this compound's inhibitory activity against various kallikrein isoforms typically involves in vitro enzymatic assays. A generalized protocol for such an assay is described below.
Isolated Enzyme Kinetic Fluorogenic Substrate Assay
This method is commonly employed to determine the potency of inhibitors against purified proteases.
Objective: To measure the half-maximal inhibitory concentration (IC50) of this compound against a specific kallikrein isoform.
Materials:
-
Purified recombinant human kallikrein isoform (e.g., plasma kallikrein, tissue kallikrein 1).
-
This compound stock solution (typically in DMSO).
-
Assay buffer (e.g., Tris-HCl or HEPES buffer at physiological pH, containing salts and a carrier protein like BSA).
-
Fluorogenic peptide substrate specific for the kallikrein isoform being tested.
-
96-well microplates (black, for fluorescence assays).
-
Fluorescence microplate reader.
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in the assay buffer. A DMSO control is included.
-
Enzyme Preparation: Dilute the purified kallikrein isoform to a working concentration in the assay buffer.
-
Assay Reaction:
-
Add a fixed volume of the diluted this compound or DMSO control to the wells of the microplate.
-
Add the diluted enzyme solution to each well and incubate for a pre-determined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
-
Data Acquisition: Monitor the increase in fluorescence intensity over time using a microplate reader. The rate of substrate cleavage is proportional to the enzyme activity.
-
Data Analysis:
-
Calculate the percentage of enzyme inhibition for each this compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic model).
-
Signaling Pathways
Kallikreins are involved in diverse signaling pathways. This compound's primary therapeutic effect is achieved through the inhibition of the plasma kallikrein-kinin system. The signaling pathways for plasma kallikrein and a generalized pathway for tissue kallikreins are depicted below.
Plasma Kallikrein-Kinin System and Inhibition by this compound
Plasma kallikrein is a central component of the kallikrein-kinin system, which, when activated, leads to the release of bradykinin. Bradykinin is a potent vasodilator that increases vascular permeability, leading to swelling and inflammation, characteristic of HAE attacks. This compound directly inhibits plasma kallikrein, thereby preventing the production of bradykinin.
Generalized Tissue Kallikrein Signaling
Tissue kallikreins (KLKs) are involved in a variety of physiological and pathological processes, including inflammation, tissue remodeling, and cancer progression. Unlike plasma kallikrein's primary role in the kinin system, tissue kallikreins can activate Protease-Activated Receptors (PARs) and modulate other signaling cascades, such as the MAPK pathway.
Conclusion
This compound is a highly potent and selective inhibitor of plasma kallikrein. The substantial difference in inhibitory constants between plasma kallikrein and tissue kallikrein 1 underscores its specificity. This high selectivity is a key attribute, as it minimizes the potential for off-target effects related to the inhibition of other kallikrein isoforms that play crucial roles in various physiological processes. The data presented in this guide, along with the outlined experimental protocols and signaling pathways, provide a comprehensive overview for researchers engaged in the study of kallikrein inhibitors and the development of novel therapeutics.
References
Replicating key Sebetralstat experiments from the KONFIDENT trial in a research setting
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the key experiments from the pivotal KONFIDENT trial for the oral plasma kallikrein inhibitor, Sebetralstat. It offers a comparative analysis with alternative on-demand treatments for Hereditary Angioedema (HAE), detailed experimental protocols for replication, and visualizations of the underlying biological and experimental pathways.
This compound, an investigational oral therapy, has demonstrated promising results in the Phase 3 KONFIDENT trial for the on-demand treatment of HAE attacks. This guide is designed to facilitate a deeper understanding of the trial's methodology and to provide a framework for replicating its key experiments in a research setting.
Comparative Efficacy of On-Demand HAE Therapies
The following table summarizes the key efficacy endpoints from the KONFIDENT trial for this compound and provides a comparison with other approved on-demand treatments for HAE. It is important to note that these trials were not head-to-head, and direct comparisons should be made with caution due to differences in study design, patient populations, and endpoint definitions.
| Treatment | Mechanism of Action | Route of Administration | Median Time to Beginning of Symptom Relief |
| This compound (300 mg) | Plasma Kallikrein Inhibitor | Oral | 1.61 hours[1] |
| This compound (600 mg) | Plasma Kallikrein Inhibitor | Oral | 1.79 hours[1] |
| Placebo | - | Oral | 6.72 hours[1] |
| Berinert | C1 Esterase Inhibitor (Human) | Intravenous | 0.5 hours |
| Ruconest | C1 Esterase Inhibitor (Recombinant) | Intravenous | 1.5 hours |
| Ecallantide (Kalbitor) | Plasma Kallikrein Inhibitor | Subcutaneous | Not directly comparable; improvement in mean symptom complex severity score at 4 hours |
| Icatibant (Firazyr) | Bradykinin B2 Receptor Antagonist | Subcutaneous | 2.0 hours |
Safety and Tolerability Profile
The KONFIDENT trial demonstrated a favorable safety profile for this compound, with treatment-related adverse event rates comparable to placebo.
| Treatment | Treatment-Related Adverse Event Rate |
| This compound (300 mg) | 2.3%[1] |
| This compound (600 mg) | 2.2%[1] |
| Placebo | 4.8% |
Experimental Protocols
To replicate the key findings of the KONFIDENT trial, the following detailed methodologies should be employed. These protocols are based on the information available from the clinical trial documentation.
Patient Population and Study Design
-
Inclusion Criteria: Adolescent and adult patients (aged 12 years and older) with a confirmed diagnosis of HAE Type I or II. Patients should have a history of a minimum number of HAE attacks in a specified period prior to enrollment. The KONFIDENT trial included patients who were on long-term prophylaxis as well as those using only on-demand treatment.
-
Study Design: A randomized, double-blind, placebo-controlled, three-way crossover design is recommended. Each participant would treat three separate HAE attacks, one with each of the following: this compound 300 mg, this compound 600 mg, and a matching placebo. The order of treatment is randomized for each participant.
Primary Efficacy Endpoint: Time to Beginning of Symptom Relief
This is the most critical endpoint to replicate. The methodology involves the use of a patient-reported outcome (PRO) instrument, the Patient Global Impression of Change (PGI-C) scale.
-
Instrument: The PGI-C is a 7-point scale where patients rate the change in their HAE attack symptoms compared to baseline. The scale should be presented to the patient as follows:
-
1 = Very much improved
-
2 = Much improved
-
3 = Minimally improved
-
4 = No change
-
5 = Minimally worse
-
6 = Much worse
-
7 = Very much worse
-
-
Definition of Endpoint: The beginning of symptom relief is defined as the first time a patient reports a score of "Minimally improved" (a score of 3) or better for two consecutive time points.
-
Data Collection:
-
Patients should be provided with an electronic diary to record their PGI-C scores.
-
A baseline PGI-C score should be recorded at the onset of the HAE attack before the administration of the study drug.
-
Post-dose PGI-C assessments should be completed at frequent, predefined intervals. Based on the KONFIDENT trial design, assessments should be made every 15-30 minutes for the first few hours, and then hourly for a specified duration (e.g., up to 12 hours).
-
Key Secondary Efficacy Endpoints
-
Time to Reduction in Attack Severity: This is measured using the Patient Global Impression of Severity (PGI-S) scale.
-
Instrument: The PGI-S is a 5-point scale where patients rate the severity of their HAE attack. The scale should be presented as:
-
1 = No symptoms
-
2 = Mild symptoms
-
3 = Moderate symptoms
-
4 = Severe symptoms
-
5 = Very severe symptoms
-
-
Definition of Endpoint: The time to the first instance of a decrease of at least one level from the baseline severity score for two consecutive time points.
-
Data Collection: PGI-S scores should be recorded in the electronic diary at the same time points as the PGI-C assessments.
-
-
Time to Complete Attack Resolution:
-
Definition of Endpoint: The time to the first instance where a patient reports a PGI-S score of "No symptoms" (a score of 1).
-
Statistical Analysis
-
The time-to-event endpoints (time to beginning of symptom relief, time to reduction in attack severity, and time to complete resolution) should be analyzed using appropriate survival analysis methods, such as the Kaplan-Meier method and log-rank test, to compare the treatment arms.
Visualizing the Pathways
To further aid in the understanding of this compound's mechanism and the experimental workflow, the following diagrams have been generated using the Graphviz DOT language.
References
Sebetralstat vs. Novel Peptide-Based Kallikrein Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of on-demand treatment for hereditary angioedema (HAE) is evolving with the advent of orally bioavailable plasma kallikrein inhibitors. This guide provides a detailed comparison of the recently approved small molecule, Sebetralstat, with emerging novel peptide-based kallikrein inhibitors. This objective analysis is supported by available preclinical and clinical data to inform research and development decisions in this therapeutic area.
Executive Summary
This compound (Ekterly), a potent and selective oral small-molecule plasma kallikrein inhibitor, has recently received FDA approval for the on-demand treatment of HAE attacks.[1] It offers a significant advancement in convenience over injectable therapies.[2] Novel peptide-based inhibitors, such as the bicyclic peptide THR-149 and the orally administered ATN-249, are in clinical development and represent a different modality for targeting plasma kallikrein. While this compound is approved for HAE, THR-149 is being investigated for diabetic macular edema (DME), and ATN-249 has completed Phase 1 trials for HAE.[3][4] This guide will compare these compounds based on their mechanism of action, potency, selectivity, pharmacokinetics, and clinical efficacy, where data is available.
Mechanism of Action: Targeting the Kallikrein-Kinin System
Both this compound and novel peptide-based inhibitors target plasma kallikrein (PKa), a critical serine protease in the kallikrein-kinin system (KKS). Uncontrolled PKa activity in HAE leads to excessive bradykinin production, a potent vasodilator that increases vascular permeability and causes the characteristic swelling attacks.[5] By inhibiting PKa, these drugs prevent the cleavage of high-molecular-weight kininogen (HK) into bradykinin, thereby mitigating or halting HAE attacks.
This compound is a competitive and reversible inhibitor that induces a conformational change in the active site of PKa, contributing to its high potency and selectivity. Peptide-based inhibitors, such as Ecallantide, THR-149, and ATN-249, also directly bind to and inhibit the active site of plasma kallikrein.
Comparative Performance Data
The following tables summarize the available quantitative data for this compound and representative novel peptide-based kallikrein inhibitors.
Table 1: In Vitro Potency and Selectivity
| Compound | Type | Target | Ki (nM) | IC50 (nM) | Selectivity |
| This compound | Small Molecule | Plasma Kallikrein | 3 | - | >1500-fold vs. other serine proteases |
| ATN-249 | Small Molecule | Plasma Kallikrein | - | - | >2000-fold vs. other serine proteases |
| THR-149 | Bicyclic Peptide | Plasma Kallikrein | - | 0.22 | High specificity |
| Ecallantide | Peptide | Plasma Kallikrein | 0.025 | - | High specificity |
Table 2: Pharmacokinetic Properties
| Compound | Administration | Tmax | Half-life (t1/2) | Key Metabolism/Excretion |
| This compound | Oral | ~1 hour | ~2 hours | Hepatic (CYP3A4, CYP2C8) |
| ATN-249 | Oral | Dose-dependent | - | - |
| THR-149 | Intravitreal | Undetectable in plasma | - | Localized to the eye |
| Ecallantide | Subcutaneous | ~2-3 hours | ~2 hours | Renal elimination |
Table 3: Clinical Efficacy and Safety (On-Demand HAE Treatment)
| Compound | Phase | Primary Endpoint Met | Key Efficacy Results | Common Adverse Events |
| This compound | Phase 3 | Yes | Median time to symptom relief: 1.61h (300mg) & 1.79h (600mg) vs. 6.72h (placebo) | Headache, nausea, diarrhea |
| ATN-249 | Phase 1 | N/A (Healthy Volunteers) | Favorable safety and PK profile | Headache, upper respiratory tract infection, lightheadedness (mild) |
| Ecallantide | Approved | Yes | Significant symptom improvement vs. placebo | Injection site reactions, headache, nausea, hypersensitivity reactions (including anaphylaxis) |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key assays used in the characterization of kallikrein inhibitors.
In Vitro Plasma Kallikrein Inhibition Assay (Fluorogenic Substrate)
This assay determines the inhibitory potency (IC50) of a compound against purified human plasma kallikrein.
Materials:
-
Test compound (e.g., this compound, peptide inhibitor)
-
Purified human plasma kallikrein (active enzyme)
-
Fluorogenic substrate (e.g., H-D-Pro-Phe-Arg-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
Add a fixed volume of each dilution to the wells of the microplate. Include a vehicle control (buffer with DMSO).
-
Add a fixed concentration of human plasma kallikrein to each well.
-
Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding a fixed concentration of the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence intensity kinetically over 15-30 minutes in a microplate reader pre-warmed to 37°C (Excitation ~380 nm, Emission ~460 nm).
-
Calculate the initial reaction velocity (V) from the linear portion of the fluorescence versus time curve.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cleaved High-Molecular-Weight Kininogen (cHK) ELISA
This assay quantifies the level of cHK in plasma, a biomarker of in vivo or ex vivo kallikrein-kinin system activation.
Materials:
-
Plasma samples (human or animal)
-
cHK-specific capture antibody (monoclonal)
-
Biotinylated cHK-specific detection antibody (monoclonal)
-
Streptavidin-horseradish peroxidase (HRP) conjugate
-
TMB substrate
-
Stop solution (e.g., 1 M H2SO4)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay buffer/diluent (e.g., PBS with 1% BSA)
-
96-well ELISA plate
-
Microplate reader
Procedure:
-
Coat the wells of a 96-well ELISA plate with the cHK-specific capture antibody overnight at 4°C.
-
Wash the plate with wash buffer and block non-specific binding sites with assay buffer for 1-2 hours at room temperature.
-
Wash the plate.
-
Add diluted plasma samples and cHK standards to the wells and incubate for 1-2 hours at room temperature.
-
Wash the plate.
-
Add the biotinylated cHK-specific detection antibody and incubate for 1 hour at room temperature.
-
Wash the plate.
-
Add streptavidin-HRP conjugate and incubate for 30 minutes at room temperature.
-
Wash the plate.
-
Add TMB substrate and incubate in the dark until sufficient color develops.
-
Stop the reaction by adding the stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve and calculate the concentration of cHK in the samples.
Discussion and Future Perspectives
This compound represents a landmark achievement in HAE therapy, offering a much-needed oral on-demand treatment that is both rapid and effective. Its small-molecule nature allows for oral administration and rapid absorption.
Novel peptide-based inhibitors, while potentially offering high potency and selectivity, face the challenge of oral bioavailability. THR-149, a bicyclic peptide, is being developed for localized intravitreal administration for DME, bypassing systemic delivery issues. ATN-249 is an orally administered peptide in early clinical development for HAE, and its progression will be closely watched. The established peptide inhibitor, Ecallantide, requires subcutaneous injection and carries a risk of anaphylaxis.
The choice between a small molecule and a peptide-based inhibitor will depend on a variety of factors including the specific indication, desired pharmacokinetic profile, and safety considerations. For systemic diseases like HAE, oral administration is a significant advantage. However, for localized conditions like DME, a long-acting injectable peptide may be preferable.
Future research should focus on head-to-head clinical trials to directly compare the efficacy and safety of these different modalities. Further development of orally bioavailable peptide inhibitors could also provide new therapeutic options. The continued exploration of the kallikrein-kinin system will undoubtedly lead to further innovations in the treatment of HAE and other related disorders.
References
- 1. Attune announces ATN-249 preclinical data | Drug Discovery News [drugdiscoverynews.com]
- 2. Ecallantide - Wikipedia [en.wikipedia.org]
- 3. tvst.arvojournals.org [tvst.arvojournals.org]
- 4. angioedemanews.com [angioedemanews.com]
- 5. Phase 1 Dose-Escalation Study of Plasma Kallikrein Inhibitor THR-149 for the Treatment of Diabetic Macular Edema - PubMed [pubmed.ncbi.nlm.nih.gov]
A Systematic Review and Meta-Analysis of Sebetralstat's Preclinical Efficacy in Hereditary Angioedema
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical efficacy of Sebetralstat, an oral plasma kallikrein inhibitor for the on-demand treatment of hereditary angioedema (HAE), with other therapeutic alternatives. The data presented is based on a systematic review of publicly available preclinical studies.
Introduction
Hereditary angioedema is a rare genetic disorder characterized by recurrent and unpredictable episodes of severe swelling. These attacks are mediated by the overproduction of bradykinin, a potent vasodilator, due to the dysregulation of the plasma kallikrein-kinin system. This compound (formerly KVD900) is a novel, potent, and selective oral plasma kallikrein inhibitor developed for the on-demand treatment of HAE attacks. This guide compares its preclinical efficacy against other established HAE therapies: Berotralstat (another oral plasma kallikrein inhibitor used for prophylaxis), Ecallantide (a recombinant plasma kallikrein inhibitor administered via injection), and Icatibant (a bradykinin B2 receptor antagonist administered via injection).
Mechanism of Action: Targeting the Kallikrein-Kinin System
The kallikrein-kinin system is a cascade of plasma proteins that, when activated, leads to the release of bradykinin. In HAE, deficient or dysfunctional C1-inhibitor (C1-INH) fails to regulate this system, leading to excessive bradykinin generation and subsequent angioedema. This compound, Berotralstat, and Ecallantide all act by directly inhibiting plasma kallikrein, the key enzyme responsible for cleaving high-molecular-weight kininogen (HMWK) to produce bradykinin. In contrast, Icatibant acts downstream by blocking the bradykinin B2 receptor, preventing bradykinin from exerting its effects on endothelial cells.
Comparative Preclinical Efficacy
The following tables summarize the key preclinical efficacy data for this compound and its comparators.
In Vitro Potency
| Compound | Target | Assay Type | Potency (IC50) | Potency (Ki) | Reference |
| This compound | Human Plasma Kallikrein | Isolated Enzyme Assay | 6 nM | 3 nM | [1] |
| Berotralstat | Human Plasma Kallikrein | Isolated Enzyme Assay | - | 0.44 nM | [2] |
| Ecallantide | Human Plasma Kallikrein | Isolated Enzyme Assay | - | 25 pM | [3] |
| Icatibant | Bradykinin B2 Receptor | Receptor Binding Assay | - | - | [4] |
| Compound | Target | Assay Type | Potency (EC50) | Reference |
| Berotralstat | Plasma Kallikrein Activity | Ex vivo (HAE patient plasma) | 15 nM | [2] |
| Berotralstat | Bradykinin Release | In vitro (HUVECs) | 5.6 nM |
In Vitro Selectivity
This compound has demonstrated high selectivity for plasma kallikrein over other related serine proteases.
| Protease | This compound IC50 (µM) | Fold Selectivity vs. Plasma Kallikrein |
| Factor XIa | >10 | >1667 |
| Factor XIIa | >10 | >1667 |
| Thrombin | >10 | >1667 |
| Plasmin | >10 | >1667 |
| Trypsin | >10 | >1667 |
| Data adapted from Davie et al., 2022. |
Berotralstat also exhibits high specificity, with IC50 values for other serine proteases being 4,500- to 56,000-fold higher than for plasma kallikrein.
In Vivo Efficacy in Animal Models
Direct comparative in vivo preclinical studies are limited. However, individual studies have demonstrated the efficacy of these agents in relevant animal models of angioedema.
| Compound | Animal Model | Effect | Reference |
| Ecallantide | Murine model of HAE (SiNP-induced hypotension) | Significantly ameliorated the decrease in mean arterial pressure. | |
| Icatibant | C1-inhibitor deficient mice | Reversed increased vascular permeability. | |
| Icatibant | Rat paw edema model | Dose-dependent reduction in paw volume. |
Experimental Protocols
In Vitro Plasma Kallikrein Inhibition Assay (General Protocol)
This assay is used to determine the in vitro inhibitory potency of compounds against purified human plasma kallikrein.
References
Safety Operating Guide
Essential Procedures for the Safe Disposal of Sebetralstat
For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like sebetralstat are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound, a novel oral plasma kallikrein inhibitor. Adherence to these procedures is crucial for maintaining a safe research environment and complying with regulatory standards.
This compound is not classified as a hazardous substance or mixture according to the available Safety Data Sheet (SDS)[1]. However, it is imperative to manage its disposal as a non-hazardous pharmaceutical waste to prevent environmental contamination and ensure workplace safety. The primary method for disposal should be incineration through a licensed waste management vendor.
Key Safety and Disposal Information
To facilitate quick reference and safe handling, the following table summarizes the essential data for this compound.
| Property | Value/Instruction | Source |
| Product Name | This compound | MedChemExpress SDS[1] |
| Synonyms | KVD900 | MedChemExpress SDS[1] |
| CAS Number | 1933514-13-6 | MedChemExpress SDS[1] |
| Hazard Classification | Not a hazardous substance or mixture | MedChemExpress SDS[1] |
| Personal Protective Equipment (PPE) | Safety glasses, lab coat, nitrile gloves | MedChemExpress SDS |
| Accidental Release Measures | Absorb with liquid-binding material (e.g., diatomite), decontaminate surfaces with alcohol. | MedChemExpress SDS |
| Primary Disposal Method | Conduct disposal in accordance with prevailing country, federal, state, and local regulations. | MedChemExpress SDS |
| Recommended Disposal Route | Incineration via a licensed environmental management vendor. | General Guidance for Pharmaceutical Waste |
Standard Operating Protocol for this compound Disposal
This protocol details the standard operating procedure for the disposal of unused, expired, or contaminated this compound in a laboratory setting. This procedure is based on best practices for non-hazardous pharmaceutical waste.
Materials:
-
Personal Protective Equipment (PPE): Safety glasses, lab coat, nitrile gloves.
-
Designated "Non-Hazardous Pharmaceutical Waste for Incineration" container (clearly labeled).
-
Sealable plastic bags.
-
Waste disposal log.
-
70% ethanol or other suitable solvent for decontamination.
Procedure:
-
Personnel Safety: Before handling this compound for disposal, ensure you are wearing the appropriate PPE, including a lab coat, safety glasses, and nitrile gloves.
-
Waste Segregation: Identify all this compound materials designated for disposal. This includes unused or expired solid material, contaminated labware, and solutions.
-
Containment of Solid Waste:
-
For unused or expired this compound powder, carefully transfer the material into a sealable plastic bag to minimize dust generation.
-
Place the sealed bag directly into the designated "Non-Hazardous Pharmaceutical Waste for Incineration" container.
-
-
Containment of Liquid Waste:
-
Solutions containing this compound should be collected in a clearly labeled, sealed waste container compatible with the solvent used.
-
This container should also be placed in the designated non-hazardous pharmaceutical waste stream for incineration.
-
-
Decontamination of Empty Containers:
-
Empty this compound stock bottles and containers should be triple-rinsed with a suitable solvent (e.g., 70% ethanol).
-
Collect the rinsate and dispose of it as non-hazardous chemical waste for incineration.
-
After rinsing, deface or remove the label to protect proprietary information and prevent misuse. The clean, empty container can then be disposed of in the regular trash or recycling, in accordance with institutional policy.
-
-
Final Disposal:
-
Once the designated non-hazardous pharmaceutical waste container is full, securely seal the lid.
-
Arrange for pickup and disposal by a licensed environmental management vendor in accordance with institutional and local regulations.
-
Complete all necessary entries in the waste disposal log.
-
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Logical workflow for the safe disposal of this compound.
References
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
